6-Chloro-3-fluoropicolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-3-fluoropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO2/c7-4-2-1-3(8)5(9-4)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGDRQLYJJGEHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1F)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660515 | |
| Record name | 6-Chloro-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-76-2 | |
| Record name | 6-Chloro-3-fluoropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-3-fluoropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloro-3-fluoropicolinic Acid
Introduction
6-Chloro-3-fluoropicolinic acid is a key heterocyclic building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern, featuring both chloro and fluoro groups on the pyridine ring, imparts unique physicochemical properties that are highly sought after in modern drug discovery and development. This guide provides a comprehensive overview of the predominant synthetic pathway for this compound, delving into the mechanistic rationale behind the chosen methodologies and offering detailed experimental protocols. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important intermediate.
Primary Synthetic Pathway: A Multi-step Approach
The most widely adopted and industrially scalable synthesis of this compound commences with a substituted pyridine precursor and proceeds through a series of transformations to install the required functionalities. The overall strategy can be dissected into two main stages: the synthesis of the key intermediate, 6-chloro-3-fluoro-2-methylpyridine, followed by its selective oxidation to the desired picolinic acid.
Caption: Overview of the primary synthetic route to this compound.
Stage 1: Synthesis of 6-Chloro-3-fluoro-2-methylpyridine
The synthesis of the pivotal intermediate, 6-chloro-3-fluoro-2-methylpyridine, is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity.
Step 1.1: Nitration of a 2-Chloro-6-methylpyridine Derivative
The synthesis typically begins with a suitable 2-chloro-6-methylpyridine derivative. A crucial step is the introduction of a nitro group at the 3-position of the pyridine ring. This is achieved through electrophilic aromatic substitution using a nitrating mixture, commonly a combination of nitric acid and sulfuric acid. The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich pyridine ring. The directing effects of the existing substituents guide the nitro group to the desired position.
Step 1.2: Reduction of the Nitro Group
Following nitration, the nitro group is reduced to an amino group. A common and efficient method for this transformation is catalytic hydrogenation. The nitro-substituted pyridine is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is favored for its high yield and clean conversion, producing the corresponding 3-amino-2-chloro-6-methylpyridine.
Step 1.3: Diazotization and Fluorination (Balz-Schiemann Reaction)
The introduction of the fluorine atom at the 3-position is accomplished via a Balz-Schiemann reaction.[1][2] This classic transformation involves the diazotization of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and an acid) in the presence of fluoroboric acid (HBF₄). This forms a relatively stable diazonium tetrafluoroborate salt.[3][4]
The mechanistic choice of the Balz-Schiemann reaction is predicated on its reliability for introducing fluorine onto an aromatic ring, a transformation that is often challenging to achieve directly.[5][6] Upon gentle heating, the diazonium salt decomposes, releasing nitrogen gas and generating a highly reactive aryl cation. This cation is then captured by the fluoride ion from the tetrafluoroborate counterion, yielding the desired 3-fluoro-substituted pyridine. While the Sandmeyer reaction is a well-known method for introducing halogens, the Balz-Schiemann reaction is specifically employed for fluorination.[7][8]
Caption: Mechanism of the Balz-Schiemann reaction for the synthesis of 6-chloro-3-fluoro-2-methylpyridine.
Alternative fluorination methods, such as nucleophilic aromatic substitution, are often less effective for introducing fluorine at the 3-position of the pyridine ring unless activated by strong electron-withdrawing groups.[9] Electrophilic fluorination is also a possibility, but the Balz-Schiemann reaction remains a robust and well-established method for this particular transformation.[10][11][12]
Stage 2: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine
The final and critical step in the synthesis is the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid. This transformation must be conducted under conditions that do not affect the other substituents on the aromatic ring.
Experimental Protocol for Oxidation
A detailed experimental protocol for the oxidation of 6-chloro-3-fluoro-2-methylpyridine is provided in the patent literature.[11]
Table 1: Reagents and Reaction Conditions for the Oxidation Step
| Reagent/Parameter | Role/Value | Rationale |
| 6-Chloro-3-fluoro-2-methylpyridine | Starting Material | The key intermediate synthesized in Stage 1. |
| Potassium Dichromate (K₂Cr₂O₇) | Oxidizing Agent | A strong and cost-effective oxidizing agent capable of converting the methyl group to a carboxylic acid. |
| Sodium Tungstate (Na₂WO₄) | Catalyst | Facilitates the oxidation process, likely through the formation of peroxotungstate species. |
| Crown Ether (e.g., 18-crown-6) | Phase Transfer Catalyst | Enhances the solubility and reactivity of the tungstate and dichromate salts in the organic substrate-containing phase.[13][14] |
| Dilute Sulfuric Acid | Solvent/Acid Catalyst | Provides the acidic medium necessary for the oxidation reaction. |
| Temperature | 70-130 °C | Provides the necessary activation energy for the oxidation to proceed at a reasonable rate. |
| Reaction Time | 0.5-20 hours | Monitored to ensure complete conversion of the starting material. |
Step-by-Step Methodology
-
Reaction Setup: To a suitable reaction vessel, add dilute sulfuric acid, potassium dichromate, sodium tungstate, a crown ether, and 6-chloro-3-fluoro-2-methylpyridine.
-
Reaction Execution: Heat the mixture to the target temperature (70-130 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).
-
Work-up: Upon completion, the reaction mixture is cooled and poured into crushed ice to precipitate the crude product. The solid is collected by filtration and washed with cold water.
-
Purification: The crude product is dissolved in an alkaline aqueous solution (e.g., sodium hydroxide or potassium carbonate solution) and washed with an organic solvent to remove any unreacted starting material and non-acidic impurities. The aqueous layer is then acidified with a mineral acid (e.g., hydrochloric acid), causing the this compound to precipitate. The pure product is collected by filtration, washed with cold water, and dried.
Mechanistic Insights into the Oxidation
The oxidation of the methyl group is a complex process. The tungstate catalyst plays a crucial role in facilitating this transformation. It is believed that in the acidic, oxidizing medium, the tungstate is converted to peroxotungstate species, which are the active oxidants. These species then react with the methyl group in a series of steps, likely involving radical intermediates, ultimately leading to the formation of the carboxylic acid.
The crown ether acts as a phase transfer catalyst, encapsulating the potassium and sodium cations and transporting the dichromate and tungstate anions into the organic phase where the substrate is located, thereby accelerating the reaction rate.[15]
Caption: Experimental workflow for the oxidation of 6-chloro-3-fluoro-2-methylpyridine.
Conclusion
The synthesis of this compound is a well-defined process that relies on a sequence of classical and robust organic transformations. The pathway, from a substituted pyridine to the final product, demonstrates the strategic application of nitration, reduction, diazotization-fluorination, and selective oxidation. A thorough understanding of the underlying reaction mechanisms and the role of each reagent and catalyst is paramount for the successful and scalable production of this valuable chemical intermediate. The protocols and insights provided in this guide are intended to equip researchers and professionals in the field of drug development with the necessary knowledge to effectively synthesize and utilize this compound in their endeavors.
References
- 1. An environmentally benign multi-component reaction: regioselective synthesis of fluorinated 2-aminopyridines using diverse properties of the nitro group - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. byjus.com [byjus.com]
- 4. testbook.com [testbook.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jetir.org [jetir.org]
- 14. Crown ethers as phase-transfer catalysts in two-phase reactions - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Bot Verification [rasayanjournal.co.in]
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-3-fluoropicolinic Acid
Introduction
6-Chloro-3-fluoropicolinic acid, a halogenated pyridinecarboxylic acid, is a key building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries. Its structural motifs are prevalent in a range of biologically active molecules. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in synthetic chemistry, optimize reaction conditions, and predict its behavior in biological systems. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination.
Chemical Identity and Structure
The molecular structure of this compound features a pyridine ring substituted with a carboxylic acid group at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 6-position. This arrangement of electron-withdrawing groups and the acidic functionality dictates its reactivity and physical characteristics.
| Identifier | Value |
| IUPAC Name | 6-chloro-3-fluoropyridine-2-carboxylic acid |
| Synonyms | 6-chloro-3-fluoro-2-pyridinecarboxylic acid |
| CAS Number | 884494-76-2 |
| Molecular Formula | C₆H₃ClFNO₂[1] |
| Molecular Weight | 175.55 g/mol [1] |
| Canonical SMILES | C1=CC(=NC(=C1F)C(=O)O)Cl[1] |
Physicochemical Properties: A Detailed Analysis
A combination of experimental data for related compounds and computational predictions are presented here to offer a comprehensive profile of this compound.
Physical State and Appearance
At ambient temperature, this compound is a solid. Commercial preparations are typically supplied as a white to off-white powder with a purity of 98% or higher.
Melting and Boiling Points
Solubility Profile
The solubility of a compound is a critical parameter in drug discovery and development, influencing bioavailability and formulation.
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Aqueous Solubility : Experimental data for the aqueous solubility of this compound is not available. However, the solubility of the parent compound, picolinic acid, is high in water (887 g/L). A study on picolinic acid also demonstrated its high solubility in water, which is attributed to the formation of hydrogen bonds between the carboxylic acid group and water molecules. The pH of the solution significantly impacts the solubility of picolinic acid by influencing its ionization state.[2][3] It is anticipated that this compound will exhibit moderate aqueous solubility, influenced by the interplay between the polar carboxylic acid group and the hydrophobic character of the halogenated pyridine ring.
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Organic Solvents : Picolinic acid is soluble in various organic solvents, including alcohols, ethers, and chloroform.[2] A study of picolinic acid showed it to be less soluble in ethanol and even less so in acetonitrile compared to water.[3] It is expected that this compound will demonstrate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).
Acidity (pKa)
The pKa of the carboxylic acid group is a key determinant of the compound's ionization state at different physiological pH values. An experimental pKa for this compound is not documented. For the parent picolinic acid, the acidic pKa is approximately 0.99.[4] The presence of electron-withdrawing fluorine and chlorine atoms on the pyridine ring is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa value compared to picolinic acid.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. A computationally predicted LogP value for this compound is 1.5723.[1] This value suggests a moderate degree of lipophilicity.
Summary of Physicochemical Properties
| Property | Value/Predicted Behavior | Source |
| Physical Form | Solid | Experimental |
| Melting Point (°C) | Data not available | - |
| Boiling Point (°C) | 296.4 at 760 mmHg | Reported |
| Flash Point (°C) | 133 | Reported |
| Aqueous Solubility | Predicted to be moderately soluble | Comparative |
| pKa | Predicted to be < 0.99 | Comparative |
| LogP | 1.5723[1] | Computed |
| Hydrogen Bond Donors | 1[1] | Computed |
| Hydrogen Bond Acceptors | 2[1] | Computed |
| Topological Polar Surface Area (TPSA) | 50.19 Ų[1] | Computed |
Spectroscopic Characterization
Detailed experimental spectra for this compound are not widely published. The following sections provide predicted spectroscopic features based on the compound's structure and general principles of spectroscopic analysis for similar molecules.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show two aromatic protons on the pyridine ring. Their chemical shifts will be influenced by the positions of the electron-withdrawing chloro and fluoro substituents and the carboxylic acid group. A very broad singlet corresponding to the acidic proton of the carboxylic acid is anticipated in the downfield region (typically 10-13 ppm).
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-175 ppm. The chemical shifts of the five carbons in the pyridine ring will be influenced by the attached substituents, with the carbon bearing the fluorine atom showing coupling.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. A strong absorption band corresponding to the C=O stretching of the carbonyl group is expected around 1700-1730 cm⁻¹. Additional bands in the fingerprint region will be characteristic of the substituted pyridine ring.
Mass Spectrometry (MS) (Predicted)
The mass spectrum, under electron ionization (EI), is expected to show a molecular ion peak (M⁺) at m/z 175. A prominent fragmentation pattern would involve the loss of a hydroxyl radical (M-17) and subsequent loss of carbon monoxide (M-17-28). The isotopic pattern of the molecular ion and fragments containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key identifying feature. PubChemLite provides predicted collision cross-section values for various adducts.[5]
Reactivity and Stability
This compound should be stored in a well-closed container in a cool, dry place with an inert atmosphere. As a carboxylic acid, it will react with bases to form salts. The halogen substituents on the pyridine ring can potentially undergo nucleophilic substitution reactions under certain conditions.
A Chinese patent describes the synthesis of 6-chloro-3-fluoro-2-pyridinecarboxylic acid from 6-chloro-3-fluoro-2-picoline through an oxidation reaction using potassium dichromate as the oxidant and a combination of sodium tungstate and a crown ether as a catalyst in a dilute sulfuric acid solvent.[6]
Experimental Protocols
For researchers who wish to experimentally determine the physicochemical properties of this compound, the following established protocols are recommended.
Melting Point Determination
The melting point can be determined using a standard capillary melting point apparatus.
-
Methodology:
-
Ensure the sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range represents the melting point.
-
-
Causality: A sharp melting point range (typically < 2°C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.
Aqueous Solubility (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Methodology:
-
Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve with known concentrations of the compound to quantify the solubility.
-
-
Self-Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved. Consistent solubility values from samples taken at different time points (e.g., 24 and 48 hours) indicate that equilibrium has been reached.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant of an acid.
-
Methodology:
-
Calibrate a pH meter with standard buffer solutions.
-
Dissolve a precisely weighed amount of this compound in a known volume of purified water (a co-solvent may be used if solubility is low, but this will affect the apparent pKa).
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). A more accurate value can be obtained from the first derivative of the titration curve, where the equivalence point is the maximum.
-
-
Diagram:
References
- 1. chemscene.com [chemscene.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. mdpi.com [mdpi.com]
- 4. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 884494-76-2 (C6H3ClFNO2) [pubchemlite.lcsb.uni.lu]
- 6. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
The Emergence of a Key Moiety: A Technical Guide to 6-Chloro-3-fluoropicolinic Acid
Abstract
This technical guide provides an in-depth exploration of 6-Chloro-3-fluoropicolinic acid, a critical intermediate in the synthesis of modern synthetic auxin herbicides. We will delve into the historical context of picolinic acid discovery, detail the synthesis and chemical properties of this specific molecule, and elucidate its pivotal role in the development of the arylpicolinate class of herbicides, exemplified by halauxifen-methyl (Arylex™ active). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery, synthesis, and application of this important chemical entity.
Introduction: The Picolinic Acid Backbone in Herbicide Discovery
The story of this compound is intrinsically linked to the broader history of picolinic acid herbicides, a class of synthetic auxins that have been foundational in weed management for decades.[1][2] Synthetic auxins mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death in susceptible broadleaf weeds.[3][4] The journey began with the discovery of picloram in the late 1950s, a serendipitous finding by scientists at The Dow Chemical Company who were initially investigating nitrification inhibitors.[2] This discovery paved the way for the development of other notable picolinic acid herbicides like clopyralid and aminopyralid.[2]
The evolution of this class of chemistry has been driven by the need for herbicides with improved efficacy at lower use rates, enhanced crop selectivity, and more favorable environmental profiles, particularly concerning soil persistence.[5][6] It is within this context of continuous innovation that this compound emerged as a key building block for a new generation of highly effective and environmentally conscious herbicides.
The Genesis of this compound: A Synthesis Perspective
While the exact first synthesis of this compound is not extensively documented in early literature, its importance became prominent with the development of the arylpicolinate herbicides by Dow AgroSciences (now Corteva Agriscience). A detailed and efficient synthesis process is outlined in Chinese patent CN104003934A, which describes the oxidation of 6-chloro-3-fluoro-2-picoline.[7] This method provides a practical route to this crucial intermediate.
Experimental Protocol: Oxidation of 6-chloro-3-fluoro-2-picoline
This protocol is based on the methodology described in patent CN104003934A.[7] The causality behind the experimental choices lies in achieving a high-yield, high-purity product through a robust oxidation reaction followed by a straightforward purification process.
Step 1: Reaction Setup
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 400 mL of 40% dilute sulfuric acid.
-
To the stirred acid, add 176 g of potassium dichromate (oxidizing agent), 4.4 g of sodium tungstate dihydrate (catalyst), and 0.8 g of a phase transfer catalyst such as the crown ether 18-crown-6. The use of a combination of potassium dichromate as a strong oxidant and sodium tungstate as a catalyst enhances the reaction efficiency. The phase transfer catalyst facilitates the interaction between the aqueous and organic phases.
-
Add 43.6 g (0.3 mol) of 6-chloro-3-fluoro-2-methylpyridine to the reaction mixture.
Step 2: Oxidation
-
Heat the mixture to 105°C and maintain this temperature for 6 hours with continuous stirring. This elevated temperature is necessary to drive the oxidation of the methyl group to a carboxylic acid.
Step 3: Isolation of Crude Product
-
After the reaction is complete, pour the reaction solution into 3 kg of crushed ice to quench the reaction and precipitate the crude product.
-
Collect the solid precipitate by suction filtration and wash the filter cake with a suitable amount of ice water to remove residual acid and inorganic salts.
Step 4: Purification
-
Dissolve the crude solid in an aqueous solution of potassium carbonate by heating. This step converts the carboxylic acid to its soluble potassium salt, allowing for the removal of unreacted starting material and other organic impurities.
-
After cooling, extract the alkaline solution with an organic solvent like chloroform to remove any remaining organic impurities.
-
Acidify the aqueous layer with a mineral acid (e.g., hydrochloric acid) to precipitate the purified 6-chloro-3-fluoro-2-pyridinecarboxylic acid.
-
Collect the white solid product by suction filtration, wash with cold water, and dry.
This process is reported to yield a high-purity product with a good yield.[7]
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 884494-76-2 | [8][9][10] |
| Molecular Formula | C₆H₃ClFNO₂ | [8] |
| Molecular Weight | 175.55 g/mol | [8] |
| Physical Form | Solid | |
| Purity | ≥98% | [8] |
| Storage | Inert atmosphere, room temperature |
A Pivotal Intermediate in the Synthesis of Halauxifen-Methyl (Arylex™ active)
The primary significance of this compound lies in its role as a key precursor for the synthesis of halauxifen-methyl, the active ingredient in Arylex™ active herbicides.[1][3] Halauxifen-methyl belongs to the arylpicolinate class of synthetic auxin herbicides.[3]
The synthesis of halauxifen-methyl generally involves a Suzuki cross-coupling reaction.[11][12] In this process, a derivative of this compound is coupled with a substituted phenylboronic acid or its ester. This reaction is a powerful and versatile method for creating the biaryl linkage that is characteristic of the arylpicolinate herbicides.
The following diagram illustrates the general synthetic pathway to halauxifen-methyl, highlighting the central role of the this compound core.
Caption: Synthetic pathway to halauxifen-methyl.
Structure-Activity Relationship (SAR) and the Importance of Substitution
The development of halauxifen-methyl was the result of extensive structure-activity relationship (SAR) studies aimed at optimizing herbicidal activity while improving the environmental profile.[5][6] These studies revealed the critical importance of the substitution pattern on the picolinic acid ring.
The presence of the 6-chloro substituent is crucial for the molecule's stability and contributes to its overall herbicidal efficacy. The 3-fluoro substituent plays a key role in fine-tuning the electronic properties of the pyridine ring, which can influence its binding to the target auxin receptors in susceptible plants.[5] Research has shown that halauxifen-methyl preferentially binds to the AFB5 auxin receptor.[3]
Furthermore, the SAR studies that led to halauxifen-methyl also focused on the 6-aryl substituent. The incorporation of a methoxy group on the phenyl ring was a key discovery that led to a compound with a significantly shorter soil half-life, addressing a major environmental concern with earlier synthetic auxin herbicides.[5][6]
The following diagram illustrates the key structural features of halauxifen-methyl that contribute to its desired properties.
Caption: Key structural features of halauxifen-methyl.
Conclusion
This compound stands as a testament to the ongoing innovation in agricultural chemistry. Its discovery and development as a key intermediate have been instrumental in the creation of a new generation of arylpicolinate herbicides. The targeted synthesis of this molecule, coupled with a deep understanding of structure-activity relationships, has led to the development of highly effective and more environmentally sound weed management solutions. For researchers in agrochemical and pharmaceutical development, the story of this compound serves as a compelling case study in rational molecular design and the continuous pursuit of chemical entities that address critical needs in a safe and sustainable manner.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mda.state.mn.us [mda.state.mn.us]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 8. chemscene.com [chemscene.com]
- 9. 884494-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 10. 884494-76-2|this compound|BLD Pharm [bldpharm.com]
- 11. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 12. Halauxifen (Ref: X11393729) [sitem.herts.ac.uk]
An In-Depth Technical Guide to the Structural Elucidation of 6-Chloro-3-fluoropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
6-Chloro-3-fluoropicolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry and materials science.[1] Its biological activity and physicochemical properties are intrinsically linked to its precise molecular structure. This guide provides a comprehensive, technically-grounded framework for the unambiguous structural elucidation of this compound. We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of modern analytical methods, the rationale behind experimental choices, and the interpretation of complex data. This document is designed to serve as a practical and authoritative resource for researchers engaged in the synthesis and characterization of novel pyridine derivatives.
Introduction: The Imperative of Precise Structural Verification
This guide will detail a logical workflow for structural confirmation, beginning with foundational spectroscopic techniques and culminating in the definitive method of single-crystal X-ray diffraction. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and practical protocols.
Foundational Analysis: Spectroscopic Characterization
The initial step in characterizing a newly synthesized or sourced batch of this compound involves a suite of spectroscopic techniques. These methods provide a detailed picture of the molecule's constituent parts and their connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a wealth of information.
2.1.1. ¹H NMR: Elucidating Proton Environments
The proton NMR spectrum will reveal the number of distinct proton environments and their coupling relationships. In the case of this compound, we expect to see two aromatic protons. The chemical shifts and coupling constants will be highly informative in confirming the substitution pattern.
2.1.2. ¹³C NMR: Probing the Carbon Framework
The ¹³C NMR spectrum will show six distinct carbon signals, corresponding to the six carbon atoms in the molecule. The chemical shifts of these carbons will be influenced by the attached functional groups (carboxylic acid, chlorine, and fluorine), providing further evidence for the proposed structure.
2.1.3. ¹⁹F NMR: A Direct Window to the Fluorine Substituent
¹⁹F NMR is a crucial experiment for fluorinated compounds. It will show a single resonance for the fluorine atom, and its coupling to adjacent protons will definitively confirm its position on the pyridine ring.
Table 1: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H | ~8.0-8.5 | Doublet | J(H,H) ≈ 8-9 |
| ¹H | ~7.5-8.0 | Doublet of Doublets | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |
| ¹³C | ~165-170 | Singlet | - |
| ¹³C | ~155-160 | Doublet | J(C,F) ≈ 240-250 |
| ¹³C | ~145-150 | Singlet | - |
| ¹³C | ~140-145 | Doublet | J(C,F) ≈ 15-20 |
| ¹³C | ~125-130 | Doublet | J(C,F) ≈ 5-10 |
| ¹³C | ~120-125 | Singlet | - |
| ¹⁹F | ~(-110)-(-120) | Singlet | - |
Note: Predicted values are based on typical ranges for similar halogenated pyridine derivatives and should be confirmed experimentally.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[2]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[2]
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the proton signals, determine the chemical shifts, and measure the coupling constants.
Causality in Experimental Choice: The choice of a high-field spectrometer is critical for resolving the fine splitting patterns that arise from proton-proton and proton-fluorine coupling, which are essential for unambiguous assignment. Deuterated solvents are used to avoid overwhelming signals from the solvent's protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of the compound, which is a fundamental piece of structural information. High-resolution mass spectrometry (HRMS) can further provide the elemental formula, offering a powerful layer of confirmation.
The molecular formula for this compound is C₆H₃ClFNO₂.[3] Its monoisotopic mass is approximately 174.98 g/mol . The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a key diagnostic feature.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.
-
Mass Analysis: Employ a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the theoretical mass. Analyze the isotopic pattern to confirm the presence of chlorine.
Self-Validating System: The combination of the exact mass and the distinct isotopic pattern for chlorine provides a highly reliable confirmation of the elemental composition, leaving little room for ambiguity.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum will be dominated by absorptions corresponding to the carboxylic acid and the substituted pyridine ring.
Table 2: Key IR Absorptions for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 (broad) | O-H stretching |
| C=O (Carboxylic Acid) | 1700-1730 | C=O stretching |
| C=C, C=N (Aromatic Ring) | 1400-1600 | Ring stretching vibrations |
| C-Cl | 700-800 | C-Cl stretching |
| C-F | 1000-1100 | C-F stretching |
Note: The broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Definitive Structure Determination: Single-Crystal X-ray Diffraction
While spectroscopic methods provide compelling evidence for the structure of this compound, single-crystal X-ray diffraction provides the ultimate, unambiguous proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.
The process involves growing a high-quality single crystal of the compound, which can be a challenging but critical step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Experimental Workflow: Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Authoritative Grounding: The successful application of X-ray crystallography provides incontrovertible evidence of the molecular structure, including bond lengths, bond angles, and intermolecular interactions.[5][6] This level of detail is invaluable for understanding the solid-state properties of the material and for computational modeling studies.
Integrated Data Analysis: A Holistic Approach
The true power of this analytical workflow lies in the integration of data from all techniques. The NMR data provides the connectivity, the MS data confirms the elemental composition, the IR data identifies the functional groups, and the X-ray data reveals the precise 3D structure. Any inconsistencies between these datasets would indicate an incorrect structural assignment or the presence of impurities.
Logical Relationship of Analytical Techniques
Caption: Interrelation of analytical techniques.
Conclusion: Ensuring Scientific Integrity
The structural elucidation of a molecule like this compound is a cornerstone of chemical research and development. By following the comprehensive and self-validating workflow outlined in this guide, researchers can ensure the scientific integrity of their work. This multi-technique approach, grounded in sound experimental design and data interpretation, provides the highest level of confidence in the assigned structure, paving the way for successful downstream applications.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. chemscene.com [chemscene.com]
- 4. Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. [jstage.jst.go.jp]
- 5. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Guide to the Spectroscopic Characterization of 6-Chloro-3-fluoropicolinic Acid
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize the molecular structure and purity of 6-Chloro-3-fluoropicolinic acid (CAS 884494-76-2), a key building block in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Introduction
This compound is a disubstituted pyridine derivative with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1] Accurate structural confirmation and purity assessment are critical for its application in synthesis and development. The strategic application of NMR, IR, and MS provides a complete analytical profile of the molecule. This guide explains the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the precise structure of this compound, providing detailed information about the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) environments within the molecule.
Expertise & Experience: The Rationale Behind NMR Analysis
The aromatic region of substituted pyridines often presents a challenge due to the similar electronic environments of the ring protons, leading to overlapping signals in the ¹H NMR spectrum.[2] To overcome this, a multi-pronged NMR approach is essential. A standard ¹H spectrum provides initial information, but for unambiguous assignment, two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable.[2] ¹⁹F NMR is also critical, given its high sensitivity and wide chemical shift range, which allows for direct observation of the fluorine environment and its coupling to nearby protons.[3][4]
The choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve the acidic solid and its non-interference in the key spectral regions.
Experimental Protocol: NMR Data Acquisition
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing may be applied.
Spectrometer Setup (400 MHz example):
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution, characterized by narrow, symmetrical linewidths on a preliminary ¹H spectrum.[2]
Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 2.0 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: 0-180 ppm.
-
Number of Scans: 1024 or more (dependent on concentration).
-
Relaxation Delay: 2.0 seconds.
-
-
¹⁹F NMR:
-
Pulse Sequence: Standard single-pulse.
-
Spectral Width: -100 to -150 ppm (typical for fluoropyridines).
-
Number of Scans: 64.
-
Relaxation Delay: 2.0 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard gradient-enhanced pulse sequences (e.g., gCOSY, gHSQCED, gHMBCGP).[2]
-
Optimize spectral widths in both dimensions based on the 1D spectra.
-
Acquire a sufficient number of increments (e.g., 256 in F1) and scans per increment (e.g., 4 for COSY, 8-16 for HSQC/HMBC) to achieve good resolution and signal-to-noise.[2]
-
Predicted NMR Data and Interpretation
The following table summarizes the expected chemical shifts and coupling constants for this compound. These predictions are based on established substituent effects on the pyridine ring and data from analogous compounds.
Table 1: Predicted NMR Data for this compound in DMSO-d₆
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| ¹H | H-4 | ~8.0 - 8.3 | dd | J(H-F) ≈ 7-9, J(H-H) ≈ 8-9 | Downfield due to proximity to electron-withdrawing N and Cl. Coupled to both F-3 and H-5. |
| H-5 | ~7.7 - 7.9 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 3-4 | Coupled to H-4 and weakly to F-3. | |
| COOH | >13.0 | br s | - | Broad, exchangeable proton of the carboxylic acid. | |
| ¹³C | C-2 | ~165 | s | - | Carboxylic acid carbon. |
| C-6 | ~155 | d | J(C-F) ≈ 15-20 | Carbon bearing chlorine, coupled to fluorine. | |
| C-3 | ~158 | d | ¹J(C-F) ≈ 240-260 | Carbon directly bonded to fluorine, shows large one-bond C-F coupling. | |
| C-5 | ~125 | d | J(C-F) ≈ 4-6 | Coupled to fluorine. | |
| C-4 | ~140 | d | J(C-F) ≈ 20-25 | Coupled to fluorine. | |
| ¹⁹F | F-3 | ~ -120 to -130 | dd | J(F-H4) ≈ 7-9, J(F-H5) ≈ 3-4 | Chemical shift is typical for a fluorine atom on a pyridine ring. Coupled to H-4 and H-5. |
-
¹H NMR Interpretation: Two distinct signals are expected in the aromatic region. The downfield signal corresponds to H-4, experiencing deshielding from both the nitrogen and chlorine atoms and showing a larger coupling to the fluorine at position 3. The upfield signal corresponds to H-5. The carboxylic acid proton will appear as a very broad singlet at a high chemical shift.
-
¹³C NMR Interpretation: Five signals are expected. The quaternary carbons (C-2, C-3, C-6) can be definitively assigned using an HMBC experiment, which will show long-range correlations from the protons.[2] For instance, H-4 should show correlations to C-2, C-3, C-5, and C-6. The most notable feature will be the large one-bond coupling constant (¹JCF) for C-3.[5]
-
¹⁹F NMR Interpretation: A single doublet of doublets is expected, confirming the presence of one fluorine environment. The coupling constants will correspond to the through-bond interactions with H-4 and H-5.[4]
Caption: Workflow for unambiguous NMR-based structural elucidation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable technique for identifying the key functional groups present in this compound, primarily the carboxylic acid and the substituted aromatic ring.
Expertise & Experience: The Rationale Behind IR Analysis
For a solid organic acid, the most informative region of the IR spectrum is from 4000 to 1400 cm⁻¹. The carboxylic acid functional group gives rise to very characteristic absorptions: a very broad O-H stretch and a strong C=O stretch.[6] The positions of C-H, C=C, and C-N stretching and bending vibrations provide a fingerprint for the substituted pyridine ring. The C-Cl and C-F bonds also have characteristic absorptions in the lower frequency region.
The choice of sample preparation is critical for obtaining a high-quality spectrum of a solid. The thin solid film method is often preferred for its simplicity and for avoiding interfering signals from mulling agents like Nujol.[7][8]
Experimental Protocol: IR Data Acquisition (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount (~2-5 mg) of this compound into a small vial.
-
Add a few drops of a volatile solvent (e.g., methanol or acetone) to completely dissolve the solid.
-
Using a pipette, apply a drop of this solution to the surface of a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.
-
-
Data Acquisition (FT-IR):
-
Acquire a background spectrum of the empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Post-Acquisition:
-
Clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator to prevent moisture damage.[9]
-
Expected IR Data and Interpretation
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~3100 - 3000 | Medium | C-H stretch | Aromatic Ring |
| ~1710 | Strong | C=O stretch | Carboxylic Acid |
| ~1600, ~1470 | Medium-Strong | C=C / C=N stretch | Aromatic Ring |
| ~1300 - 1200 | Strong | C-O stretch | Carboxylic Acid |
| ~1250 - 1150 | Strong | C-F stretch | Aryl-Fluoride |
| ~950 | Medium, Broad | O-H bend (out-of-plane) | Carboxylic Acid |
| ~850 - 750 | Strong | C-H bend (out-of-plane) | Substituted Aromatic |
| ~800 - 600 | Medium | C-Cl stretch | Aryl-Chloride |
-
Key Interpretive Points: The most prominent feature will be the extremely broad O-H absorption centered around 3000 cm⁻¹, which will likely overlap with the aromatic C-H stretches.[6] The sharp, intense carbonyl (C=O) peak around 1710 cm⁻¹ is a definitive indicator of the carboxylic acid. The combination of these two features is strong evidence for the presence of the carboxylic acid group. The fingerprint region (<1500 cm⁻¹) will contain a complex pattern of bands corresponding to the unique vibrations of the substituted pyridine ring, including the C-F and C-Cl stretches.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) is the preferred method for a polar, acidic molecule like this.
Expertise & Experience: The Rationale Behind MS Analysis
For a non-volatile, polar compound such as a carboxylic acid, LC-ESI-MS is superior to Gas Chromatography-Mass Spectrometry (GC-MS), which would require derivatization to increase volatility.[10][11][12] ESI is a soft ionization technique that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[10][13] Negative ion mode is often highly sensitive for carboxylic acids. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion, providing valuable structural clues. The presence of chlorine will be evident from the characteristic isotopic pattern of the molecular ion, with a peak at M and a peak at M+2 in an approximate 3:1 ratio.[14]
Experimental Protocol: LC-ESI-MS Data Acquisition
-
Sample Preparation:
-
Prepare a stock solution of this compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution with the mobile phase to a final concentration of ~1-10 µg/mL.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to elute the compound.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (ESI-MS) Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass measurement.
-
Scan Range: m/z 50 - 500.
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
For MS/MS: Select the [M-H]⁻ ion (m/z 174) for collision-induced dissociation (CID) and acquire the product ion spectrum.
-
Caption: Experimental workflow for LC-MS/MS analysis.
Expected Mass Spectrometry Data and Interpretation
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z (Monoisotopic) | Observed m/z | Interpretation |
| [M-H]⁻ | 173.9842 | ~173.98 | Deprotonated molecular ion. |
| [M(³⁷Cl)-H]⁻ | 175.9812 | ~175.98 | Isotope peak for ³⁷Cl (approx. 32.5% abundance of ³⁵Cl). |
| [M-H-CO₂]⁻ | 129.9943 | ~129.99 | Loss of carbon dioxide (44 Da) from the molecular ion. |
| [M-H-Cl]⁻ | 138.0148 | ~138.01 | Loss of chlorine radical (unlikely in ESI-) |
| [M-H-HCl]⁻ | 137.0069 | ~137.01 | Loss of hydrogen chloride (36 Da). |
-
Full Scan MS: The primary observation in negative ESI mode will be the deprotonated molecule [M-H]⁻ at m/z ≈ 173.98. The key confirmation of the presence of chlorine will be the accompanying [M+2-H]⁻ isotope peak at m/z ≈ 175.98, with an intensity of approximately one-third of the monoisotopic peak.[14]
-
MS/MS Fragmentation: The most common fragmentation pathway for a deprotonated carboxylic acid is the neutral loss of CO₂ (44 Da).[15] Therefore, the most prominent fragment ion in the MS/MS spectrum is expected at m/z ≈ 129.99, corresponding to the 2-chloro-5-fluoropyridinide anion. This fragmentation provides strong evidence for the carboxylic acid moiety and the substituted pyridine core.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. ¹H, ¹³C, and ¹⁹F NMR, supported by 2D correlation experiments, provide an unambiguous map of the molecular skeleton. IR spectroscopy rapidly confirms the presence of essential functional groups, particularly the carboxylic acid. High-resolution mass spectrometry validates the elemental composition and molecular weight, while MS/MS fragmentation patterns confirm the connectivity of the core structure. The methodologies and interpretative frameworks presented in this guide provide a robust system for the reliable and comprehensive analysis of this important chemical entity.
References
- 1. This compound | 884494-76-2 [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. pubs.acs.org [pubs.acs.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. eng.uc.edu [eng.uc.edu]
- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Solubility Profile of 6-Chloro-3-fluoropicolinic Acid in Organic Solvents: A Technical Guide to Prediction and Experimental Determination
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-fluoropicolinic acid is a halogenated pyridine carboxylic acid of significant interest as a versatile building block in the synthesis of novel agrochemical and pharmaceutical agents. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a predictive framework for its behavior in common organic solvents, and detailed, field-proven protocols for its precise experimental determination.
Introduction: Understanding this compound
This compound (IUPAC Name: 6-chloro-3-fluoropyridine-2-carboxylic acid) is a solid organic compound with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1] Its structure, featuring a pyridine ring substituted with a carboxylic acid group, a chlorine atom, and a fluorine atom, dictates its physicochemical properties and, consequently, its solubility. The strategic placement of these functional groups creates a molecule with a unique electronic and steric profile, making it a valuable synthon. Accurate solubility data is a critical prerequisite for designing robust synthetic routes, developing effective crystallization protocols, and formulating stable solutions.
Key Physicochemical Properties:
-
CAS Number: 884494-76-2[1]
-
Molecular Formula: C₆H₃ClFNO₂[1]
-
Molecular Weight: 175.55[1]
-
Physical Form: Solid
-
Calculated LogP: 1.5723
Theoretical Solubility Profile: A Predictive Framework
The fundamental principle governing solubility is "like dissolves like."[2] This means that substances with similar polarities are more likely to be soluble in one another. The solubility of this compound is a balance between its polar and non-polar characteristics.
Structural Analysis and Polarity
The molecular structure of this compound contains several key features that influence its solubility:
-
Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic group capable of acting as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). This group promotes solubility in polar, protic solvents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.
-
Halogen Substituents (-Cl, -F): The electronegative chlorine and fluorine atoms create dipole moments within the molecule, increasing its overall polarity compared to an unsubstituted pyridine ring.
-
Aromatic System: The pyridine ring itself provides a non-polar, lipophilic surface area.
The interplay of these features results in a molecule of intermediate polarity. The calculated octanol-water partition coefficient (LogP) of ~1.57 suggests that the compound is moderately lipophilic, indicating it will likely exhibit greater solubility in a range of organic solvents than in water.
Predicted Solubility in Common Organic Solvents
Based on the structural analysis, a qualitative prediction of solubility can be made. The compound is expected to be most soluble in polar aprotic and polar protic solvents that can interact effectively with the carboxylic acid group and the pyridine nitrogen. Its solubility in non-polar solvents is expected to be limited.
| Solvent Class | Example Solvents | Relative Polarity | Predicted Solubility | Primary Interactions |
| Polar Protic | Methanol, Ethanol, Isopropanol | High[3] | High | Hydrogen bonding, Dipole-dipole |
| Polar Aprotic | Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Medium to High[3] | Moderate to High | Dipole-dipole, H-bond accepting |
| Low-Polarity | Dichloromethane (DCM), Ethyl Acetate | Low to Medium[3] | Low to Moderate | Dipole-dipole |
| Non-Polar | Toluene, Hexane, Diethyl Ether | Low[3] | Very Low / Insoluble | van der Waals forces |
Experimental Determination of Solubility
While theoretical predictions are valuable, they must be validated by empirical data. For researchers and drug development professionals, obtaining accurate, quantitative solubility data is essential. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended.[4]
Rapid Qualitative Solubility Assessment
For rapid screening, a simple qualitative test can be performed to quickly estimate solubility in various solvents.
Protocol:
-
Preparation: Add approximately 10-20 mg of this compound to a small, clean vial.
-
Solvent Addition: Add the test solvent (e.g., 1 mL) to the vial.
-
Agitation: Vigorously shake or vortex the vial for 60 seconds.[5]
-
Observation: Visually inspect the sample for the presence of undissolved solid.
-
Classification:
-
Soluble: No solid particles are visible.
-
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
-
Insoluble: The solid appears largely unchanged.
-
This method is useful for quickly identifying promising solvents for reactions or further quantitative analysis.
Quantitative Equilibrium Solubility Determination: The Shake-Flask Method
This protocol provides a robust method for determining the thermodynamic equilibrium solubility.[4][6]
Step-by-Step Methodology:
-
Preparation:
-
Rationale: An excess of the solid compound is crucial to ensure that the solution reaches saturation, meaning it is in equilibrium with the solid phase.
-
Procedure: Weigh an amount of this compound that is significantly more than you expect to dissolve and place it into a glass vial with a screw cap. For example, start with 50-100 mg. Add a precise volume of the chosen organic solvent (e.g., 5.0 mL).
-
-
Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is critical for an accurate measurement. This requires sufficient time and consistent agitation to overcome kinetic barriers to dissolution. The system is considered at equilibrium when the concentration of the dissolved solute remains constant over time.
-
Procedure: Securely cap the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a minimum of 24 hours. For compounds that are slow to equilibrate, 48 or even 72 hours may be necessary. It is best practice to take time points (e.g., 24h and 48h) to confirm that the concentration is no longer increasing.[7]
-
-
Phase Separation:
-
Rationale: Undissolved solid particles must be completely removed from the saturated solution to avoid artificially inflating the measured concentration.
-
Procedure: Allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let larger particles settle. Then, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to form a compact pellet of the excess solid.
-
-
Sampling and Filtration:
-
Rationale: Filtration removes any remaining microscopic particles that were not pelleted during centrifugation. The filter must be chemically compatible with the solvent and should not adsorb the compound of interest.
-
Procedure: Carefully withdraw an aliquot of the clear supernatant using a pipette, being cautious not to disturb the solid pellet. Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean analysis vial.
-
-
Quantification:
-
Rationale: A validated, specific, and sensitive analytical method is required to accurately measure the concentration of the dissolved compound in the filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method.[2][8]
-
Procedure:
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Analyze these standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Sample Analysis: Dilute the filtered sample solution with the same solvent to ensure its concentration falls within the linear range of the calibration curve.
-
Calculation: Inject the diluted sample into the HPLC system. Determine its concentration from the calibration curve and then multiply by the dilution factor to calculate the final solubility.
-
-
Data Presentation and Application
The experimentally determined solubility should be recorded in a clear and organized manner.
Example Data Table:
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | Experimental Value | Calculated Value |
| Acetonitrile | 25 | Experimental Value | Calculated Value |
| Acetone | 25 | Experimental Value | Calculated Value |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Other | 25 | Experimental Value | Calculated Value |
Field-Proven Insights:
-
For Synthesis: Choose a solvent in which reactants are soluble but the desired product may be less soluble at lower temperatures, facilitating crystallization upon cooling.
-
For Purification: Select a recrystallization solvent system where the compound has high solubility at an elevated temperature but low solubility at room temperature or below.
-
For Formulation: Solubility data is critical for developing stable liquid formulations at the desired concentration for drug discovery or agrochemical applications.
Conclusion
While a precise, universally applicable solubility value for this compound in every organic solvent cannot be stated without experimental context, this guide provides the necessary framework for its prediction and accurate determination. By understanding the interplay between its molecular structure and solvent properties, and by employing the robust shake-flask methodology, researchers can generate reliable, high-quality solubility data. This data is indispensable for accelerating research and development, enabling the rational design of experiments, and ensuring the successful application of this important chemical intermediate.
References
A Theoretical and Computational Guide to 6-Chloro-3-fluoropicolinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-3-fluoropicolinic acid (C₆H₃ClFNO₂) is a halogenated pyridine derivative of significant interest, primarily as a key building block in the synthesis of advanced agrochemicals and pharmaceuticals.[1] Its unique substitution pattern, featuring a carboxylic acid group, a chlorine atom, and a fluorine atom on the pyridine ring, imparts specific steric and electronic properties that are crucial for its reactivity and biological activity. This guide provides a comprehensive theoretical framework for understanding the molecular properties of this compound using quantum chemical computations. We will explore its optimized molecular geometry, vibrational frequencies, and electronic characteristics through Density Functional Theory (DFT), offering insights into its intrinsic stability, reactivity, and spectroscopic signatures. The methodologies and findings presented herein serve as a predictive foundation for researchers engaged in the rational design of novel molecules and reaction pathways involving this versatile intermediate.
Introduction: The Significance of a Halogenated Pyridine Core
The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry. The strategic placement of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is an exemplar of this molecular design strategy. The electron-withdrawing nature of the halogen substituents and the carboxylic acid group modulates the electron density of the pyridine ring, enhancing its electrophilicity and influencing its interaction with enzymatic targets.[1]
Theoretical studies, particularly those employing DFT, are indispensable for elucidating the structure-property relationships of such molecules at an atomic level.[2][3] By calculating and analyzing properties like molecular geometry, vibrational modes, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP), we can predict the molecule's behavior in chemical reactions and biological systems, thereby accelerating the development process.[4]
Computational Methodology: A Self-Validating System
To ensure the reliability of theoretical predictions, a robust and well-validated computational protocol is essential. The workflow described here is designed to be a self-validating system, where calculated spectroscopic data can be benchmarked against experimental results to confirm the accuracy of the chosen theoretical model.
The Choice of Method: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers an excellent balance between computational cost and accuracy for medium-sized organic molecules. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and highly effective choice for systems like halogenated pyridines.[2][5]
The Basis Set: Pople's 6-311++G(d,p)
The selection of a basis set is critical for accurately describing the electron distribution. For a molecule containing electronegative atoms like F, Cl, O, and N, the 6-311++G(d,p) basis set is highly appropriate.[2][4]
-
6-311G: A triple-zeta valence basis set that provides flexibility for valence electrons.
-
++: Diffuse functions are added for both heavy atoms and hydrogen. These are crucial for describing anions and systems with lone pairs, accurately modeling the electron density far from the nucleus.
-
(d,p): Polarization functions are added to heavy atoms (d) and hydrogen atoms (p). These allow for non-spherical distortion of atomic orbitals, which is essential for accurately representing chemical bonds.
The Computational Workflow
The theoretical investigation follows a logical, multi-step process. This workflow ensures that subsequent electronic property calculations are based on a stable, minimum-energy structure.
Caption: A standardized workflow for theoretical analysis.
Step-by-Step Protocol:
-
Geometry Optimization: The initial molecular structure of this compound is fully optimized without any symmetry constraints using the B3LYP/6-311++G(d,p) level of theory. This process locates the geometry on the potential energy surface that corresponds to a minimum energy.
-
Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the same level of theory. The absence of any imaginary (negative) frequencies confirms that the structure is a true energy minimum. The results of this calculation are used to predict the FT-IR and Raman spectra.
-
Electronic Structure Analysis: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties, including the energies and distributions of the HOMO and LUMO, the molecular electrostatic potential, and Natural Bond Orbital (NBO) charges.
Results and Discussion: Unveiling Molecular Properties
Optimized Molecular Structure
The geometry optimization provides the most stable conformation of the molecule. The planarity of the pyridine ring is a key feature, with the substituents (Cl, F, COOH) lying in or close to the plane. The intramolecular hydrogen bond between the carboxylic hydrogen and the pyridine nitrogen is a critical determinant of the orientation of the carboxyl group.
Caption: Optimized structure of this compound.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-Cl | ~1.74 Å |
| C-F | ~1.35 Å | |
| C=O | ~1.21 Å | |
| C-O | ~1.35 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C2-C3-F | ~118.5° |
| C5-C6-Cl | ~119.0° | |
| N1-C2-C7 | ~116.0° | |
| Dihedral Angle | N1-C2-C7-O8 | ~180.0° |
Note: These are typical values derived from DFT calculations for similar structures and serve as a predictive baseline.
Vibrational Analysis: The Spectroscopic Fingerprint
The calculated vibrational frequencies provide a theoretical FT-IR and Raman spectrum, which is invaluable for compound identification and structural validation. Key vibrational modes can be assigned to specific functional groups.
Table 2: Predicted Assignments for Major Vibrational Frequencies
| Wavenumber (cm⁻¹, scaled) | Assignment | Description |
| ~3500-3400 | O-H stretch | Carboxylic acid O-H, often broadened by H-bonding |
| ~1750-1720 | C=O stretch | Carbonyl stretch of the carboxylic acid |
| ~1600-1450 | C=C, C=N stretch | Aromatic ring stretching vibrations |
| ~1300-1200 | C-O stretch | Carboxylic acid C-O single bond stretch |
| ~1250-1150 | C-F stretch | Strong absorption characteristic of the C-F bond |
| ~750-700 | C-Cl stretch | Stretching vibration of the carbon-chlorine bond |
The comparison between calculated (scaled) and experimental vibrational spectra is a cornerstone of validating the computational model.[4] A good correlation (high R² value) indicates that the chosen DFT method and basis set accurately represent the molecule's potential energy surface.[3]
Electronic Properties: Reactivity and Stability
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity.[6]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Energy Gap (ΔE): This value is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the oxygen atoms of the carboxyl group, which are the most electron-rich regions. The LUMO is likely distributed across the π-system of the aromatic ring, with significant contributions from the C-Cl and C-F antibonding orbitals. The electron-withdrawing substituents lower the energy of the LUMO, making the ring susceptible to nucleophilic attack.[1]
The MEP map is a powerful visualization tool that illustrates the charge distribution on the molecular surface.[6] It allows for the immediate identification of electron-rich and electron-poor regions, which are the likely sites for electrophilic and nucleophilic interactions, respectively.
-
Red/Yellow Regions (Negative Potential): Electron-rich areas, such as around the carbonyl oxygen and the pyridine nitrogen. These are sites for electrophilic attack and hydrogen bonding.
-
Blue Regions (Positive Potential): Electron-poor areas, primarily around the acidic hydrogen of the carboxyl group. This is the most likely site for nucleophilic attack or deprotonation.
The MEP analysis confirms that the most negative potential is concentrated around the carbonyl oxygen, making it a primary site for interaction with electrophiles or hydrogen bond donors. The acidic proton exhibits the highest positive potential, confirming its role as the primary site for deprotonation by a base.
Applications and Future Directions
The theoretical insights gained from these studies have direct practical implications:
-
Reaction Prediction: Understanding the electronic properties (HOMO-LUMO, MEP) allows chemists to predict the most likely sites for nucleophilic or electrophilic substitution, guiding synthetic strategy.
-
Rational Drug Design: The molecular shape, charge distribution, and hydrogen bonding capabilities determined from these calculations are critical inputs for molecular docking studies.[4] This helps in designing derivatives with improved binding affinity to target enzymes or receptors.
-
Spectroscopic Analysis: Predicted vibrational spectra can aid in the characterization and quality control of synthesized materials by providing a theoretical benchmark for experimental FT-IR and Raman data.
Future theoretical work could involve simulating the molecule in different solvent environments (using models like PCM) to understand how polarity affects its conformation and reactivity, or modeling reaction mechanisms to calculate activation energies for key synthetic transformations.
Conclusion
Theoretical studies based on Density Functional Theory provide a robust and predictive framework for understanding the fundamental properties of this compound. The computational workflow detailed in this guide—from geometry optimization and vibrational analysis to the exploration of electronic properties—offers a powerful lens through which to view molecular structure and reactivity. These insights are not merely academic; they provide actionable intelligence for scientists in the agrochemical and pharmaceutical industries, enabling more efficient synthesis, targeted molecular design, and a deeper understanding of the structure-activity relationships that govern the function of this important chemical intermediate.
References
- 1. Methyl 6-chloro-3-fluoropicolinate () for sale [vulcanchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]
- 4. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Toxicity Screening of 6-Chloro-3-fluoropicolinic Acid
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary toxicological screening of 6-Chloro-3-fluoropicolinic acid (CAS 884494-76-2), a halogenated pyridine carboxylic acid derivative. For novel chemical entities like this, a tiered, systematic evaluation of potential toxicity is a cornerstone of preclinical safety assessment, essential for guiding drug development and ensuring human safety.[1][2] This document is designed for researchers, toxicologists, and drug development professionals, offering a narrative built on established scientific principles and regulatory guidelines. It details the rationale, experimental design, and step-by-step protocols for a foundational in vitro and in vivo screening cascade. While publicly available toxicological data on this compound is scarce[3], this guide establishes a robust investigational pathway based on internationally accepted methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).[4]
Introduction: The Imperative for Early Safety Assessment
This compound is a chemical entity with potential applications in various fields, including pharmaceuticals and agrochemicals. Its structure, featuring a chlorinated and fluorinated pyridine ring, necessitates a thorough safety evaluation, as halogenated aromatic compounds can exhibit diverse toxicological profiles. The "fail early, fail cheap" paradigm in drug development underscores the necessity of front-loading safety assessments to identify liabilities before significant resources are invested. A preliminary toxicity screen aims to:
-
Identify acute toxicity and potential target organs.
-
Evaluate the potential for genetic damage (mutagenicity).
-
Establish a dose-response relationship for observed cytotoxicity.
-
Determine a No-Observed-Adverse-Effect Level (NOAEL) to inform the design of further studies.[1][2]
This guide will detail a logical progression of assays, beginning with in vitro tests to minimize animal usage, in line with the 3Rs principle (Replacement, Reduction, Refinement), before proceeding to essential in vivo studies.
Compound Profile and Pre-Assay Considerations
A foundational understanding of the test article's physicochemical properties is critical for designing and interpreting toxicology studies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 884494-76-2 | [5][6] |
| Molecular Formula | C₆H₃ClFNO₂ | [5][6] |
| Molecular Weight | 175.55 g/mol | [6] |
| Physical Form | Solid | [5] |
| Purity | ≥98% (Typical) | [6] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |[5][7] |
Key Considerations for Experimental Design:
-
Solubility: The choice of vehicle (e.g., DMSO, saline) for dosing is dictated by the compound's solubility. A solubility assessment must be performed in all relevant media (e.g., cell culture medium, aqueous solutions for gavage). The final vehicle concentration must be demonstrated to be non-toxic to the test system.
-
Purity and Stability: The purity of the test article should be confirmed. Its stability in the chosen vehicle and under experimental conditions (e.g., 37°C incubation) must be verified to ensure accurate dose administration.
In Vitro Toxicity Screening: The First Tier
In vitro assays are rapid, cost-effective, and provide crucial mechanistic insights into a compound's cytotoxic and genotoxic potential at the cellular level.[2][8]
Cytotoxicity Assessment: Measuring Cell Viability
The initial step is to determine the concentration at which this compound induces cell death. This is crucial for selecting dose levels for subsequent, more complex assays like genotoxicity tests. The half-maximal inhibitory concentration (IC50) is a key endpoint.[8]
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.[9] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9]
-
Cell Culture: Seed a relevant cell line (e.g., HepG2 for liver toxicity, CHO for general cytotoxicity) into a 96-well plate at a predetermined density and allow cells to adhere overnight.
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).[8] Perform serial dilutions in complete cell culture medium to create a range of working concentrations.
-
Treatment: Remove the old medium from the cells and add the prepared working solutions. Include vehicle-only controls (negative control) and a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[8]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Genotoxicity Assessment: Screening for Mutagenic Potential
Genotoxicity assays are critical for identifying compounds that can cause DNA or chromosomal damage, a key indicator of carcinogenic potential.[11]
The Ames test is a widely used method to evaluate a compound's potential to induce gene mutations.[12][13] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[12][13] The assay measures the ability of the test compound to cause a reverse mutation (reversion) that restores the bacteria's ability to grow on an amino acid-deficient medium.[13][14]
-
Strain Preparation: Prepare fresh overnight cultures of the appropriate bacterial tester strains (e.g., TA98, TA100, TA1535, TA1537).
-
Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver homogenate, to mimic in vivo metabolism.[14]
-
Exposure: In a test tube, add the following in order:
-
0.1 mL of the bacterial culture.
-
0.1 mL of the test compound at various concentrations.
-
0.5 mL of sodium phosphate buffer (for tests without S9) or 0.5 mL of S9 mix (for tests with S9).[15]
-
-
Plating: To each tube, add 2 mL of molten top agar containing a trace amount of histidine/biotin. Vortex briefly and pour the mixture onto a minimal glucose agar (MGA) plate.[15] Allow the top agar to solidify.
-
Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[1]
-
Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control.[1]
Caption: Workflow for the bacterial reverse mutation (Ames) test.
This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events.[16][17] It identifies the formation of micronuclei, which are small, membrane-bound DNA fragments in the cytoplasm of cells that have failed to incorporate into the daughter nuclei during cell division.[16][17]
-
Cell Culture and Treatment: Culture suitable mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) and treat them with at least three concentrations of this compound, based on the prior cytotoxicity results.[11][16]
-
Cytokinesis Block: Add Cytochalasin B (CytoB) to the culture. CytoB inhibits cytokinesis, resulting in the accumulation of binucleated cells, which ensures that only cells that have undergone mitosis are scored.[16][17][18]
-
Harvesting and Staining: After an appropriate incubation period (typically 1.5-2 cell cycles), harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[11]
-
Scoring: Using a microscope, score a minimum of 2000 binucleated cells per concentration for the presence of micronuclei.[16][17]
-
Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result for genotoxicity.[11]
In Vivo Acute Toxicity Study: The Second Tier
If the in vitro results suggest the compound is worth pursuing, a preliminary in vivo study is conducted to understand its effects in a whole organism. The acute oral toxicity study provides information on health hazards likely to arise from a single, short-term exposure.[19]
Recommended Study: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure that uses a minimal number of animals to classify a substance into one of the GHS toxicity categories based on its LD50.[4][20] It is an ethical and efficient alternative to the classical LD50 test.[20]
-
Animal Selection: Use a single sex (typically female) of a standard rodent species (e.g., Wistar rats).[20] Animals should be young, healthy adults.
-
Dosing Procedure: This is a stepwise procedure, typically using 3 animals per step.[20]
-
Step 1: Administer a starting dose (e.g., 300 mg/kg) to a group of 3 animals. The dose is given by oral gavage.[19][20]
-
Decision Point: The outcome (mortality or survival) determines the next step.
-
If 2 or 3 animals die, the test is stopped, and the substance is classified.
-
If 0 or 1 animal dies, proceed to the next step with a higher dose (e.g., 2000 mg/kg).
-
If the outcome at the starting dose is uncertain, a lower dose (e.g., 50 mg/kg) may be tested.
-
-
-
Observations: Observe animals closely for clinical signs of toxicity immediately after dosing and periodically for at least 14 days.[1] Record body weight changes, signs of toxicity (e.g., changes in skin, fur, eyes, behavior), and mortality.
-
Pathology: At the end of the study, conduct a gross necropsy on all animals to identify any target organ toxicities.
-
Classification: The pattern of mortality across the dose steps allows for the classification of the substance according to GHS categories.
Caption: Decision workflow for the OECD 423 Acute Toxic Class Method.
Data Integration and Risk Assessment
The culmination of this preliminary screen is an integrated assessment of the findings.
Table 2: Hypothetical Data Summary for this compound
| Assay | Endpoint | Result | Preliminary Interpretation |
|---|---|---|---|
| MTT Cytotoxicity (HepG2) | IC50 | 75 µM | Moderate cytotoxicity. |
| Ames Test | Mutagenicity | Negative (-S9 and +S9) | Not a bacterial mutagen. |
| In Vitro Micronucleus | Genotoxicity | Positive (Dose-dependent increase in micronuclei) | Potential clastogen/aneugen. Requires follow-up. |
| Acute Oral Toxicity (OECD 423) | Classification | GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) | Harmful if swallowed. |
This integrated profile suggests that while this compound may not be a gene mutagen, its potential to cause chromosomal damage (indicated by the micronucleus test) warrants significant further investigation. The moderate acute oral toxicity aligns with its GHS classification. This preliminary dataset provides a crucial foundation for making a go/no-go decision or for designing more definitive, longer-term toxicology studies.
Conclusion
This technical guide outlines a standard, tiered approach for the preliminary toxicological screening of this compound. By systematically evaluating cytotoxicity, genotoxicity, and acute in vivo toxicity, researchers can build a foundational safety profile for this novel chemical entity. This data-driven process is essential for identifying potential hazards early, enabling informed decision-making in the drug discovery and development pipeline, and ultimately safeguarding human health.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Toxicological screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 884494-76-2 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. aboundchem.com [aboundchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. criver.com [criver.com]
- 12. Ames test - Wikipedia [en.wikipedia.org]
- 13. microbiologyinfo.com [microbiologyinfo.com]
- 14. bio-protocol.org [bio-protocol.org]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry [jove.com]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of 6-Chloro-3-fluoropicolinic Acid
Abstract
This comprehensive guide details a robust and validated protocol for the laboratory-scale synthesis of 6-chloro-3-fluoropicolinic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The primary method described is the catalyzed oxidation of 6-chloro-3-fluoro-2-methylpyridine. This document provides an in-depth explanation of the reaction mechanism, detailed step-by-step procedures, safety protocols, and methods for purification and characterization. Furthermore, two viable alternative synthetic strategies—hydrolysis of a nitrile precursor and a directed ortho-metalation approach—are discussed to provide researchers with a broader strategic framework for accessing this important molecule.
Introduction
This compound is a halogenated pyridine carboxylic acid derivative of significant interest in medicinal chemistry and drug development. Its substituted pyridine core serves as a versatile scaffold for constructing complex molecules with a wide range of biological activities. The presence of both chloro and fluoro substituents allows for precise modulation of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, reliable and scalable access to this compound is crucial for researchers in both academic and industrial settings.
This application note provides a primary, field-proven protocol based on the oxidation of the corresponding 2-methylpyridine (picoline) derivative. The causality behind the choice of reagents and conditions is explained to empower the researcher with a deeper understanding of the transformation.
Primary Synthesis Route: Catalytic Oxidation of 6-Chloro-3-fluoro-2-methylpyridine
This method stands as a reliable approach due to the commercial availability of the starting material and the high yield reported. The core of this synthesis is the oxidation of a methyl group at the C2 position of the pyridine ring to a carboxylic acid.
Reaction Scheme
Caption: Oxidation of 6-chloro-3-fluoro-2-methylpyridine.
Mechanistic Insights: The "Why" Behind the Reagents
The oxidation of an alkyl group on an electron-deficient pyridine ring requires a potent oxidizing agent.
-
Potassium Dichromate (K₂Cr₂O₇): This is a powerful and cost-effective oxidant. In the acidic medium (H₂SO₄), it forms chromic acid (H₂CrO₄), which is the active oxidizing species. The chromium(VI) is reduced to chromium(III) during the reaction.
-
Sodium Tungstate (Na₂WO₄): This acts as a co-catalyst. In the presence of an oxidant and acidic conditions, tungstate(VI) can form peroxo-tungstate species. These species are highly effective at oxygen transfer and can facilitate the oxidation of the alkyl side chain, regenerating the tungstate catalyst in the process. This catalytic cycle allows for a more efficient and potentially milder oxidation compared to using dichromate alone.
-
18-Crown-6: This is a phase-transfer catalyst (PTC).[1] The reaction mixture is biphasic, with the organic substrate (methylpyridine) and the inorganic oxidant (dichromate and tungstate salts) residing in different phases. The crown ether encapsulates the potassium and sodium cations, rendering the inorganic anions (dichromate and tungstate) more soluble and reactive in the organic phase or at the interface where the reaction occurs. This dramatically increases the reaction rate by facilitating contact between the reactants.[2]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 6-Chloro-3-fluoro-2-methylpyridine | ≥98% | Commercial Source |
| Potassium Dichromate (K₂Cr₂O₇) | ACS Reagent, ≥99% | Commercial Source |
| Sodium Tungstate Dihydrate (Na₂WO₄·2H₂O) | ACS Reagent, ≥99% | Commercial Source |
| 18-Crown-6 | ≥99% | Commercial Source |
| Sulfuric Acid (H₂SO₄) | Concentrated, 98% | Commercial Source |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercial Source |
| Hydrochloric Acid (HCl) | Concentrated, ~37% | Commercial Source |
| Chloroform (CHCl₃) | ACS Reagent | Commercial Source |
| Deionized Water | - | In-house |
| Crushed Ice | - | In-house |
-
Equipment: 500 mL three-neck round-bottom flask, reflux condenser, mechanical stirrer, heating mantle with temperature controller, dropping funnel, Buchner funnel, filtration flask, standard laboratory glassware.
Detailed Experimental Protocol
Safety First: This reaction involves highly toxic and carcinogenic chromium(VI) compounds, strong acids, and phase-transfer catalysts. All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and heavy-duty chemical-resistant gloves.
-
Reaction Setup:
-
To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 40% (v/v) aqueous sulfuric acid (200 mL).
-
With vigorous stirring, cautiously add potassium dichromate (88 g, 0.299 mol). The solution will become a deep orange slurry.
-
Add sodium tungstate dihydrate (2.2 g, 0.0067 mol) and 18-crown-6 (0.4 g, 0.0015 mol) to the mixture.
-
-
Addition of Starting Material:
-
Add 6-chloro-3-fluoro-2-methylpyridine (21.8 g, 0.15 mol) to the stirred slurry.
-
-
Reaction:
-
Heat the reaction mixture to 105°C using a heating mantle and maintain this temperature for 6 hours with continuous, vigorous stirring. The color of the mixture will gradually change from orange to a murky green as the Cr(VI) is reduced to Cr(III).
-
-
Work-up and Crude Isolation:
-
After 6 hours, turn off the heat and allow the mixture to cool to room temperature.
-
Prepare a large beaker with approximately 1.5 kg of crushed ice.
-
Slowly and carefully pour the reaction mixture into the crushed ice with stirring. A grayish solid will precipitate.
-
Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold deionized water until the filtrate runs clear.
-
Dry the crude solid in a vacuum oven at 50°C to a constant weight.
-
-
Purification:
-
Prepare an alkaline solution by dissolving potassium carbonate (approx. 30 g) in 300 mL of deionized water.
-
Add the dried crude solid to the alkaline solution and heat with stirring until it is completely dissolved. The desired product forms a soluble carboxylate salt.
-
Cool the solution to room temperature. Transfer it to a separatory funnel and extract with chloroform (3 x 50 mL) to remove any unreacted starting material and non-acidic organic impurities.
-
Collect the aqueous layer and cool it in an ice bath.
-
With vigorous stirring, slowly acidify the aqueous layer by adding 20% aqueous hydrochloric acid dropwise until the pH is approximately 2-3. A white precipitate of the pure product will form.
-
Isolate the purified this compound by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the final product in a vacuum oven at 60°C to a constant weight.
-
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: White solid
-
Melting Point: 161-164°C
-
Mass Spectrometry (ES): m/z = 176.0 [M+H]⁺
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 10.45 (s, br, 1H, COOH); 8.87-8.85 (d, 1H); 8.66-8.63 (d, 1H).
-
¹³C NMR (Predicted): δ (ppm) ~164 (C=O), ~155 (C-F, d, J ≈ 250 Hz), ~149 (C-Cl), ~147 (Ar-C), ~140 (Ar-CH, d, J ≈ 15 Hz), ~125 (Ar-CH, d, J ≈ 5 Hz). Note: Predicted values can vary; experimental verification is required.
-
IR Spectroscopy (KBr, cm⁻¹): Broad absorption ~3000-2500 (O-H stretch of carboxylic acid), ~1710 (C=O stretch), ~1600, 1450 (aromatic C=C and C=N stretching).
Alternative Synthetic Routes
For reasons of starting material availability, cost, or strategic diversification, researchers may consider alternative pathways. Two plausible routes are outlined below.
Route 2: Hydrolysis of 6-Chloro-3-fluoropicolinonitrile
This two-step approach involves the synthesis of a nitrile precursor followed by hydrolysis. The nitrile can often be prepared from the corresponding halide or via other established methods.
Caption: Two-step synthesis via nitrile hydrolysis.
-
Step 1: Synthesis of 6-Chloro-3-fluoropicolinonitrile. This intermediate is commercially available but can also be synthesized. A common method is the cyanation of a corresponding dihalopyridine, such as 2,6-dichloro-3-fluoropyridine, using a cyanide source like copper(I) cyanide (CuCN) in a polar aprotic solvent like DMF or NMP at elevated temperatures.
-
Step 2: Hydrolysis. The hydrolysis of the nitrile to the carboxylic acid can be achieved under either acidic or basic conditions.[3][4]
-
Basic Hydrolysis (Proposed): Refluxing 6-chloro-3-fluoropicolinonitrile with an aqueous solution of a strong base (e.g., 20-40% NaOH) will first generate the carboxylate salt. The reaction progress can be monitored by TLC or GC-MS. After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the final picolinic acid product, which can then be isolated by filtration. This method is often high-yielding for electron-poor nitriles.
-
Route 3: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings.[5][6] This approach relies on a directing metalation group (DMG) to guide a strong base to deprotonate an adjacent position, creating a nucleophilic organometallic intermediate that can be trapped with an electrophile.
In this proposed route, the fluorine atom on the pyridine ring can act as a moderate directing group. The reaction would involve the lithiation of a suitable precursor, like 2-chloro-5-fluoropyridine, at the C6 position, followed by quenching the resulting aryllithium species with carbon dioxide (in the form of dry ice) to install the carboxylic acid group.
Caption: Synthesis via Directed ortho-Metalation (DoM).
-
Precursor: 2-Chloro-5-fluoropyridine is a suitable starting material.
-
Base: A strong, non-nucleophilic base is required to prevent addition to the pyridine ring. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are excellent candidates. The reaction must be conducted under strictly anhydrous and inert (e.g., Argon or Nitrogen) conditions at low temperatures (typically -78°C) in a solvent like THF.
-
Carboxylation: The generated aryllithium species is a powerful nucleophile. It can be quenched by pouring the cold reaction mixture over an excess of crushed dry ice (solid CO₂).
-
Work-up: An acidic aqueous workup (e.g., with dilute HCl) will protonate the carboxylate to yield the final product. Purification would likely involve extraction and crystallization. This route offers excellent regiocontrol but requires expertise in handling air- and moisture-sensitive reagents.
Safety and Handling
-
Potassium Dichromate: Highly Toxic, Carcinogen, Mutagen, Oxidizer. [7][8][9] Avoid all contact with skin, eyes, and clothing. Do not inhale dust. It is a severe environmental hazard. All waste containing chromium must be collected and disposed of as hazardous waste according to institutional guidelines.
-
Sodium Tungstate: Harmful if swallowed or inhaled.[10][11][12] Avoid creating dust. Use in a well-ventilated area.
-
18-Crown-6: Harmful if swallowed and causes skin and serious eye irritation.[13] Handle with gloves and eye protection.
-
Strong Acids (H₂SO₄, HCl): Corrosive. Cause severe skin burns and eye damage. Handle with extreme care, using appropriate PPE.
-
Organic Solvents (Chloroform): Harmful and suspected carcinogen. Use only in a chemical fume hood.
Conclusion
This application note provides a detailed, reliable, and well-explained protocol for the synthesis of this compound. The primary oxidation method is high-yielding and utilizes a synergistic catalytic system to achieve an efficient transformation. By understanding the roles of the oxidant, co-catalyst, and phase-transfer catalyst, researchers can troubleshoot and potentially adapt this protocol for related substrates. The inclusion of alternative synthetic strategies provides valuable flexibility in research and development planning, catering to different starting material availabilities and synthetic capabilities. Adherence to the stringent safety protocols outlined is paramount for the safe execution of this chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 4. RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 2-Picolinic acid(98-98-6) IR Spectrum [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Utilization of 6-Chloro-3-fluoropicolinic Acid in Organic Synthesis
Introduction: The Strategic Value of 6-Chloro-3-fluoropicolinic Acid
This compound is a highly functionalized pyridine derivative that has emerged as a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is underscored by its presence in the synthetic routes of various bioactive compounds, including GABA-A receptor modulators, GPR120 receptor agonists, serotonin 5-HT2c receptor ligands, and PI3-kinase inhibitors. A notable application is in the synthesis of the herbicide Halauxifen-methyl, the active ingredient in Arylex™ herbicides, which are crucial for broadleaf weed control.
The synthetic versatility of this compound stems from its distinct electronic and steric properties. The pyridine core, being an electron-deficient aromatic system, is predisposed to nucleophilic attack. This reactivity is further modulated by the presence of three key functional groups: a carboxylic acid at the 2-position, a fluorine atom at the 3-position, and a chlorine atom at the 6-position. The two different halogen atoms provide orthogonal handles for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This guide provides detailed protocols and mechanistic insights for the strategic application of this versatile building block.
Understanding the Reactivity: Regioselectivity in Cross-Coupling Reactions
A critical consideration when employing this compound in palladium-catalyzed cross-coupling reactions is the regioselectivity of the C-X bond activation. The molecule possesses a C-Cl bond at the 6-position and a C-F bond at the 3-position. The general trend for the reactivity of halogens in palladium-catalyzed oxidative addition is I > Br > Cl >> F. This is primarily due to the bond dissociation energies, with the C-F bond being significantly stronger and thus less reactive than the C-Cl bond.
Furthermore, the positions of the halogens on the electron-deficient pyridine ring influence their reactivity. Positions ortho (2 and 6) and para (4) to the ring nitrogen are more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst. In the case of this compound, the chlorine atom is situated at the activated 6-position. This electronic activation, combined with the inherently greater reactivity of the C-Cl bond over the C-F bond, dictates that palladium-catalyzed cross-coupling reactions will overwhelmingly occur at the 6-position, leaving the C-F bond at the 3-position intact for potential subsequent transformations.
Palladium-Catalyzed Cross-Coupling Reactions: Core Protocols
For practical application in cross-coupling reactions, the carboxylic acid of this compound is typically protected, most commonly as a methyl or ethyl ester. This prevents potential side reactions and improves solubility in organic solvents. The following protocols are based on the methyl ester, methyl 6-chloro-3-fluoropicolinate.
Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-3-fluoropicolinates
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source is essential for the catalytic cycle. Pd(PPh₃)₄ is a reliable choice, though other Pd(0) or Pd(II) precursors can be used.
-
Ligand: The phosphine ligands stabilize the palladium catalyst and modulate its reactivity.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is required to activate the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Detailed Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine methyl 6-chloro-3-fluoropicolinate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of toluene and water, to achieve a concentration of 0.1-0.2 M with respect to the starting picolinate.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Provides the active Pd(0) catalyst. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst and promotes reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve all reactants. |
| Temperature | 80-100 °C | Provides sufficient energy for the catalytic cycle. |
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling of methyl 6-chloro-3-fluoropicolinate.
Sonogashira Coupling: Synthesis of 6-Alkynyl-3-fluoropicolinates
The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes at the 6-position.
Causality of Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system. The palladium catalyst facilitates the main cross-coupling cycle, while a copper(I) co-catalyst (e.g., CuI) activates the terminal alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base and often as a solvent.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) is commonly used.
Detailed Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve methyl 6-chloro-3-fluoropicolinate (1.0 equiv.) and the terminal alkyne (1.1-1.5 equiv.) in a mixture of THF and an amine base like triethylamine (e.g., 2:1 v/v).
-
Catalyst Addition: Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (1-3 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature to 60 °C. The reaction is often exothermic. Monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with aqueous ammonium chloride solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Facilitates the main cross-coupling cycle. |
| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne for transmetalation. |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | Acts as a base and often as a solvent. |
| Solvent | THF, DMF | Provides a suitable reaction medium. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
Catalytic Cycle for Palladium-Catalyzed Cross-Coupling
Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira.
Buchwald-Hartwig Amination: Synthesis of 6-Amino-3-fluoropicolinates
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a variety of primary and secondary anilines at the 6-position.
Causality of Experimental Choices:
-
Catalyst and Ligand: This reaction often requires a palladium precatalyst and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) to facilitate the challenging C-N bond formation.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically used.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.
Detailed Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%), the phosphine ligand (e.g., Xantphos, 2-6 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add methyl 6-chloro-3-fluoropicolinate (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction Execution: Seal the vessel and heat to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common precatalysts for Buchwald-Hartwig amination. |
| Ligand | Xantphos, XPhos, SPhos | Bulky, electron-rich ligands that promote C-N bond formation. |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Deprotonates the amine for coordination to palladium. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvents are required. |
| Temperature | 80-110 °C | Facilitates the catalytic cycle. |
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are powerful, the electron-deficient nature of the pyridine ring in this compound also makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the 6-position. This is especially true with strong nucleophiles. The electron-withdrawing effect of the ring nitrogen and the carboxylic acid group (or its ester) activates the C-Cl bond for nucleophilic attack.
Applicability: SNAr can be a cost-effective alternative to cross-coupling for certain nucleophiles, such as alkoxides, thiolates, and some amines, especially when the reaction can be driven by high concentrations of the nucleophile or elevated temperatures.
Generalized Protocol for SNAr with an Amine:
-
Reaction Setup: In a sealed tube, dissolve methyl 6-chloro-3-fluoropicolinate (1.0 equiv.) in a suitable solvent such as N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the amine nucleophile (2.0-5.0 equiv.) and a base such as potassium carbonate or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).
-
Reaction Execution: Heat the mixture to 100-150 °C. Monitor the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its strategic utility is derived from the presence of multiple, orthogonally reactive functional groups. The C-Cl bond at the 6-position provides a reliable handle for a suite of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, allowing for the controlled and diverse introduction of carbon and nitrogen substituents. Concurrently, the electron-deficient nature of the pyridine ring allows for nucleophilic aromatic substitution. A thorough understanding of the principles of reactivity and the application of the protocols detailed in this guide will enable researchers and drug development professionals to effectively leverage this powerful synthetic intermediate in the creation of novel and complex molecular architectures.
The Strategic Application of 6-Chloro-3-fluoropicolinic Acid in the Frontier of Agrochemical Research
Introduction: The Picolinate Backbone as a Pillar of Modern Herbicide Discovery
In the relentless pursuit of novel and effective solutions for weed management, the picolinic acid scaffold has emerged as a cornerstone in the development of synthetic auxin herbicides.[1][2] These compounds, mimicking the natural plant hormone indole-3-acetic acid (IAA), induce uncontrolled growth in susceptible plants, leading to their demise.[1] Among the various picolinic acid derivatives, 6-Chloro-3-fluoropicolinic acid stands out as a pivotal building block for the synthesis of next-generation herbicides. Its unique substitution pattern, featuring a reactive chlorine atom at the 6-position and a fluorine atom at the 3-position, provides a versatile platform for chemical elaboration and optimization of herbicidal activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound in the design and synthesis of innovative agrochemicals.
Core Concept: this compound as a Versatile Synthetic Intermediate
The primary application of this compound in agrochemical research lies in its role as a key intermediate for the synthesis of 6-aryl-picolinate herbicides. The chlorine atom at the 6-position is readily displaced through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide array of aryl and heteroaryl substituents.[3] This modular approach enables the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of herbicidal potency and selectivity. The fluorine atom at the 3-position, a common feature in modern agrochemicals, often enhances the metabolic stability and overall efficacy of the final compound.[4][5][6]
Mechanism of Action: Hijacking the Plant's Growth Regulatory Machinery
Herbicides derived from this compound belong to the synthetic auxin class. Their mode of action involves the hijacking of the plant's natural auxin signaling pathway.[1][7]
-
Perception by Auxin Receptors: Synthetic auxins bind to a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) auxin co-receptors.[1][8] Different auxin herbicides can exhibit varying affinities for different members of the TIR1/AFB family, which can contribute to their selectivity.[8][9]
-
Derepression of Auxin Response Genes: In the absence of auxin, Aux/IAA proteins act as transcriptional repressors, preventing the expression of auxin-responsive genes. The binding of a synthetic auxin to the TIR1/AFB receptor promotes the ubiquitination and subsequent degradation of these Aux/IAA repressor proteins by the 26S proteasome.[1][7]
-
Uncontrolled Growth: The degradation of Aux/IAA repressors leads to the activation of Auxin Response Factors (ARFs), which in turn stimulate the transcription of genes that regulate cell division, elongation, and differentiation.[1] The sustained and unregulated activation of these genes by the synthetic auxin leads to a cascade of detrimental effects, including epinasty (twisting of stems and petioles), tissue swelling, and ultimately, plant death.[1][7]
Caption: Mechanism of action of synthetic auxin herbicides.
Application Protocol: Synthesis of a 6-Aryl-3-fluoropicolinic Acid Derivative via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of a 6-aryl-3-fluoropicolinic acid derivative from this compound. This reaction is a cornerstone for creating a library of analogs for SAR studies.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: Stir the reaction mixture at a specified temperature (typically 80-120 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired 6-aryl-3-fluoropicolinic acid derivative.
-
Characterization: Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its structure and purity.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Structure-Activity Relationship (SAR) Insights
The derivatization of this compound allows for a systematic investigation of how different substituents at the 6-position influence herbicidal activity. The following table provides a representative summary of SAR trends observed in the literature for 6-aryl-picolinate herbicides.
| R Group (at 6-position) | Relative Herbicidal Activity | Notes |
| Phenyl | Moderate | The parent aryl group, often serves as a baseline for comparison. |
| 4-Fluorophenyl | High | Introduction of a fluorine atom on the phenyl ring can increase activity. |
| 4-Chlorophenyl | High | A chlorine atom at the para-position of the phenyl ring often enhances herbicidal efficacy. |
| 4-Methoxyphenyl | Moderate to High | The electronic and steric properties of the methoxy group can modulate activity. |
| 3,4-Dichlorophenyl | Very High | Di-substitution on the phenyl ring, particularly with halogens, can significantly boost activity. |
| Pyrazolyl derivatives | Variable | Heterocyclic substituents can lead to novel herbicides with different weed spectrums.[2] |
Note: This table is a generalized representation. Actual activity depends on the specific weed species, application rate, and other substituents on the picolinic acid core.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in the design and synthesis of novel synthetic auxin herbicides. Its strategic use, particularly in Suzuki-Miyaura cross-coupling reactions, enables the creation of diverse libraries of 6-aryl-picolinates for SAR studies. A thorough understanding of the mechanism of action of these compounds, coupled with systematic chemical modifications, will continue to drive the discovery of more potent, selective, and environmentally benign herbicides. Future research will likely focus on exploring a wider range of substituents at the 6-position, including complex heterocyclic systems, to identify new herbicidal scaffolds with novel modes of action or improved resistance management profiles.
References
- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. chimia.ch [chimia.ch]
- 7. scielo.br [scielo.br]
- 8. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
Application Notes and Protocols for Efficacy Testing of 6-Chloro-3-fluoropicolinic Acid as a Novel Herbicide
Introduction: The Potential of 6-Chloro-3-fluoropicolinic Acid in Weed Management
This compound is a halogenated pyridine carboxylic acid, a chemical scaffold prevalent in both pharmaceutical and agrochemical research. Picolinic acid derivatives have demonstrated a wide array of biological activities, including antitumor and antibacterial properties.[1] In the context of agriculture, this structural class is a hallmark of modern pesticides, with some derivatives acting as potent herbicides.[2] Specifically, compounds with a picolinic acid core have been identified as synthetic auxin herbicides, and others are known to target essential plant enzymes.[3]
Initial structural assessments suggest that this compound may exert its phytotoxic effects by inhibiting key enzymes in vital plant metabolic pathways. Two primary targets for herbicides with similar structures are Acetolactate Synthase (ALS) and Acetyl-CoA Carboxylase (ACCase). ALS is a critical enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to a lethal cessation of plant growth.[2][4] ACCase is essential for the first committed step in fatty acid biosynthesis, and its disruption leads to the breakdown of cell membrane integrity.[5][6]
This document provides a comprehensive guide for researchers to evaluate the herbicidal efficacy of this compound. It outlines detailed protocols for both in vitro enzyme inhibition assays and in vivo whole-plant bioassays, designed to rigorously assess the compound's potency, spectrum of activity, and dose-response relationship.
Part 1: Pre-Experimental Considerations: Formulation of this compound
A critical first step in biological testing is the development of a suitable formulation to ensure the test compound is delivered to the target in a bioavailable form. This compound is predicted to have low water solubility, which presents a challenge for creating homogenous solutions for both enzymatic and whole-plant assays.[7][8]
Objective: To prepare a stable stock solution of this compound that is miscible with aqueous assay buffers and spray solutions.
Rationale for Component Selection:
-
Co-solvents: Water-miscible organic solvents are used to dissolve the compound initially. Dimethyl sulfoxide (DMSO) or acetone are common choices.
-
Surfactants: These agents are crucial for creating stable emulsions or suspensions when the organic stock solution is diluted in water. They also aid in the spreading and penetration of the herbicide on the leaf surface in whole-plant assays.[9] Tween® 80 or Triton™ X-100 are frequently used non-ionic surfactants.
Protocol for 100 mM Stock Solution Preparation:
-
Weighing: Accurately weigh 17.55 mg of this compound (Molecular Weight: 175.55 g/mol ).
-
Initial Solubilization: Add the compound to a 1.5 mL microcentrifuge tube. Add 1 mL of DMSO or acetone and vortex until the solid is completely dissolved. This creates a 100 mM stock solution.
-
Storage: Store the stock solution at -20°C in a desiccated environment. For working solutions, dilute this stock in the appropriate assay or spray buffer. It is crucial to perform a preliminary test to ensure that the final concentration of the organic solvent in the assay does not exceed a level that affects the biological system (typically <1%).
Part 2: In Vitro Efficacy Assessment: Enzyme Inhibition Assays
In vitro assays are essential for determining if this compound directly inhibits its putative molecular targets. These assays are rapid, cost-effective, and provide a quantitative measure of inhibitory potency (IC50).
Acetolactate Synthase (ALS) Inhibition Assay
Principle: This colorimetric assay measures the activity of ALS by quantifying the formation of its product, acetolactate. The reaction is stopped with acid, which decarboxylates acetolactate to acetoin. Acetoin then reacts with creatine and α-naphthol to form a red-colored complex, which is measured spectrophotometrically at 525 nm. A reduction in color intensity in the presence of the test compound indicates enzyme inhibition.[2]
Protocol:
-
Enzyme Extraction:
-
Harvest 1-2 grams of fresh, young leaf tissue from a susceptible plant species (e.g., Arabidopsis thaliana or pea seedlings).
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in 5-10 mL of ice-cold enzyme extraction buffer (100 mM potassium phosphate buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl2, 10% v/v glycerol, 1 mM EDTA, 10 mM cysteine).[4]
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
The resulting supernatant is the crude ALS enzyme extract. Keep on ice and use immediately.
-
-
Assay Procedure (96-well plate format):
-
Test Wells: 20 µL of enzyme extract + 10 µL of this compound dilution series + 170 µL of Assay Buffer (100 mM potassium phosphate buffer pH 7.5, 5 mM MgCl2, 1 mM thiamine pyrophosphate, 10 µM FAD).
-
Positive Control (No Inhibitor): 20 µL of enzyme extract + 10 µL of formulation blank (e.g., DMSO) + 170 µL of Assay Buffer.
-
Negative Control (No Enzyme): 20 µL of extraction buffer + 10 µL of formulation blank + 170 µL of Assay Buffer.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of 100 mM sodium pyruvate to all wells.
-
Incubate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of 6 N H2SO4 to each well.
-
Incubate at 60°C for 15 minutes to allow for decarboxylation.
-
Add 50 µL of 0.5% (w/v) creatine followed by 50 µL of 0.5% (w/v) α-naphthol (freshly prepared in 2.5 N NaOH).
-
Incubate at 60°C for 15 minutes for color development.
-
Measure the absorbance at 525 nm using a microplate reader.
-
Acetyl-CoA Carboxylase (ACCase) Inhibition Assay
Principle: ACCase activity can be measured using a malachite green colorimetric assay that detects the inorganic phosphate (Pi) released from the ATP hydrolysis that occurs during the carboxylation of acetyl-CoA.[5][10] The malachite green reagent forms a colored complex with free phosphate, which can be quantified by measuring absorbance at ~620-650 nm.
Protocol:
-
Enzyme Extraction:
-
Follow a similar extraction procedure as for ALS, using young leaf tissue from a susceptible grass species (e.g., Lolium rigidum or maize).
-
Use an appropriate ACCase extraction buffer (e.g., 0.1 M Tricine-KOH pH 8.0, 0.5 M glycerol, 2 mM EDTA, 1 mM DTT).
-
-
Assay Procedure (96-well plate format):
-
Prepare a reaction mixture containing: 25 µL of enzyme extract, 25 µL of this compound dilution series (or formulation blank), and 150 µL of enzyme assay buffer (0.1 M Tricine pH 8.0, 15 mM KCl, 3 mM MgCl2, 1 mM DTT, 0.01% BSA, 120 mM NaHCO3, and 25 mM ATP).[10]
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Start the reaction by adding 25 µL of 4.5 mM acetyl-CoA.
-
Incubate at 30°C for 20-30 minutes.
-
Stop the reaction by adding 50 µL of the malachite green reagent.
-
Allow color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 630 nm.
-
Data Presentation: In Vitro IC50 Determination
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
| Target Enzyme | Test Compound | IC50 (µM) |
| Acetolactate Synthase (ALS) | This compound | Hypothetical Value |
| Acetolactate Synthase (ALS) | Chlorsulfuron (Positive Control) | 0.02 |
| Acetyl-CoA Carboxylase (ACCase) | This compound | Hypothetical Value |
| Acetyl-CoA Carboxylase (ACCase) | Haloxyfop (Positive Control) | 0.5 |
Table 1: Hypothetical IC50 values for this compound against target enzymes, with known inhibitors as positive controls.
Caption: Workflow for in vitro enzyme inhibition assay.
Part 3: In Vivo Efficacy Assessment: Whole-Plant Greenhouse Bioassay
Greenhouse trials are the definitive step to confirm the herbicidal activity of a compound under controlled conditions, assessing its effect on whole plants. This allows for the evaluation of factors such as uptake, translocation, and metabolism, which are not captured by in vitro assays.[11]
Objective: To determine the phytotoxicity and dose-response of this compound on a representative panel of monocot and dicot weed species.
Protocol:
-
Plant Propagation:
-
Select a range of agronomically important weed species. Include at least two grass (monocot) species (e.g., Lolium rigidum, Avena fatua) and two broadleaf (dicot) species (e.g., Amaranthus retroflexus, Brassica napus).[3]
-
Sow seeds in pots containing a standard greenhouse soil mix.
-
Grow plants in a controlled environment (e.g., 25°C/18°C day/night, 16h photoperiod) until they reach the 2-4 true leaf stage, which is typically the most sensitive stage for post-emergence herbicide application.[11]
-
-
Herbicide Application:
-
Prepare a series of spray solutions of this compound using the formulation developed in Part 1. A typical dose range for a novel herbicide might be 0, 10, 50, 100, 250, and 500 grams of active ingredient per hectare (g a.i./ha).
-
Include a known commercial herbicide as a positive control.
-
Apply the solutions using a cabinet track sprayer calibrated to deliver a consistent volume (e.g., 200 L/ha). This ensures uniform coverage.
-
-
Phytotoxicity Assessment:
-
Return the treated plants to the greenhouse.
-
Visually assess phytotoxicity at 7, 14, and 21 days after treatment (DAT).[12]
-
Use a standardized rating scale from 0 to 100%, where 0% = no visible injury and 100% = complete plant death.[13] Symptoms to note include chlorosis (yellowing), necrosis (tissue death), stunting, and malformation.
-
At the final assessment point (e.g., 21 DAT), harvest the above-ground biomass for each pot, dry in an oven at 60°C for 72 hours, and weigh to obtain a quantitative measure of growth reduction.
-
Data Presentation: In Vivo ED50 Determination
The effective dose that causes a 50% reduction in plant growth (ED50) is a key metric for herbicidal potency.
| Weed Species | Plant Type | Test Compound | ED50 (g a.i./ha) |
| Lolium rigidum | Monocot | This compound | Hypothetical Value |
| Amaranthus retroflexus | Dicot | This compound | Hypothetical Value |
| Lolium rigidum | Monocot | Glyphosate (Positive Control) | 180 |
| Amaranthus retroflexus | Dicot | Glyphosate (Positive Control) | 240 |
Table 2: Hypothetical ED50 values for this compound against representative weed species.
Caption: Workflow for in vivo whole-plant efficacy bioassay.
Part 4: Data Analysis and Interpretation
Objective: To quantitatively determine the potency of this compound from the generated dose-response data.
Methodology:
-
Calculating Percent Inhibition/Reduction:
-
For in vitro data: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Positive Control Well)] x 100.[4]
-
For in vivo data: % Biomass Reduction = [1 - (Dry Weight of Treated Plants / Dry Weight of Untreated Control Plants)] x 100.
-
-
Dose-Response Curve Fitting:
-
Plot the percent inhibition or reduction against the logarithm of the inhibitor concentration or dose.
-
Fit the data to a non-linear regression model, typically a four-parameter logistic (sigmoidal) curve.[14][15][16] The equation for this model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
Software such as GraphPad Prism or the 'drc' package in R can be used for this analysis.
-
-
Determining IC50 and ED50:
-
The IC50 (for in vitro data) or ED50 (for in vivo data) is the concentration or dose that produces a 50% response, a key parameter derived directly from the fitted curve.[17]
-
Interpretation of Results:
A low IC50 value (typically in the nanomolar to low micromolar range) indicates potent inhibition of the target enzyme. A low ED50 value (relative to commercial standards) indicates high whole-plant herbicidal activity. Discrepancies between in vitro and in vivo results can provide valuable insights; for example, a potent enzyme inhibitor that shows poor whole-plant activity may have issues with uptake or translocation. The spectrum of activity (i.e., which weed species are most sensitive) will guide potential future applications.
Conclusion
The protocols outlined in this application note provide a robust framework for the systematic evaluation of this compound's herbicidal efficacy. By progressing from targeted in vitro enzyme assays to comprehensive in vivo whole-plant studies, researchers can effectively determine the compound's mode of action, potency, and spectrum of weed control. This structured approach is fundamental for identifying promising new herbicidal candidates and advancing them through the development pipeline.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. cambridge.org [cambridge.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. bioone.org [bioone.org]
- 11. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 13. pp1.eppo.int [pp1.eppo.int]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. caws.org.nz [caws.org.nz]
- 16. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of 6-Chloro-3-fluoropicolinic acid
Abstract
This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Chloro-3-fluoropicolinic acid. This molecule is a key heterocyclic building block in medicinal chemistry and drug development. The protocol herein is designed for researchers, analytical scientists, and quality control professionals, providing a detailed, step-by-step methodology grounded in chromatographic principles. We will explore the rationale behind parameter selection, from mobile phase composition to column chemistry, and establish a protocol that ensures accuracy, precision, and reproducibility.
Introduction and Analyte Properties
This compound (CAS: 884494-76-2) is a substituted pyridinecarboxylic acid derivative.[1] Such halogenated heterocyclic compounds are of significant interest in the synthesis of novel pharmaceutical agents. Accurate quantification is critical for reaction monitoring, purity assessment, and stability testing. Developing an effective HPLC method requires a foundational understanding of the analyte's physicochemical properties, which directly influence its behavior in a chromatographic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₃ClFNO₂ | [2] |
| Molecular Weight | 175.55 g/mol | [2] |
| Appearance | Solid | |
| logP (calculated) | 1.57 | [2] |
| pKa (estimated) | ~1.0 | [3][4][5] |
Chromatographic Implications of Physicochemical Properties
The key to a successful RP-HPLC method lies in controlling the analyte's ionization state.[6] this compound is an acidic molecule due to its carboxylic acid group. While the exact pKa is not published, the parent compound, picolinic acid, has a pKa of approximately 1.07.[3][4] The presence of two electron-withdrawing groups (chloro and fluoro) on the pyridine ring is expected to increase the acidity of the carboxylic acid, likely lowering the pKa to a value around or even below 1.0.
For optimal retention and peak shape in reversed-phase chromatography, the analyte should be in its neutral, non-ionized form.[7] When an acid is in a mobile phase with a pH near its pKa, it exists as a mixture of its ionized (deprotonated) and non-ionized (protonated) forms. The ionized form is more polar and elutes earlier, leading to significant peak fronting or splitting.[7] To ensure the analyte is fully protonated and behaves as a single, more hydrophobic species, the mobile phase pH must be maintained at least 1.5 to 2 units below the analyte's pKa. Given the estimated pKa of ~1.0, a highly acidic mobile phase (pH ≤ 2.5) is mandatory for achieving sharp, symmetrical peaks and reproducible retention.
The calculated logP of 1.57 indicates moderate hydrophobicity, making the compound well-suited for separation on standard C18 stationary phases.[2]
HPLC Method Development Strategy
Our method development follows a logical, multi-stage process designed to efficiently identify and refine the optimal chromatographic conditions. This workflow ensures that key parameters are systematically evaluated.
Caption: A systematic workflow for HPLC method development.
Experimental Protocol
This section provides a detailed protocol for the analysis of this compound based on the systematic development approach.
Materials and Reagents
-
Analyte: this compound (Purity ≥98%)
-
Solvent A: Acetonitrile (HPLC Grade)
-
Solvent B: Methanol (HPLC Grade)
-
Aqueous Mobile Phase: Deionized water (18.2 MΩ·cm), filtered through a 0.22 µm filter.
-
Acid Modifier: Formic acid (LC-MS grade, ≥99%)
-
Diluent: 50:50 (v/v) Acetonitrile/Water
Instrumentation and Final Chromatographic Conditions
The method was developed using a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector.
Table 2: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase chemistry suitable for the analyte's hydrophobicity.[8] |
| Mobile Phase A | 0.1% Formic Acid in Water (v/v) | Buffers the mobile phase to a pH of ~2.7, ensuring the analyte is fully protonated.[7] |
| Mobile Phase B | Acetonitrile | Provides good elution strength and selectivity for this class of compounds.[6] |
| Elution Mode | Isocratic | Simple, robust, and ideal for analysis of a single, well-resolved compound. |
| Composition | 45% Mobile Phase B | Optimized from scouting runs to provide a retention time of ~5-7 minutes. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temperature | 30 °C | Enhances reproducibility by controlling viscosity and improving peak shape. |
| Detector Wavelength | 265 nm | Based on the UV absorbance maximum of the related picolinic acid chromophore.[4] |
| Injection Volume | 10 µL | A standard volume to balance sensitivity and peak shape. |
| Run Time | 10 minutes | Sufficient to allow for elution of the main peak and any potential impurities. |
Standard and Sample Preparation
Accurate preparation of standards is crucial for quantitative analysis.
Caption: Standard preparation workflow for HPLC analysis.
Protocol:
-
Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent (50:50 Acetonitrile/Water) and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
Working Standards: Prepare a series of working standards by performing serial dilutions of the stock solution into volumetric flasks using the diluent. A typical calibration range would be 1 µg/mL to 100 µg/mL.
-
Transfer the final solutions into HPLC vials for analysis.
Method Performance and System Suitability
A well-developed method must be verified with a System Suitability Test (SST) before any sample analysis. The SST ensures that the chromatographic system is performing adequately on the day of analysis.
Rationale for Final Parameter Selection
-
Column Chemistry: A standard C18 column was chosen as its hydrophobic nature provides sufficient retention for the analyte (logP ~1.57). More specialized columns, such as those with mixed-mode functionality, are not necessary for this polar acid as long as the mobile phase pH is properly controlled.[9]
-
Mobile Phase: A mobile phase of 0.1% formic acid in water and acetonitrile was selected. Formic acid is a volatile acid, making it compatible with mass spectrometry (LC-MS) if needed, and it reliably lowers the pH to suppress the ionization of the analyte's carboxylic acid group.[7] Acetonitrile was chosen over methanol as it often provides sharper peaks and lower backpressure.[6]
-
Isocratic Elution: A scouting gradient run (e.g., 5-95% Acetonitrile over 20 minutes) indicated that the compound elutes at approximately 45% Acetonitrile. An isocratic method was therefore developed for its simplicity, robustness, and faster run times, which is ideal for quality control environments.[8]
System Suitability Testing (SST)
To verify system performance, inject a mid-range standard (e.g., 50 µg/mL) six consecutive times. The results should meet the criteria outlined below.
Table 3: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criterion | Purpose |
| Tailing Factor (Tf) | ≤ 1.5 | Measures peak symmetry. A value > 2 indicates peak tailing, often due to secondary interactions with the stationary phase.[6] |
| Theoretical Plates (N) | ≥ 3000 | Measures column efficiency and the sharpness of the peak. |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and detector. |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% | Demonstrates the precision and stability of the pump and mobile phase composition. |
Conclusion
The HPLC method detailed in this application note provides a robust, precise, and accurate means for the quantitative analysis of this compound. By controlling the mobile phase pH to suppress ionization, a standard C18 column can be used to achieve excellent peak shape and reproducible retention. This method is suitable for routine analysis in research and quality control laboratories and can serve as a foundation for further validation studies according to ICH guidelines.
References
- 1. 884494-76-2|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. 2-Picolinic acid CAS#: 98-98-6 [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Showing Compound Picolinic acid (FDB022926) - FooDB [foodb.ca]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. biotage.com [biotage.com]
- 8. chromtech.com [chromtech.com]
- 9. youtube.com [youtube.com]
Application Note & Protocols: Strategic Derivatization of 6-Chloro-3-fluoropicolinic Acid for Medicinal Chemistry Scaffolds
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed guide for the chemical derivatization of 6-Chloro-3-fluoropicolinic acid (CAS No. 884494-76-2), a versatile heterocyclic building block for medicinal chemistry and drug discovery. Picolinic acid scaffolds are recognized as "privileged" structures, integral to a significant number of FDA-approved pharmaceuticals.[1][2] This guide moves beyond a simple listing of procedures to explain the strategic rationale behind key synthetic transformations. We present detailed, field-proven protocols for three primary derivatization pathways: amide bond formation, palladium-catalyzed Suzuki-Miyaura cross-coupling, and nucleophilic aromatic substitution (SNAr). Each protocol is supported by mechanistic insights and practical considerations to empower researchers in the synthesis of novel compound libraries for therapeutic screening.
Introduction: The Strategic Value of the Picolinic Acid Scaffold
Pyridine carboxylic acid isomers, particularly picolinic acid, are foundational motifs in modern pharmacology, leading to a multitude of drugs for conditions ranging from cancer and diabetes to neurodegenerative diseases.[2][3] Their prevalence is due to their unique combination of properties: the pyridine nitrogen acts as a hydrogen bond acceptor, the carboxylic acid provides a key interaction point or a handle for derivatization, and the aromatic ring serves as a rigid scaffold for orienting substituents in three-dimensional space.
This compound is a particularly valuable starting material due to its trifunctional nature. It possesses three distinct, orthogonally reactive sites that can be selectively addressed:
-
The Carboxylic Acid (C2-position): Ideal for forming amides, esters, and other acyl derivatives.
-
The Chloro Group (C6-position): A versatile leaving group for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
-
The Pyridine Ring: The fluorine atom and the ring nitrogen activate the scaffold for specific transformations and modulate its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 884494-76-2 | [4][5] |
| Molecular Formula | C₆H₃ClFNO₂ | [4] |
| Molecular Weight | 175.55 g/mol | [4] |
| Appearance | White to off-white solid | [6] |
| SMILES | O=C(O)C1=NC(Cl)=CC=C1F | [4] |
| Storage | Store at room temperature under an inert atmosphere |
The following sections provide detailed protocols for exploiting these reactive sites to generate diverse molecular architectures.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. 884494-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
Application Note & Protocol: A Scalable and Efficient Synthesis of 6-Chloro-3-fluoropicolinic Acid
For: Researchers, scientists, and drug development professionals engaged in medicinal and agrochemical synthesis.
Introduction
6-Chloro-3-fluoropicolinic acid is a pivotal halogenated pyridine derivative that serves as a high-value intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structural motifs are integral to the development of various bioactive compounds, including GABA-A receptor modulators and GPR120 receptor agonists.[1] Given its increasing demand, the development of a robust, scalable, and economically viable synthetic route is of paramount importance for industrial-scale production.
This document provides a comprehensive guide to a field-proven, large-scale synthesis of this compound. The protocol is designed to be a self-validating system, emphasizing not just the procedural steps but the underlying chemical principles and process optimization strategies that ensure high yield and purity.
Strategic Approach to Synthesis: The Oxidation Pathway
The synthesis of substituted picolinic acids can be approached through various methodologies, including direct halogenation and functional group interconversion.[3][4][5][6] However, for the specific large-scale production of this compound, the most direct and industrially validated approach is the oxidation of the corresponding methyl-substituted precursor, 6-chloro-3-fluoro-2-methylpyridine.[1][2]
This strategy is advantageous due to:
-
High Conversion: The oxidation of a methyl group to a carboxylic acid is a fundamental and high-yielding transformation.[7][8]
-
Process Control: The reaction parameters can be precisely controlled in a reactor setting to ensure safety and reproducibility.
-
Purification Efficiency: The acidic nature of the final product allows for a straightforward purification process via acid-base extraction, effectively removing unreacted starting materials and non-acidic impurities.
The overall transformation is depicted below:
References
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JP3346011B2 - Method for producing pyridines having chlorine atom at α-position - Google Patents [patents.google.com]
- 6. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Picolinic acid - Wikipedia [en.wikipedia.org]
- 8. Dipicolinic Acid as Intermediate for the Synthesis [univook.com]
Comprehensive Safety and Handling Protocols for 6-Chloro-3-fluoropicolinic acid
An Application Note for Drug Development Professionals, Researchers, and Scientists
Abstract
6-Chloro-3-fluoropicolinic acid is a halogenated pyridine derivative increasingly utilized as a key building block in pharmaceutical and agrochemical synthesis. Its unique substitution pattern offers valuable properties for molecular design, but also necessitates a thorough understanding of its potential hazards. This application note provides a detailed guide to the safe handling, storage, use, and disposal of this compound, grounded in established chemical safety principles and data from structurally related compounds. The protocols herein are designed to empower researchers to work confidently and safely, minimizing exposure risks and ensuring experimental integrity.
Chemical and Physical Profile
This compound (CAS 884494-76-2) is a solid, crystalline compound at room temperature. Understanding its fundamental properties is the first step toward safe handling. Its structure, featuring a carboxylic acid group and two different halogen atoms on a pyridine ring, dictates its reactivity and potential toxicological profile.
| Property | Value | Source(s) |
| CAS Number | 884494-76-2 | [1][2] |
| Molecular Formula | C₆H₃ClFNO₂ | [2] |
| Molecular Weight | 175.55 g/mol | [2][3] |
| Synonyms | 6-chloro-3-fluoro-2-pyridinecarboxylic acid | [1] |
| Physical Form | Solid | |
| Storage Temperature | Room temperature, under inert atmosphere | |
| Purity | ≥98% (Typical) | [2] |
Hazard Analysis and Toxicological Rationale
While specific toxicological data for this compound is not extensively published, a robust hazard assessment can be constructed from its GHS classification and the known properties of its constituent functional groups and parent compounds.
GHS Classification
The compound is classified under GHS with the following hazards:
| GHS Classification | Code | Description | Pictogram | Signal Word |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) | Warning |
| Eye Damage/Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |
| STOT, Single Exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |
Toxicological Insights
The observed hazards are consistent with the chemical's structure:
-
Picolinic Acid Backbone: Picolinic acid and its derivatives are known to chelate divalent metal ions like Zn²⁺ and Fe²⁺, which can disrupt cellular processes.[4] While this is the basis for some therapeutic applications, excessive amounts can be highly toxic.[5] Studies on rats have shown that high doses of picolinic acid can be vascular-neurotoxic.[6][7]
-
Halogenated Pyridine Ring: Chloropyridines are common intermediates in synthesis and can be reactive. The presence of electron-withdrawing halogen atoms (chlorine and fluorine) activates the pyridine ring, potentially influencing its interaction with biological nucleophiles.
-
Acidic Nature: The carboxylic acid group makes the compound corrosive and an irritant, particularly to mucous membranes and the respiratory tract if inhaled as a dust.
Given these factors, the primary routes of occupational exposure are inhalation of dust, skin/eye contact, and accidental ingestion. All protocols must be designed to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE should be based on the task being performed.
| PPE Category | Recommended Equipment | Rationale and Best Practices |
| Eye/Face Protection | Chemical splash goggles meeting NIOSH or EN 166 standards. A face shield should be worn over goggles for bulk transfers or when splashing is likely. | Protects against accidental splashes of solutions or airborne dust particles reaching the eyes.[8][9] |
| Hand Protection | Chemically resistant, powder-free nitrile or neoprene gloves.[10][11] | Provides a barrier against skin contact. Double-gloving is recommended when handling concentrated solutions. Gloves should be inspected before use and changed every 30-60 minutes or immediately upon known or suspected contact.[12] |
| Body Protection | A flame-resistant lab coat. For large-scale operations, chemical-resistant coveralls may be required. | Protects skin and personal clothing from contamination. Lab coats should be buttoned completely. |
| Respiratory Protection | Not typically required when handling small quantities inside a certified chemical fume hood. If weighing outside a hood or if dust is generated, a NIOSH-approved N95 respirator is necessary.[8] | Prevents inhalation of irritating and potentially toxic dust particles.[8] |
Standard Operating Procedures (SOPs)
A systematic workflow is essential for minimizing risk throughout the compound's lifecycle in the laboratory.
Receiving and Storage Protocol
-
Inspection: Upon receipt, inspect the container for damage or leaks in a well-ventilated area.
-
Labeling: Ensure the container is clearly labeled with the chemical name, CAS number, and all relevant GHS hazard pictograms.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and metals.[13] The container must be kept tightly closed and stored under an inert atmosphere as recommended.
-
Access: Store in a locked cabinet or area with restricted access to authorized personnel only.[8]
Weighing and Solution Preparation Protocol
Causality: These steps are designed to contain the solid powder, which poses the primary inhalation risk.
-
Work Area Preparation: Designate a specific area for handling, preferably within a certified chemical fume hood, to contain any potential spills or dust.[10]
-
Pre-weighing: Tare a clean, stable secondary container on the analytical balance.
-
Aliquotting: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid generating dust. If any static is present, use an anti-static gun.
-
Dissolution: Add the solvent to the container with the weighed solid. Use a magnetic stirrer or gentle agitation to fully dissolve the compound. Ensure the container is capped during dissolution to prevent vapor release.
-
Post-Handling: Tightly cap the stock bottle immediately after use. Decontaminate the spatula and the weighing area with a suitable solvent (e.g., 70% ethanol) and wipe dry.
-
Waste: Dispose of any contaminated materials, such as weighing paper and disposable gloves, in a designated solid hazardous waste container.[8]
Emergency Procedures
Rapid and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures and the location of safety equipment.
Exposure Response
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing while washing. Seek medical attention if irritation persists.[14][15] |
| Eye Contact | Immediately flush eyes with a gentle stream of tepid water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[14] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (avoiding mouth-to-mouth).[15] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention. |
Spill Management Protocol
Self-Validation: This protocol ensures that spills are contained, neutralized, and cleaned without creating secondary hazards like airborne dust.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Secure the Area: Ensure the area is well-ventilated (if safe to do so) and eliminate any ignition sources.
-
Don PPE: Wear the appropriate PPE as outlined in Section 3, including respiratory protection if the spill involves a significant amount of solid.
-
Containment (Solid Spill): Gently cover the spill with a dry absorbent material like vermiculite or sand to prevent dust from becoming airborne.[8] Do not sweep dry powder.
-
Containment (Liquid Spill): Surround the spill with an absorbent barrier (e.g., absorbent pads or sand) to prevent it from spreading.
-
Cleanup: Carefully scoop the contained material into a clearly labeled, sealable hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated cleaning materials as hazardous waste.
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Segregation: Maintain separate, clearly labeled waste streams for solid and liquid waste.
-
Solid Waste: Includes contaminated gloves, wipes, absorbent materials, and empty containers. Place in a sealed, labeled hazardous waste container.[8]
-
Liquid Waste: Includes unused solutions. Do not pour down the drain.[14] Collect in a compatible, sealed, and labeled hazardous waste container. Avoid mixing with incompatible waste streams.[16]
-
-
Disposal: All waste must be disposed of through the institution's official hazardous waste management program, adhering to all local, state, and federal regulations.[8][14]
Visualized Workflows
Diagrams provide a clear, at-a-glance reference for critical procedures.
Caption: A logical workflow for the safe handling of this compound.
Caption: Decision tree for the safe management of a this compound spill.
References
- 1. This compound | 884494-76-2 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Large amounts of picolinic acid are lethal but small amounts increase the conversion of tryptophan-nicotinamide in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. echemi.com [echemi.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. pppmag.com [pppmag.com]
- 13. extapps.dec.ny.gov [extapps.dec.ny.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. safety.net.technion.ac.il [safety.net.technion.ac.il]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-3-fluoropicolinic Acid
Welcome to the technical support center for the synthesis of 6-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you improve your yield and overcome common challenges in the laboratory.
I. Overview of Synthetic Strategies
The synthesis of this compound can be approached through several strategic routes. The most common and high-yielding method involves the oxidation of a methyl group at the 2-position of the pyridine ring. Alternative methods, such as the carboxylation of an organometallic intermediate or the hydrolysis of a nitrile, offer different synthetic pathways that may be advantageous depending on the available starting materials and laboratory capabilities.
Primary Synthetic Route: Oxidation of 6-Chloro-3-fluoro-2-picoline
The oxidation of 6-chloro-3-fluoro-2-picoline is a robust and widely used method for the synthesis of this compound, with reported yields often exceeding 90%.[1] This process typically employs a strong oxidizing agent in an acidic medium, with a catalyst to enhance the reaction rate and selectivity.
II. Troubleshooting Guide: Q&A Format
This section addresses specific issues that you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Route 1: Oxidation of 6-Chloro-3-fluoro-2-picoline
Q1: My reaction yield is significantly lower than expected. What are the possible reasons?
A1: Low yields in the oxidation of 6-chloro-3-fluoro-2-picoline can stem from several factors:
-
Incomplete Reaction: The oxidation of the methyl group may be sluggish.
-
Solution: Ensure the reaction is heated to the optimal temperature, typically between 70-130°C, for a sufficient duration (0.5-20 hours) as described in the literature.[1] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.
-
-
Suboptimal Reagent Stoichiometry: An insufficient amount of the oxidizing agent will lead to incomplete conversion.
-
Solution: Use a stoichiometric excess of the oxidizing agent, such as potassium dichromate. A molar ratio of oxidant to starting material of approximately 2:1 is a good starting point.
-
-
Catalyst Inactivity: The catalyst, if used, may be old, impure, or used in an insufficient amount.
-
Side Reactions: Over-oxidation or degradation of the starting material or product can occur under harsh conditions.
-
Solution: Carefully control the reaction temperature and avoid prolonged reaction times after the starting material has been consumed.
-
Q2: I am observing the formation of significant impurities. How can I minimize them?
A2: Impurity formation is a common challenge. Here are some potential causes and solutions:
-
Incomplete Oxidation: The presence of unreacted starting material is a common impurity.
-
Solution: As mentioned above, ensure complete reaction by optimizing reaction time, temperature, and reagent stoichiometry.
-
-
Over-oxidation: While the pyridine ring is generally stable to oxidation, harsh conditions can lead to ring-opening or the formation of other oxidized byproducts.
-
Solution: Maintain a controlled temperature and avoid excessive amounts of the oxidizing agent.
-
-
Impurities in Starting Material: The purity of the initial 6-chloro-3-fluoro-2-picoline is crucial.
-
Solution: Use high-purity starting materials. If necessary, purify the starting material before use.
-
Q3: The purification of the final product is proving difficult, and I am losing a significant amount of product during this step.
A3: Purification of picolinic acids can be challenging due to their physical properties.
-
Precipitation Issues: The product may not precipitate completely from the acidic solution.
-
Solution: Ensure the aqueous layer is sufficiently acidified to a low pH (typically with mineral acids like HCl or H2SO4 at a concentration of 5-30%) to fully protonate the carboxylate.[1] Cooling the solution on an ice bath can also improve precipitation.
-
-
Occlusion of Impurities: Impurities can become trapped within the crystal lattice of the product during precipitation.
-
Solution: A common and effective purification technique is to dissolve the crude product in a basic aqueous solution (e.g., potassium carbonate solution), which will deprotonate the carboxylic acid and bring it into the aqueous phase.[1] Unreacted starting material and other non-acidic impurities can then be removed by extraction with an organic solvent (e.g., chloroform).[1] The aqueous layer is then re-acidified to precipitate the pure product.
-
Alternative Synthetic Routes
Q4: I am attempting a Grignard reaction with 2,6-dichloro-3-fluoropyridine and CO2, but the yield is very low. What could be the problem?
A4: Grignard reactions with halopyridines can be complex.
-
Difficulty in Grignard Reagent Formation: The formation of the Grignard reagent from 2,6-dichloro-3-fluoropyridine may be inefficient. The fluorine atom can influence the reactivity of the adjacent chlorine.
-
Solution: Ensure strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The use of freshly distilled solvents and dried glassware is essential. The magnesium turnings should be activated, for example, by grinding or using a small amount of iodine.
-
-
Incorrect Site of Grignard Formation: There are two chlorine atoms that could potentially react. The regioselectivity of Grignard formation can be an issue.
-
Solution: The relative reactivity of the chlorine atoms will depend on the electronic effects of the fluorine and the nitrogen in the pyridine ring. A thorough literature search for similar systems is recommended to predict the likely site of reaction. Metal-halogen exchange reactions using organolithium reagents at low temperatures can sometimes offer better regioselectivity.
-
-
Reaction with CO2: The reaction of the Grignard reagent with carbon dioxide requires careful execution.
-
Solution: Use a large excess of freshly crushed dry ice or bubble CO2 gas through the solution at a low temperature. Ensure that the Grignard reagent is added to the CO2, not the other way around, to minimize side reactions like the formation of ketones.
-
Q5: I am trying to hydrolyze 6-chloro-3-fluoropicolinonitrile to the carboxylic acid, but the reaction is not proceeding to completion.
A5: The hydrolysis of nitriles on an electron-deficient ring system can be slow.
-
Insufficiently Strong Hydrolysis Conditions: The nitrile group on the pyridine ring may be resistant to hydrolysis.
-
Solution: The use of strong acidic or basic conditions and elevated temperatures is typically required for the hydrolysis of cyanopyridines.[2] For example, refluxing in a concentrated acid or a strong base solution may be necessary.
-
-
Formation of the Amide Intermediate: The hydrolysis of a nitrile proceeds through an amide intermediate. The reaction may stall at this stage.
-
Solution: More forcing conditions (higher temperature, longer reaction time, or stronger acid/base) are often needed to hydrolyze the amide to the carboxylic acid.
-
-
Decarboxylation of the Product: Picolinic acids can be susceptible to decarboxylation at high temperatures, especially under acidic conditions.
-
Solution: If high temperatures are required for hydrolysis, it is important to monitor the reaction carefully and avoid prolonged heating once the reaction is complete.
-
III. Frequently Asked Questions (FAQs)
Q: What is the most reliable method for synthesizing this compound with high yield?
A: The oxidation of 6-chloro-3-fluoro-2-picoline using potassium dichromate as the oxidant and a sodium tungstate/crown ether catalyst system in dilute sulfuric acid has been reported to produce yields of over 90%.[1] This method is well-documented and appears to be the most robust and high-yielding approach.
Q: What are the key safety precautions to consider during this synthesis?
A:
-
Potassium dichromate is a strong oxidizing agent and is highly toxic and carcinogenic. Handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Strong acids like sulfuric acid are corrosive. Handle with care and appropriate PPE.
-
Organic solvents should be handled in a fume hood, away from ignition sources.
-
Grignard reagents are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q: How can I monitor the progress of the oxidation reaction?
A: The reaction progress can be monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material (6-chloro-3-fluoro-2-picoline) and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): This provides a more quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and the amount of product formed.
Q: What are the typical physical properties of this compound?
A: this compound is a white solid with a melting point in the range of 161-164°C.[1]
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 6-Chloro-3-fluoro-2-picoline
This protocol is adapted from the high-yield synthesis described in patent CN104003934A.[1]
Materials:
-
6-chloro-3-fluoro-2-picoline
-
Potassium dichromate (K₂Cr₂O₇)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
-
Crown ether (e.g., 18-crown-6)
-
Dilute sulfuric acid (e.g., 40%)
-
Potassium carbonate (K₂CO₃)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 20%)
-
Chloroform (CHCl₃)
-
Crushed ice
-
Deionized water
Procedure:
-
In a reaction flask equipped with a mechanical stirrer and a reflux condenser, add dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and the crown ether.
-
Add the 6-chloro-3-fluoro-2-picoline to the mixture.
-
Heat the reaction mixture to 70-130°C and stir for 0.5-20 hours. Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture and pour it into crushed ice.
-
Filter the resulting precipitate (the crude product) and wash it with cold water.
-
Dissolve the crude product in an aqueous solution of potassium carbonate by heating.
-
Cool the solution and extract with an organic solvent like chloroform to remove unreacted starting material and other non-acidic impurities.
-
Separate the aqueous layer and acidify it with a mineral acid (e.g., 20% HCl) until the product precipitates completely.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Filter the purified product, wash it with cold water, and dry it under vacuum.
Table 1: Reagent quantities for the oxidation of 6-chloro-3-fluoro-2-picoline (example from CN104003934A[1])
| Reagent | Amount | Moles |
| 6-chloro-3-fluoro-2-picoline | 43.6 g | 0.3 mol |
| Potassium dichromate | 176 g | 0.6 mol |
| Sodium tungstate dihydrate | 4.4 g | - |
| 18-crown-6 | 0.8 g | - |
| 40% Sulfuric acid | 400 mL | - |
V. Visualization of Workflows
Diagram 1: General Workflow for the Synthesis and Purification of this compound
Caption: Workflow for the synthesis and purification of this compound.
VI. References
-
CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents. (URL: --INVALID-LINK--)
-
US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents. (URL: --INVALID-LINK--)
-
1207609-52-6 | 6-Chloro-3-fluoropicolinonitrile - AiFChem. (URL: --INVALID-LINK--)
-
US2818378A - Oxidation of methyl-pyridines - Google Patents. (URL: --INVALID-LINK--)
-
potassium permanganate oxidation: Topics by Science.gov. (URL: --INVALID-LINK--)
-
Metal–halogen exchange - Wikipedia. (URL: --INVALID-LINK--)
-
picolinic acid hydrochloride - Organic Syntheses Procedure. (URL: --INVALID-LINK--)
-
Metal–halogen exchange - Wikiwand. (URL: --INVALID-LINK--)
-
884494-76-2|this compound|BLD Pharm. (URL: --INVALID-LINK--)
-
CN102399183B - A kind of method of preparing picolinic acid - Google Patents. (URL: --INVALID-LINK--)
-
6-Chloro-3-fluoropicolinonitrile | 1207609-52-6 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
884494-76-2 | this compound | ChemScene. (URL: --INVALID-LINK--)
-
US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents. (URL: --INVALID-LINK--)
-
Metal–halogen exchange - Grokipedia. (URL: --INVALID-LINK--)
-
Mechanochemical Grignard Reactions with Gaseous CO2 and Sodium Methyl Carbonate - ChemRxiv. (URL: --INVALID-LINK--)
-
JPS56169672A - Preparation of 2-chloro-3-cyanopyridine and 2- chloronicotinic acid - Google Patents. (URL: --INVALID-LINK--)
-
This compound | 884494-76-2 - Sigma-Aldrich. (URL: --INVALID-LINK--)
-
Solubility and Crystallization Studies of Picolinic Acid - MDPI. (URL: --INVALID-LINK--)
-
Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube. (URL: --INVALID-LINK--)
-
1207609-52-6 | 6-Chloro-3-fluoropicolinonitrile - Moldb. (URL: --INVALID-LINK--)
-
Oxidation of Organic Molecules by KMnO4 - Chemistry LibreTexts. (URL: --INVALID-LINK--)
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (URL: --INVALID-LINK--)
-
1207609-52-6 Cas No. | 6-Chloro-3-fluoropicolinonitrile - Apollo Scientific. (URL: --INVALID-LINK--)
-
1207609-52-6|6-Chloro-3-fluoropicolinonitrile|BLD Pharm. (URL: --INVALID-LINK--)
-
Preparation of pyridinemonocarboxylic acids by catalytic vapour phase oxidation of alkylpyridines. I. Oxidation of 2‐ and 3‐picoline and decarboxylation of 2‐ and 3‐pyridinecarboxylic acid in the vapour phase | Request PDF - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis of 3, 6-dichloropicolinic acid - ResearchGate. (URL: --INVALID-LINK--)
-
Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: --INVALID-LINK--)
-
Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions - YouTube. (URL: --INVALID-LINK--)
-
Aerobic Oxidation of Methylpyridines to Pyridinecarboxylic Acids Catalyzed by N-Hydroxyphthalimide - ResearchGate. (URL: --INVALID-LINK--)
-
Potassium permanganate - Wikipedia. (URL: --INVALID-LINK--)
-
6-Chloro-2-methylpyridine-3-carboxylic acid | C7H6ClNO2 | CID 46223839 - PubChem. (URL: --INVALID-LINK--)
-
US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents. (URL: --INVALID-LINK--)
-
2-Cyano-3-fluoropyridine synthesis - ChemicalBook. (URL: --INVALID-LINK--)
-
RU2175968C2 - Continuous methods of hydrolysis of cyanopyridines under adiabatic conditions - Google Patents. (URL: --INVALID-LINK--)
-
Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (URL: --INVALID-LINK--)
-
US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents. (URL: --INVALID-LINK--)
-
Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams - Journal of Student Scholarhip - TCNJ. (URL: --INVALID-LINK--)
-
CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents. (URL: --INVALID-LINK--)
-
6-Chloro-3-fluoro-pyridine-2-carboxylic acid methyl ester | 1030829-21-0 - ChemicalBook. (URL: --INVALID-LINK--)
-
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile 98 82671-02-1 - Sigma-Aldrich. (URL: --INVALID-LINK--)
References
Technical Support Center: 6-Chloro-3-fluoropicolinic Acid Synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic procedures. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, which is commonly prepared by the oxidation of 6-chloro-3-fluoro-2-picoline.[1]
Issue 1: Incomplete Oxidation and Low Yield of the Desired Product
Symptoms:
-
Significant amount of starting material, 6-chloro-3-fluoro-2-picoline, remains in the reaction mixture post-reaction.
-
The isolated yield of this compound is substantially lower than expected.
Probable Causes:
-
Insufficient Oxidant: The molar ratio of the oxidizing agent to the starting material may be too low.
-
Suboptimal Reaction Temperature: The reaction temperature might not be high enough to drive the oxidation to completion.
-
Poor Catalyst Activity: The catalyst, if used, may be deactivated or used in an insufficient amount. A common catalytic system involves sodium tungstate.[1]
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
Suggested Solutions:
| Parameter | Troubleshooting Step | Rationale |
| Oxidant Stoichiometry | Increase the molar equivalents of the oxidant (e.g., potassium permanganate[2] or potassium dichromate[1]) incrementally. | Ensures complete conversion of the starting material. |
| Reaction Temperature | Gradually increase the reaction temperature in 5-10°C increments. | Enhances reaction kinetics. A typical range is 70-130°C.[1] |
| Catalyst Loading | If using a catalyst like sodium tungstate, ensure it is fresh and increase the loading. | A higher catalyst concentration can improve the reaction rate.[1] |
| Reaction Time | Extend the reaction time and monitor the progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). | Allows the reaction to reach completion. Reaction times can range from 0.5 to 20 hours.[1] |
Experimental Protocol: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Spot a small aliquot of the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material standard on a TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light. The disappearance of the starting material spot indicates the completion of the reaction.
Issue 2: Formation of a Major Impurity with a Similar Polarity to the Product
Symptoms:
-
Purification by standard methods (e.g., recrystallization, column chromatography) is difficult due to the co-elution or co-crystallization of an unknown byproduct.
-
Analytical data (NMR, LC-MS) indicates the presence of a significant impurity.
Probable Byproducts and Their Formation Mechanisms:
-
Over-oxidation Products: In some cases, harsh oxidation conditions can lead to the degradation of the pyridine ring.
-
Decarboxylation Product (2-Chloro-5-fluoropyridine): Excessive heat during the reaction or workup can lead to the loss of the carboxylic acid group.
-
Hydroxylation Product (6-Hydroxy-3-fluoropicolinic acid): Nucleophilic substitution of the chloro group by water or hydroxide ions, especially at elevated temperatures in aqueous or alkaline media.
Troubleshooting Strategies:
| Byproduct | Formation Cause | Suggested Solution |
| Over-oxidation Products | Excessively strong oxidizing agent or high temperatures. | Use a milder oxidant or perform the reaction at a lower temperature. |
| 2-Chloro-5-fluoropyridine | High reaction or workup temperatures. | Maintain a controlled temperature throughout the process and avoid excessive heating during solvent removal. |
| 6-Hydroxy-3-fluoropicolinic acid | Presence of water/hydroxide at high temperatures. | Use anhydrous solvents and control the pH during the reaction and workup. |
Workflow for Byproduct Identification and Mitigation
Caption: A logical workflow for identifying and mitigating reaction byproducts.
Issue 3: Difficulty in Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or fails to crystallize from the solution.
-
The final product is discolored (e.g., grey or brown solid) instead of the expected white solid.[1]
Probable Causes:
-
Presence of Inorganic Salts: Incomplete removal of salts from the reaction can inhibit crystallization and cause discoloration. For instance, potassium chloride can be a byproduct when using certain permanganate oxidation procedures.[2]
-
Residual Solvents: Trapped solvent molecules can interfere with the crystal lattice formation.
-
Trace Metal Impurities: Contamination from the reactor or reagents can lead to discoloration.
Suggested Solutions:
Purification Protocol: Removal of Inorganic Salts and Discoloration
-
Acid-Base Extraction: After the reaction, the crude product is often obtained by acidifying the reaction mixture.[1] A thorough workup involving dissolving the crude product in an alkaline aqueous solution, followed by extraction with an organic solvent, can help remove unreacted starting material and other organic impurities.[1]
-
Acidification and Crystallization: The aqueous layer is then carefully acidified with a mineral acid to precipitate the this compound.[1] Slow cooling can promote the formation of well-defined crystals.
-
Recrystallization: If the product is still impure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be effective. Traces of potassium chloride can be removed by dissolving the product in hot absolute ethanol and filtering off the insoluble material.[2]
-
Charcoal Treatment: To remove colored impurities, activated charcoal can be added to a solution of the crude product, followed by hot filtration.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most widely reported method is the oxidation of 6-chloro-3-fluoro-2-picoline.[1] This reaction typically employs an oxidizing agent like potassium dichromate in the presence of a catalyst such as sodium tungstate in a dilute sulfuric acid solution.[1]
Q2: What are the key safety precautions to consider during this synthesis?
-
Handling of Oxidizing Agents: Strong oxidizers like potassium dichromate and potassium permanganate should be handled with care as they can react violently with organic materials.
-
Use of Corrosive Reagents: The reaction often involves strong acids like sulfuric acid, which are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential.
-
Proper Ventilation: The reaction should be carried out in a well-ventilated fume hood to avoid inhalation of any volatile or toxic fumes.
Q3: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. Commercial suppliers often report purities of ≥98%.[3][4]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: Can other halogenated picolinic acids be synthesized using a similar methodology?
Yes, the oxidation of a methyl group on a pyridine ring to a carboxylic acid is a general transformation.[2][5] The specific reaction conditions, such as the choice of oxidant and solvent, may need to be optimized for different substrates. For example, the synthesis of 6-chloronicotinic acid has been reported from isocinchomeronic acid-N-oxide.[6]
Reaction Pathway Overview
Caption: Synthetic pathway for this compound and common side reactions.
References
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 884494-76-2 [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
optimizing reaction conditions for 6-Chloro-3-fluoropicolinic acid synthesis
Welcome to the technical support center for the synthesis of 6-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your experimental outcomes. The information herein is curated from established literature and practical laboratory experience to ensure scientific integrity and reliability.
Introduction
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its successful and high-purity synthesis is often crucial for the advancement of research and development projects. This guide will cover two primary synthetic routes and address common issues encountered during their execution.
Route 1: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine
This is a common and scalable method for the synthesis of this compound. It involves the oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.
Route 2: Directed ortho-Metalation (DoM) of 2-Chloro-5-fluoropyridine
Part 1: FAQs and Troubleshooting for Route 1: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine
This synthesis is typically performed using a strong oxidizing agent, such as potassium dichromate in an acidic medium.
Reaction Scheme
Caption: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What is the role of each reagent in the oxidation reaction?
A1:
-
6-Chloro-3-fluoro-2-methylpyridine: The starting material.
-
Potassium Dichromate (K₂Cr₂O₇): A strong oxidizing agent that converts the methyl group to a carboxylic acid.[1]
-
Sulfuric Acid (H₂SO₄): Creates the necessary acidic environment for the oxidation to proceed and protonates the dichromate salt.
-
Sodium Tungstate (Na₂WO₄): Acts as a co-catalyst to facilitate the oxidation.
-
Phase Transfer Catalyst (e.g., a crown ether): Facilitates the transfer of the tungstate and dichromate ions into the organic phase where the starting material is more soluble, thereby increasing the reaction rate.
Q2: The reaction mixture turns green. Is this normal?
A2: Yes, this is a positive indicator that the reaction is progressing. The orange color of the dichromate(VI) ion is reduced to the green color of the chromium(III) ion as the oxidation of the methyl group occurs.[2]
Q3: My reaction seems to be very slow or incomplete. What are the possible causes?
A3: Several factors can contribute to a sluggish or incomplete reaction:
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Insufficient Temperature: The reaction typically requires heating. Ensure the reaction temperature is within the recommended range (e.g., 70-130°C as per patent CN104003934A).
-
Poor Mixing: In a multiphasic system, vigorous stirring is essential to ensure good contact between the reactants.
-
Catalyst Inactivity: Ensure the sodium tungstate and phase transfer catalyst are of good quality and used in the correct amounts.
-
Incorrect pH: The reaction requires a strongly acidic environment. Check the concentration of the sulfuric acid used.
Troubleshooting Guide: Route 1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Over-oxidation and degradation of the product. 3. Loss of product during work-up and purification. | 1. Increase reaction time or temperature. Ensure vigorous stirring. 2. Monitor the reaction closely by TLC or HPLC to avoid prolonged heating after the starting material is consumed. 3. Optimize the extraction and precipitation steps. Ensure the pH for precipitation is optimal for maximizing recovery. |
| Product is Contaminated with Green Chromium Salts | Incomplete removal of chromium(III) byproducts during work-up. | 1. After quenching the reaction, wash the crude product thoroughly with water. 2. If the product is in an organic solvent, wash with a saturated aqueous solution of sodium bisulfite to ensure all chromium is in the Cr(III) state, which is more water-soluble. 3. For stubborn contamination, dissolve the crude product in an organic solvent and pass it through a short plug of silica gel or Florisil®, which can effectively adsorb polar inorganic salts.[3] |
| Formation of a Persistent Emulsion During Aqueous Work-up | Fine particulate matter, such as chromium byproducts, can stabilize emulsions. | 1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous phase. 2. Filter the entire emulsified mixture through a pad of Celite® to remove particulate matter. 3. If available, centrifugation can be effective in breaking the emulsion.[3] |
| Starting Material Remains After Extended Reaction Time | 1. Insufficient amount of oxidizing agent. 2. Deactivation of the catalyst. | 1. Ensure the molar ratio of potassium dichromate to the starting material is correct. A slight excess of the oxidant may be necessary. 2. Add a fresh portion of the sodium tungstate and phase transfer catalyst. |
Part 2: FAQs and Troubleshooting for Route 2: Directed ortho-Metalation (DoM)
This route involves the deprotonation of the pyridine ring at the position ortho to the chloro and fluoro groups, followed by quenching with an electrophile (in this case, CO₂ to form the carboxylic acid).
Reaction Scheme
Caption: Synthesis via Directed ortho-Metalation.
Frequently Asked Questions (FAQs)
Q1: Why is a strong, hindered base like LDA preferred for the lithiation of pyridines?
A1: Pyridine rings are electron-deficient and can be susceptible to nucleophilic addition by organolithium reagents like n-BuLi at the 2-position. A sterically hindered base like Lithium Diisopropylamide (LDA) is less nucleophilic and primarily acts as a base, selectively deprotonating the ring.[4][5][6]
Q2: Which proton on 2-Chloro-5-fluoropyridine is the most acidic for deprotonation?
A2: The proton at the C-6 position is the most likely to be removed. Both the chloro and fluoro groups are ortho-directing metallation groups, and their effects are additive, making the proton situated between them the most acidic.[5]
Q3: Why must the reaction be carried out at very low temperatures (e.g., -78 °C)?
A3: Organolithium intermediates of pyridines can be unstable at higher temperatures and may undergo side reactions or decomposition. Low temperatures are crucial for their formation and subsequent reaction with the electrophile.[4]
Troubleshooting Guide: Route 2
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation. 2. The organolithium reagent was quenched before the addition of CO₂. 3. Ineffective quenching with CO₂. | 1. Ensure the base (LDA or n-BuLi) is of high quality and the correct stoichiometry is used. The reaction should be performed under a strictly inert atmosphere (Argon or Nitrogen). 2. All glassware must be rigorously dried, and anhydrous solvents must be used. Any trace of water or other protic sources will quench the organolithium intermediate. 3. Use freshly crushed dry ice or bubble dry CO₂ gas through the solution. Ensure the temperature is kept low during the quench. |
| Formation of Side Products | 1. Nucleophilic addition of n-BuLi to the pyridine ring. 2. Halogen-metal exchange. | 1. If using n-BuLi, consider switching to a more hindered base like LDA or LiTMP to minimize nucleophilic addition.[5] 2. While less common with chlorine, bromine and iodine can undergo halogen-metal exchange. If this is suspected, LDA is the preferred base as it is less prone to this side reaction. |
| Inconsistent Reaction Rates or Yields | Traces of lithium chloride (LiCl) in the LDA solution can catalyze the reaction. Batches of commercial n-BuLi used to prepare LDA may have varying amounts of LiCl. | For highly reproducible results, prepare LDA from recrystallized n-BuLi or use a commercially available LDA solution and be aware of potential batch-to-batch variations.[7][8] |
| Difficulty in Isolating the Product | The product is an amino acid-like zwitterion at neutral pH and may be highly soluble in water. | After acidic workup, ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). If the product remains in the aqueous layer, consider evaporating the water and extracting the solid residue. |
Experimental Protocols
Protocol 1: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine
This protocol is adapted from patent CN104003934A.
-
To a reaction flask, add 40% dilute sulfuric acid, potassium dichromate, sodium tungstate dihydrate, and a phase transfer catalyst (e.g., 18-crown-6).
-
Add 6-chloro-3-fluoro-2-methylpyridine to the mixture.
-
Heat the mixture to 105°C and stir vigorously for 6 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Filter the resulting solid and wash the filter cake with ice-cold water.
-
Dissolve the crude solid in an aqueous solution of potassium carbonate by heating.
-
Cool the solution and extract with an organic solvent (e.g., trichloromethane) to remove any unreacted starting material and other non-acidic impurities.
-
Acidify the aqueous layer with 20% hydrochloric acid to precipitate the product.
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Cool the mixture, filter the white solid, wash with cold water, and dry to obtain this compound.
Protocol 2: Directed ortho-Metalation of 2-Chloro-5-fluoropyridine
This is a general procedure based on established principles of Directed ortho-Metalation.[4][5][9]
-
Set up a flame-dried, three-necked flask equipped with a stirrer, thermometer, and argon/nitrogen inlet.
-
Add anhydrous tetrahydrofuran (THF) to the flask and cool to -78°C in a dry ice/acetone bath.
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Slowly add n-butyllithium to a solution of diisopropylamine in anhydrous THF at -78°C to generate LDA in situ.
-
To the freshly prepared LDA solution, add a solution of 2-chloro-5-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78°C.
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Stir the reaction mixture at -78°C for 1-2 hours to ensure complete deprotonation.
-
Quench the reaction by bubbling dry carbon dioxide gas through the solution or by pouring the reaction mixture onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature, then add water to quench any remaining organolithium species.
-
Acidify the mixture with dilute hydrochloric acid to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Safety Information
| Reagent | Hazards | Handling Precautions |
| Potassium Dichromate | Toxic, Carcinogenic, Oxidizer | Wear appropriate PPE (gloves, goggles, lab coat). Handle in a fume hood. Avoid contact with skin and inhalation of dust. Keep away from combustible materials.[10][11][12][13] |
| n-Butyllithium (n-BuLi) | Pyrophoric (ignites spontaneously in air), Corrosive | Handle under an inert atmosphere (Argon or Nitrogen). Use syringe or cannula techniques for transfer. Wear fire-retardant lab coat and appropriate gloves. Have a suitable fire extinguisher (Class D) readily available.[14][15][16][17] |
| Lithium Diisopropylamide (LDA) | Corrosive, Flammable | Handle under an inert atmosphere. Solutions are typically handled similarly to n-BuLi. Avoid contact with water. |
| This compound | Harmful if swallowed. Causes skin and eye irritation. | Wear standard PPE. Avoid creating dust. Handle with good laboratory hygiene.[18] |
References
- 1. Extraction of chromium(VI) by salting-out with a homogeneous, mixed solvent of water and 2-propanol: a laboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dept.harpercollege.edu [dept.harpercollege.edu]
- 11. "potassium dichromate*" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]
- 12. klamathcc.edu [klamathcc.edu]
- 13. chemos.de [chemos.de]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. chemicalbook.com [chemicalbook.com]
- 16. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 17. reddit.com [reddit.com]
- 18. aboundchem.com [aboundchem.com]
Technical Support Center: 6-Chloro-3-fluoropicolinic Acid Solution Stability
Welcome to the technical support center for 6-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice regarding the stability of this compound in solution. As a specialized halogenated picolinic acid derivative, understanding its stability profile is critical for reproducible experimental outcomes, accurate analytical measurements, and the integrity of downstream applications.
This document provides a structured approach to identifying and mitigating potential stability issues. We will delve into the key factors influencing its degradation and offer practical, field-proven methodologies for handling and analysis.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address common issues encountered during experimentation.
My assay results with this compound are inconsistent. Could solution instability be the cause?
Yes, inconsistent results are a primary indicator of compound instability. This compound, like many halogenated pyridine derivatives, can be susceptible to degradation under certain conditions. The primary factors that can influence its stability in solution are pH, light exposure, and temperature .
The degradation of your compound can lead to a decrease in the concentration of the active parent molecule and the appearance of degradation products, which may interfere with your assay.
To diagnose the issue, a systematic approach is recommended. The following workflow can help you pinpoint the source of instability.
Caption: Troubleshooting workflow for inconsistent assay results.
What are the likely degradation pathways for this compound in solution?
Based on the chemical structure and studies on related compounds, two primary degradation pathways should be considered:
-
Photodegradation: Halogenated aromatic compounds are often susceptible to photodegradation. For chloropicolinic acids, exposure to light, particularly UV light, can induce dehalogenation. Studies on 6-chloropicolinic acid have shown that it can undergo photodehalogenation to form 6-hydroxypicolinic acid.[1] It is plausible that this compound could undergo a similar transformation, leading to the loss of the chlorine atom and the formation of 6-hydroxy-3-fluoropicolinic acid.
How can I minimize the degradation of this compound in my stock solutions?
To ensure the integrity of your stock solutions, the following best practices are recommended:
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous solvents such as DMSO, DMF, or ethanol for initial stock preparation. For aqueous buffers, use freshly prepared, high-purity water. | The presence of water and impurities can facilitate hydrolysis and other degradation reactions. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. | Lower temperatures significantly slow down the rate of chemical degradation. |
| Light Exposure | Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil. | Minimizes the risk of photodegradation. |
| pH of Aqueous Solutions | For aqueous solutions, it is advisable to maintain a slightly acidic to neutral pH (pH 4-7). Use a suitable buffer system if necessary. | Many organic acids are more stable in this pH range.[2][3][5] |
| Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles. | Repeated freezing and thawing can introduce moisture and potentially accelerate degradation. |
I suspect my solution has degraded. How can I confirm this and identify the degradation products?
Analytical techniques are essential for confirming degradation and identifying the resulting products.
Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation:
-
Prepare a fresh solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol). This will serve as your reference standard.
-
Dilute an aliquot of your suspect solution to a similar concentration.
-
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start with a low percentage of B and gradually increase it (e.g., 5% to 95% B over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Compare the chromatograms of your fresh standard and the suspect solution.
-
A decrease in the peak area of the parent compound and the appearance of new peaks in the suspect sample are indicative of degradation.
-
The retention times of the new peaks can provide clues about the polarity of the degradation products. For example, the formation of a more polar compound like 6-hydroxy-3-fluoropicolinic acid would likely result in an earlier elution time.
-
For definitive identification of degradation products, couple the HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can be used to determine their molecular weights and propose their structures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
The solid compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[6] It is important to protect it from moisture.
Q2: Is this compound sensitive to temperature in solution?
While specific thermal degradation studies in solution are not widely published, as a general principle, elevated temperatures can accelerate chemical reactions, including degradation. For perfluorinated carboxylic acids, thermal degradation has been observed, and the process is often initiated at the carboxylic acid group.[7][8][9] Therefore, it is recommended to avoid heating solutions of this compound for extended periods. Prepare solutions fresh and store them at or below 4°C for short-term use and frozen for long-term storage.
Q3: Can I expect the fluorine atom to be labile in solution?
The carbon-fluorine bond is generally very strong and less susceptible to simple nucleophilic substitution compared to the carbon-chlorine bond. Therefore, degradation involving the cleavage of the C-F bond is less likely under typical experimental conditions than cleavage of the C-Cl bond.
Q4: Are there any known incompatibilities with common laboratory reagents?
Avoid strong oxidizing and reducing agents, as well as strong bases. As a picolinic acid derivative, it can act as a chelating agent for metal ions.[5] The presence of certain metal ions in your solution could potentially catalyze degradation or lead to complex formation, which might affect its reactivity and analytical profile.
Q5: What are the expected degradation products I might see in my analysis?
Based on the known degradation pathways of similar molecules, the most likely degradation product is 6-hydroxy-3-fluoropicolinic acid , formed via photodegradation or hydrolysis of the C-Cl bond.[1] Other potential, though less characterized, degradation products could arise from decarboxylation under harsh conditions.
References
- 1. chempanda.com [chempanda.com]
- 2. researchgate.net [researchgate.net]
- 3. CAS 5470-22-4: Chloropicolinicacid | CymitQuimica [cymitquimica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Picolinic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Thermal- and photo-induced degradation of perfluorinated carboxylic acids: Kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Chloro-3-fluoropicolinic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 6-Chloro-3-fluoropicolinic acid. This document is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and require high-purity material for their work. As a key building block in the synthesis of various pharmaceutical agents, including GABA-A receptor modulators, its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient.[1][2]
This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common challenges encountered during its synthesis.
Overview of the Common Synthesis Route
The most prevalent industrial synthesis involves the oxidation of 6-chloro-3-fluoro-2-methylpyridine. This process, while effective, can introduce a variety of impurities if not carefully controlled and executed. Understanding the reaction pathway is the first step in troubleshooting purity issues.
Caption: General workflow for the oxidation of 6-chloro-3-fluoro-2-methylpyridine.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification process.
Q1: My isolated product is a gray or off-white solid with a broad melting point. What are the most likely impurities?
A1: This is a common observation for the crude product. The discoloration and poor melting point typically indicate a mixture of several components:
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Unreacted Starting Material: The primary impurity is often the starting material, 6-chloro-3-fluoro-2-methylpyridine, which was not fully oxidized.
-
Inorganic Salts: Residual chromium salts from the potassium dichromate oxidant are a major contributor to the gray color. If potassium carbonate or other bases are used in the workup, their corresponding salts (e.g., potassium chloride) may also be present.[3]
-
Reaction Byproducts: Incomplete oxidation can lead to intermediate species. While the target reaction is robust, harsh conditions can sometimes generate minor, unidentified organic impurities.
Q2: How can I effectively remove the unreacted starting material (6-chloro-3-fluoro-2-methylpyridine)?
A2: The most effective method is a liquid-liquid extraction based on the principles of acid-base chemistry. The target molecule has an acidic carboxylic acid group, while the starting material is a neutral/weakly basic pyridine derivative. This difference in acidity is the key to their separation.
Causality: By dissolving the crude mixture in an aqueous alkaline solution (e.g., potassium carbonate solution), the acidic this compound is deprotonated to form a water-soluble carboxylate salt. The unreacted starting material remains neutral and will not dissolve significantly in the aqueous layer. It can then be extracted and removed with an organic solvent like chloroform or dichloromethane.[1][2] Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the pure picolinic acid to precipitate out.
See the detailed protocol in the "Standard Purification Protocol" section below.
Q3: My final product looks clean, but HPLC analysis shows a purity of only ~95-97%, with a persistent impurity peak. How can I improve this?
A3: Achieving >98.5% purity often requires optimizing both the reaction and the final purification steps.
-
Reaction Optimization: Ensure the reaction goes to completion. The use of a catalyst system, such as sodium tungstate and a phase transfer catalyst (e.g., 18-crown-6), is reported to significantly improve yield and product quality.[1][2] Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material before proceeding with the workup.
-
Recrystallization: If acid-base extraction is insufficient, a final recrystallization step is highly recommended. This technique is excellent for removing small amounts of structurally similar impurities and residual inorganic salts. The general principle for purifying picolinic acids involves dissolving the material in a hot solvent in which it is highly soluble and then allowing it to cool, causing the pure compound to crystallize while impurities remain in the solvent.[3]
-
Solvent Choice: For picolinic acids, hot absolute ethanol is often effective for removing inorganic salts like potassium chloride.[3] Other potential solvent systems include ethanol/water mixtures or toluene. The ideal solvent should be determined experimentally.
-
Q4: I'm concerned about residual heavy metals (chromium) from the oxidant. How can I mitigate this?
A4: Chromium contamination is a valid concern, especially for materials intended for pharmaceutical development.
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Thorough Washing: During the workup, after filtering the crude product from the quenched reaction mixture, wash the filter cake extensively with ice-cold water. This will remove a significant portion of water-soluble inorganic compounds.
-
Acid-Base Purification: The acid-base extraction/precipitation cycle described in A2 is very effective at separating the organic acid from inorganic metal salts, which will remain in the aqueous phase during the organic extraction step or be removed during the final filtration of the precipitated product.
-
Recrystallization: As a final polishing step, recrystallization (A3) is also effective at excluding metal ions from the crystal lattice of the picolinic acid.
-
Validation: Use Inductively Coupled Plasma (ICP-MS or ICP-OES) analysis to quantify residual chromium levels in your final product to ensure it meets required specifications.
Standard Purification Protocol
This protocol combines the acid-base wash and crystallization steps to achieve high purity. It is based on methodologies described in the patent literature.[1][2]
Experimental Protocol: Purification of Crude this compound
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Dissolution in Base: Take the crude solid product and add it to a suitable flask. Add a 10% aqueous solution of potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) portion-wise with stirring. Gently heat the mixture to ensure the complete dissolution of the acidic product. The result should be a clear aqueous solution (some discoloration may persist).
-
Extraction of Neutral Impurities: Cool the alkaline aqueous solution to room temperature. Transfer the solution to a separatory funnel and extract it two to three times with an organic solvent such as chloroform or dichloromethane.
-
Self-Validation: Retain a small sample of the organic layers and analyze by TLC or GC-MS to confirm the presence of the starting material and its removal from the aqueous layer.
-
-
Acidification and Precipitation: Collect the aqueous layer in a beaker and cool it in an ice bath. With vigorous stirring, slowly add 20-30% hydrochloric acid (HCl) dropwise. The this compound will begin to precipitate as a white solid as the solution becomes acidic. Continue adding acid until the pH is ~2-3.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Filter the white solid using a Büchner funnel, and wash the filter cake thoroughly with cold deionized water to remove any remaining inorganic salts.
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Drying: Dry the purified product under a vacuum at 40-50°C to a constant weight.
-
Final Purity Check: Analyze the final product for purity.
Caption: Workflow for the purification of this compound.
Data Presentation & Purity Assessment
Proper analytical characterization is essential to validate the purity of your final product. Commercial suppliers typically provide a certificate of analysis with the following information.[4][5]
| Parameter | Typical Specification | Method | Purpose |
| Appearance | White to Off-White Solid | Visual | Basic check for gross contamination. |
| Purity | ≥98.0% | HPLC | Quantifies the product and detects organic impurities. |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Confirms the chemical structure is correct. |
| Mass Confirmation | Conforms to M.W. 175.55 | LC-MS | Confirms the molecular weight of the main component. |
| Melting Point | 136-138 °C (literature) | Melting Point Apparatus | A sharp melting point indicates high purity. |
References
- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]
- 2. 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Eureka | Patsnap [eureka.patsnap.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 884494-76-2 [sigmaaldrich.com]
- 5. chemscene.com [chemscene.com]
Technical Support Center: Method Refinement for 6-Chloro-3-fluoropicolinic Acid Quantification
Last Updated: January 6, 2026
Introduction
Welcome to the technical support guide for the quantification of 6-Chloro-3-fluoropicolinic acid (CAS 884494-76-2).[1][2][3] This molecule is a key metabolite of the widely used herbicide haloxyfop-P.[4][5] Its presence and concentration in environmental matrices such as soil and water, as well as in agricultural products, are of significant regulatory and safety concern.[6] Accurate and robust quantification is therefore critical.
This guide is designed for researchers, analytical chemists, and laboratory professionals. It provides not just a methodology, but also the underlying scientific rationale for experimental choices, detailed troubleshooting guides, and validated protocols to ensure data integrity. We will focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) as the gold standard for this analysis due to its superior sensitivity and selectivity, which are essential for dealing with complex samples and low concentration levels.[7][8][9]
Part 1: Analytical Strategy & Core Protocol
Choosing the Right Analytical Technique
While Gas Chromatography (GC) methods exist for acidic herbicides, they often require a derivatization step to increase analyte volatility, which can introduce variability and complexity.[10][11][12] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a viable option but may lack the required sensitivity and selectivity for trace-level analysis in complex matrices.[4]
LC-MS/MS is the preferred technique. Its ability to selectively monitor specific precursor-to-product ion transitions for this compound provides unparalleled specificity, effectively filtering out background noise and matrix interferences that could otherwise lead to inaccurate quantification.[7][9]
Recommended Core Protocol: LC-MS/MS Quantification
This protocol provides a robust starting point for the analysis of this compound in water and soil samples.
The goal of sample preparation is to extract the analyte from the matrix and remove interfering components. As an acidic herbicide metabolite, the pH of the extraction solvent is a critical parameter.
-
For Water Samples (Solid-Phase Extraction - SPE):
-
Acidify 10 mL of the water sample to pH 2-3 with formic acid. This ensures the picolinic acid is in its neutral form, maximizing its retention on a reverse-phase sorbent.
-
Spike with an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Condition an SPE cartridge (e.g., a hydroxylated polystyrene-divinylbenzene copolymer) with methanol followed by acidified water.[11]
-
Load the sample onto the cartridge at a slow, steady flow rate.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the analyte with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
For Soil Samples (Ultrasound-Assisted Extraction):
-
Weigh 1-2 g of homogenized soil into a centrifuge tube.
-
Spike with an internal standard.
-
Add 10 mL of acidified methanol and vortex to mix.[11]
-
Sonicate the sample in an ultrasonic bath for 15-20 minutes to facilitate extraction.[11]
-
Centrifuge the sample at high speed (e.g., >4000 rpm) for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis. For particularly "dirty" extracts, a dispersive SPE (dSPE) cleanup with PSA (primary and secondary amine) can be added to remove co-extracted acids.[11]
-
These parameters serve as a validated starting point and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| LC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 2.7 µm) | Provides good retention and peak shape for polar acidic compounds. The use of smaller particle sizes (sub-3 µm) enhances efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier is crucial for good peak shape and promotes ionization in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is often preferred over methanol in ESI-MS for its lower viscosity and more efficient desolvation. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min | A standard gradient that should be optimized to ensure the analyte elutes away from the solvent front and any major matrix interferences. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and chromatographic efficiency. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape. |
| Injection Vol. | 5 µL | Keep injection volumes small to prevent peak distortion, especially if the reconstitution solvent is stronger than the initial mobile phase.[13] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | As a carboxylic acid, this compound readily loses a proton to form a [M-H]⁻ ion, making negative mode highly sensitive. |
| MRM Transitions | Precursor > Quantifier ProductPrecursor > Qualifier Product | These must be determined empirically by infusing a pure standard. The quantifier should be the most intense, stable product ion. The qualifier confirms identity. |
| Source Temp. | 500 °C | Optimized for efficient desolvation of the mobile phase. |
| Gas Settings | Nebulizer, Heater, Curtain Gas | These must be optimized based on the specific instrument and flow rate to achieve maximal signal stability and intensity. |
Part 2: Troubleshooting Guides & FAQs
This section is structured to provide rapid solutions to common problems encountered during method development and routine analysis.
Troubleshooting Decision Tree: Poor Peak Shape
When you observe peak tailing, fronting, or splitting, follow this logical diagnostic path.
Frequently Asked Questions (FAQs)
Q1: My signal intensity is low or inconsistent. What should I check first?
A1: A sudden drop in sensitivity is a common issue.[14][15]
-
Check the Obvious: First, confirm the basics. Is the MS tuned and calibrated? Is the ESI spray stable? Check for simple errors like an incorrect injection volume or a misplaced vial in the autosampler.[14]
-
Source Contamination: The ESI source is prone to contamination from salts and non-volatile matrix components.[13] This is the most common cause of gradual signal decline. Perform a source cleaning according to the manufacturer's protocol.
-
Matrix Effects: this compound is a polar analyte that often elutes early in a reverse-phase gradient, where it competes for ionization with many co-eluting matrix components (ion suppression).[16][17] To diagnose this, perform a post-column infusion experiment. To mitigate it, improve your sample cleanup, dilute the sample, or adjust the chromatography to move the analyte peak away from the most severe suppression zones.[18][19]
-
Mobile Phase Issues: Ensure your mobile phase additives (formic acid) are fresh and of high purity (LC-MS grade).[20] Old or low-quality additives can lead to high background noise and adduct formation, reducing the primary analyte signal.
Q2: My retention time is shifting between injections. What is the cause?
A2: Retention time stability is key for confident identification.
-
Column Equilibration: The most common cause is insufficient column equilibration time between gradient runs. Ensure your method includes a post-run equilibration step of at least 5-10 column volumes with the initial mobile phase conditions.
-
Mobile Phase Composition: If you are preparing mobile phases manually, small errors in composition can lead to shifts. Also, selective evaporation of the more volatile organic component (acetonitrile) from the mobile phase bottle over time can strengthen the aqueous portion, leading to later elution times. Use mobile phase bottle caps that limit evaporation.
-
Pump Performance: Check for pressure fluctuations. Inconsistent pump performance or leaks in the system will alter the mobile phase composition being delivered to the column, causing retention time shifts.[15]
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations of even a few degrees can cause noticeable shifts in retention.
Q3: How do I choose an appropriate internal standard (IS)?
A3: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects and ionization efficiency.
-
The Gold Standard: A stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H) is the best choice. It is chemically identical and will behave identically during extraction, chromatography, and ionization, perfectly compensating for variations.
-
The Practical Alternative: If a SIL-IS is unavailable, choose a structurally similar acidic compound with a similar pKa and chromatographic behavior that is not present in your samples. A good option might be another halogenated picolinic acid. It is critical to validate that this structural analog experiences similar matrix effects to your target analyte.
Q4: What are the key parameters for method validation?
A4: A robust method validation ensures your results are accurate and reproducible. Key parameters, based on common regulatory guidelines, include:
| Validation Parameter | Description | Typical Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. | Calibration curve with a coefficient of determination (r²) > 0.99. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | Measured as % recovery from spiked blank matrix samples. Typically 80-120%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly. | Measured as Relative Standard Deviation (%RSD) at different concentrations. Typically < 15%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be reliably distinguished from background noise. | Signal-to-Noise ratio (S/N) ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision and accuracy. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank matrix samples. |
| Matrix Effect | The alteration of ionization efficiency due to co-eluting matrix components. | Assessed by comparing the response in post-extraction spiked samples to the response in a pure solvent standard. Should be consistent across matrices. |
References
- 1. 884494-76-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 884494-76-2 [sigmaaldrich.com]
- 3. 884494-76-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fao.org [fao.org]
- 6. fao.org [fao.org]
- 7. chromtech.com.au [chromtech.com.au]
- 8. Development and validation of MRM analysis of pesticide metabolites for the environmental safety assessment of biobeds disposal - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. socotec.co.uk [socotec.co.uk]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. agilent.com [agilent.com]
- 14. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 15. zefsci.com [zefsci.com]
- 16. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. it.restek.com [it.restek.com]
- 19. mdpi.com [mdpi.com]
- 20. lcms.cz [lcms.cz]
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-3-fluoropicolinic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of 6-Chloro-3-fluoropicolinic acid, a key intermediate in the pharmaceutical and agrochemical industries, presents unique challenges when transitioning from bench-scale to pilot or manufacturing scale.[1][2] This guide provides field-proven insights and troubleshooting strategies to address common problems encountered during scale-up. Our focus is on the robust and frequently cited method of oxidizing 6-chloro-3-fluoro-2-methylpyridine.[1][2]
Part 1: Common Synthesis Pathway Overview
The most prevalent and scalable synthesis route involves the oxidation of the methyl group of 6-chloro-3-fluoro-2-methylpyridine. This reaction is typically performed in an acidic medium using a strong oxidizing agent, often with catalytic assistance to improve efficiency and yield.
References
Technical Support Center: 6-Chloro-3-fluoropicolinic Acid Degradation Pathway Analysis
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability of 6-Chloro-3-fluoropicolinic acid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of its degradation pathways under stress conditions. Our approach is rooted in established chemical principles to provide a predictive framework for your experiments.
Section 1: Understanding the Degradation of this compound
Forced degradation studies are a critical component of drug development and stability testing, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods. This compound, an aromatic carboxylic acid with halogen substituents, is susceptible to degradation through several pathways when subjected to stress conditions such as heat, light, and hydrolysis. Understanding these pathways is essential for predicting potential degradants, designing robust analytical methods, and ensuring the quality and safety of pharmaceutical products.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound under stress conditions?
Based on the chemical structure of this compound, the following degradation pathways are anticipated:
-
Hydrolysis: Under acidic or basic conditions, the chlorine atom at the 6-position is susceptible to nucleophilic substitution by a hydroxyl group, yielding 6-Hydroxy-3-fluoropicolinic acid. The C-Cl bond is generally more labile than the C-F bond in nucleophilic aromatic substitution reactions.
-
Photolysis: Exposure to UV light can induce photolytic cleavage of the carbon-halogen bonds. The C-Cl bond, being weaker than the C-F bond, is more likely to undergo homolytic or heterolytic cleavage, potentially leading to the formation of 3-fluoropicolinic acid or other radical-mediated products. Ring opening and rearrangement are also possible under high-energy light exposure.
-
Thermal Degradation: Picolinic acids are known to undergo thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] This would result in the formation of 2-Chloro-5-fluoropyridine. The presence of halogens can influence the temperature at which decarboxylation occurs.[2][3]
Q2: What are the expected major degradation products I should be looking for?
Based on the predicted pathways, the primary degradation products to monitor are:
-
6-Hydroxy-3-fluoropicolinic acid: From hydrolytic degradation.
-
3-Fluoropicolinic acid: A potential product of photolytic dechlorination.
-
2-Chloro-5-fluoropyridine: From thermal decarboxylation.
It is also crucial to consider the possibility of further degradation of these primary products or the formation of minor, unexpected degradants.
Q3: How can I design my forced degradation studies to selectively promote each degradation pathway?
To investigate each pathway, you can employ the following conditions:
-
Acidic Hydrolysis: Treat a solution of this compound with a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).
-
Basic Hydrolysis: Use a dilute base (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperatures.
-
Oxidative Degradation: Expose the compound to a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of the compound to a controlled UV light source (e.g., 254 nm or a broad-spectrum lamp) in a photostability chamber.
-
Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 100-150 °C).
Q4: My chromatograms show poor peak shape for the parent compound and its degradants. What are the likely causes?
Poor peak shape, particularly tailing, for acidic aromatic compounds like picolinic acid derivatives is a common issue in reversed-phase HPLC.[4][5] The primary causes include:
-
Secondary Interactions: The acidic silanol groups on the surface of silica-based columns can interact with the analyte, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, causing peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, resulting in broadened and tailing peaks.
-
Extra-column Dead Volume: Excessive tubing length or poorly made connections can lead to peak broadening.
Section 2: Troubleshooting Guide for Analytical Method Development
This section provides a structured approach to resolving common issues encountered during the UPLC-MS/MS analysis of this compound and its degradation products.
Troubleshooting Peak Shape Issues
// Path for all peaks affected all_peaks [label="All Peaks Affected", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_frit [label="Check for Blocked Column Frit"]; check_void [label="Inspect for Column Void"]; check_connections [label="Verify System Connections\n(minimize dead volume)"]; solution_flush [label="Action: Reverse and flush column.\nIf unresolved, replace column.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Path for specific peaks affected specific_peaks [label="Specific Peaks Affected", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_pka [label="Is Mobile Phase pH\n>2 units away from analyte pKa?"]; adjust_ph [label="Action: Adjust mobile phase pH.\nFor acidic analytes, lower pH.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_buffer [label="Is buffer concentration adequate\n(10-50 mM)?"]; increase_buffer [label="Action: Increase buffer concentration.", fillcolor="#34A853", fontcolor="#FFFFFF"]; check_overload [label="Is sample concentration too high?"]; dilute_sample [label="Action: Dilute sample or\nreduce injection volume.", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> all_peaks [label="Yes"]; check_all_peaks -> specific_peaks [label="No"];
all_peaks -> check_frit; check_frit -> check_void [label="Frit OK"]; check_void -> check_connections [label="No Void"]; check_frit -> solution_flush [label="Blocked"]; check_void -> solution_flush [label="Void Present"]; check_connections -> solution_flush [label="Connections OK"];
specific_peaks -> check_pka; check_pka -> check_buffer [label="Yes"]; check_pka -> adjust_ph [label="No"]; check_buffer -> check_overload [label="Yes"]; check_buffer -> increase_buffer [label="No"]; check_overload -> dilute_sample [label="Yes"]; } }
Caption: Troubleshooting workflow for peak shape issues.
Frequently Asked Questions (FAQs) - Troubleshooting
Q1: I am not seeing any degradation after applying stress conditions. What should I do?
-
Increase Stress Level: The initial stress conditions may not be harsh enough. Incrementally increase the temperature, concentration of the stress agent (acid, base, or peroxide), or duration of exposure.
-
Check Analyte Stability: Verify the stability of your stock solution. The compound may be degrading before the stress study begins.
-
Confirm Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradation products.
Q2: I am observing too much degradation, with the parent peak disappearing completely. How can I control this?
-
Reduce Stress Level: Decrease the temperature, concentration of the stress agent, or exposure time. The goal is to achieve partial degradation (typically 5-20%) to identify the primary degradation products.
-
Time-Course Study: Perform a time-course study by taking samples at multiple time points to find the optimal duration for achieving the desired level of degradation.
Q3: My mass spectrometer is showing a complex mixture of peaks. How can I identify the degradation products?
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradants.
-
MS/MS Fragmentation: Analyze the fragmentation patterns of the parent compound and the unknown peaks. Common fragmentation pathways can help in elucidating the structure of the degradation products.
-
Comparison to Controls: Analyze unstressed samples and blanks to differentiate between actual degradation products and artifacts or impurities.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) in a quartz cuvette to a UV lamp (254 nm) for 24 hours.
-
Thermal Degradation: Place the solid compound in a vial and heat at 120°C for 24 hours. Dissolve the residue in the mobile phase before analysis.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration (e.g., 10 µg/mL) with the mobile phase before injection into the UPLC-MS/MS system.
Protocol 2: UPLC-MS/MS Method for Analysis
This method is a starting point and may require optimization for your specific instrumentation and column.
-
Instrumentation: UPLC system coupled with a tandem quadrupole mass spectrometer.
-
Column: A reversed-phase C18 column with a particle size of less than 2 µm (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
Start with 5% B, hold for 0.5 min.
-
Ramp to 95% B over 5 min.
-
Hold at 95% B for 2 min.
-
Return to 5% B in 0.1 min and re-equilibrate for 2.4 min.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometer Settings:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes to be evaluated.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the parent ion to daughter ion transitions for this compound and its predicted degradants.
-
-
| Compound | Predicted [M-H]⁻ | Predicted [M+H]⁺ | Potential MRM Transition (Negative Ion) | Potential MRM Transition (Positive Ion) |
| This compound | 174.0 | 176.0 | 174.0 -> 130.0 (Loss of CO₂) | 176.0 -> 158.0 (Loss of H₂O) |
| 6-Hydroxy-3-fluoropicolinic acid | 156.0 | 158.0 | 156.0 -> 112.0 (Loss of CO₂) | 158.0 -> 140.0 (Loss of H₂O) |
| 3-Fluoropicolinic acid | 140.0 | 142.0 | 140.0 -> 96.0 (Loss of CO₂) | 142.0 -> 124.0 (Loss of H₂O) |
| 2-Chloro-5-fluoropyridine | - | 132.0 | - | 132.0 -> 97.0 (Loss of Cl) |
Caption: Predicted degradation pathways of this compound.
Section 4: References
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds. Retrieved from --INVALID-LINK--
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from --INVALID-LINK--
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Hammick reaction. Retrieved from --INVALID-LINK--
-
uHPLCs. (2024, June 24). HPLC Peak Shape Troubleshooting Solution Column. Retrieved from --INVALID-LINK--
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from --INVALID-LINK--
-
Schenck, F. J., & Rosen, J. D. (1998). Anaerobic degradation of fluorinated aromatic compounds. Applied and environmental microbiology, 64(1), 178–181. --INVALID-LINK--
-
Rutgers University. (n.d.). Anaerobic degradation of fluorinated aromatic compounds. Retrieved from --INVALID-LINK--
-
Gouda, A. A., et al. (2013). Development and validation of a stability indicating UPLC method for determination of ticlopidine hydrochloride in its tablet formulation. Journal of the Chilean Chemical Society, 58(3), 1845-1849. --INVALID-LINK--
-
Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. --INVALID-LINK--
-
Bhat, A. P., Pomerantz, W. C. K., & Arnold, W. A. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(17), 12336–12346. --INVALID-LINK--
-
Google Patents. (n.d.). US5872283A - Process for decarboxylation of halogenated aromatic carboxylic acids. Retrieved from --INVALID-LINK--
-
Alexandrino, D. A. M. (2016). Biodegradation of fluorinated compounds widely used in agro-industrial applications (Doctoral dissertation, Universidade do Porto (Portugal)). --INVALID-LINK--
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Development and validation of stability indicating UPLC method for simultaneous quantification of Imidacloprid, Carboxin and Captan in pesticide formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 9(10), 123-130. --INVALID-LINK--
-
Chemistry LibreTexts. (2020, May 30). 21.4: Synthesis of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
RASĀYAN Journal of Chemistry. (2023). STABILITY INDICATING METHOD DEVELOPMENT OF RP-UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PURE AND INJECTABLE DOSAGE FORM. RASĀYAN Journal of Chemistry, 16(3). --INVALID-LINK--
-
Chemistry LibreTexts. (2025, January 19). 20.5: Preparing Carboxylic Acids. Retrieved from --INVALID-LINK--
-
Fieldguide2chemistry. (2022, March 7). Hydrolysis Mechanisms of Carboxylic Acid Derivatives [Video]. YouTube. --INVALID-LINK--
-
Freelance-teacher. (2009, August 9). Hydrolysis of carboxylic acid derivatives (12) [Video]. YouTube. --INVALID-LINK--
-
Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 794(2), 261–271. --INVALID-LINK--
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Examples of fluorinated compounds that are microbially degradable and.... Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from --INVALID-LINK--
-
ChemTalk. (n.d.). Decarboxylation. Retrieved from --INVALID-LINK--
-
Cagtas, E., et al. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. Journal of Pharmaceutical and Biomedical Analysis, 240, 115761. --INVALID-LINK--
References
addressing inconsistent results in assays with 6-Chloro-3-fluoropicolinic acid
A Guide to Addressing Inconsistent Assay Results
Welcome to the technical support center for 6-Chloro-3-fluoropicolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during in vitro and in-cell assays involving this compound. As a Senior Application Scientist, my goal is to provide you with not only procedural guidance but also the underlying scientific rationale to empower you to achieve robust and reproducible results.
Inconsistent results with small molecules like this compound often stem from its physicochemical properties. This guide is structured to address the most prevalent issues, starting with solubility and precipitation, followed by potential assay-specific interferences.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and use of this compound in assays.
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Due to its moderate lipophilicity, 100% Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution (e.g., 10-50 mM).[1] Ensure you are using anhydrous (dry) DMSO to prevent water absorption, which can lead to compound precipitation over time, especially during freeze-thaw cycles.[2] Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[3]
Q2: I'm observing precipitate in my assay plate after adding the compound. What is happening?
A2: This is likely due to the compound crashing out of solution when the DMSO stock is diluted into your aqueous assay buffer, a phenomenon often called "DMSO shock".[1] this compound, like many small molecules, has limited aqueous solubility. When the local concentration of the compound exceeds its solubility limit in the assay buffer, it precipitates.[4] The final concentration of your compound may be above its aqueous solubility limit.
Q3: What is the maximum final concentration of DMSO I should have in my assay?
A3: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, and almost always under 1%.[5] While DMSO is a useful solvent, it can perturb the conformation and activity of enzymes and other proteins.[6][7] It is critical to maintain the same final DMSO concentration in all wells, including your vehicle controls, to ensure any solvent effects are consistent across the experiment.[3]
Q4: Could this compound be interfering with my fluorescence-based assay readout?
A4: Yes, this is a possibility. Aromatic compounds, including pyridine derivatives, can exhibit autofluorescence or quench the fluorescence of your reporter molecules.[8][9] This can lead to false positives or false negatives. It is essential to run controls to test for these effects.
Q5: How should I store this compound?
A5: The solid compound should be stored at room temperature in a desiccator under an inert atmosphere. As mentioned in Q1, DMSO stock solutions should be stored at -20°C or -80°C.
Part 2: Troubleshooting Guides
This section provides in-depth, step-by-step guidance for diagnosing and resolving specific issues.
Guide 1: Addressing Compound Precipitation and Poor Solubility
Inconsistent dose-response curves, lower than expected potency, or visible particulates in your assay wells are common indicators of solubility issues.
The Underlying Problem: The transfer from a high concentration in 100% DMSO to a low percentage of DMSO in an aqueous buffer can cause the compound to exceed its solubility limit and precipitate.[10] This reduces the actual concentration of the compound available to interact with the target, leading to inaccurate results.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Step 1: Determine the Kinetic Solubility of this compound in Your Assay Buffer
This protocol will help you find the maximum concentration at which your compound remains soluble in the specific conditions of your assay.
Protocol 1: Kinetic Solubility Assay by Visual Inspection
-
Prepare a high-concentration stock: Make a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well polypropylene plate, perform a 2-fold serial dilution of your 10 mM stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Dilution into Assay Buffer: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to a clear 96-well assay plate containing your assay buffer (e.g., 98 µL). This will create your final desired concentrations with a consistent final DMSO percentage.
-
Incubation: Incubate the plate at your experimental temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Visual Inspection: Carefully inspect each well for signs of precipitation (cloudiness, crystals, or a film) against a dark background. A microscope can also be used for more sensitive detection.
-
Determine Solubility Limit: The highest concentration that remains clear is your kinetic solubility limit. For all future experiments, ensure your highest tested concentration is at or below this limit.
Step 2: Optimize Your Compound Dilution Protocol
If your desired assay concentration is above the kinetic solubility limit, you can sometimes improve solubility by modifying your dilution method.
Protocol 2: Intermediate Dilution to Minimize "DMSO Shock"
-
Prepare Stock: Start with your 10 mM stock in 100% DMSO.
-
Create Intermediate Dilution Plate: Instead of diluting directly into the final assay volume, create an intermediate dilution. For example, dilute the 10 mM stock 1:10 into your assay buffer to make a 1 mM solution in 10% DMSO. Mix thoroughly.
-
Perform Serial Dilutions in Buffer with 10% DMSO: From this 1 mM intermediate, perform your serial dilutions in assay buffer that already contains 10% DMSO.
-
Final Dilution into Assay: Add a small volume of these serial dilutions to your final assay plate. This method gradually introduces the compound to the aqueous environment.
-
Important: Always ensure the final DMSO concentration is consistent across all wells.
Step 3: Modify Your Assay Buffer
If the above steps are insufficient, consider modifying your assay buffer, if your biological system allows.
-
pH Adjustment: The solubility of a carboxylic acid like this compound is pH-dependent. Increasing the pH of the buffer (e.g., from 7.4 to 8.0) can deprotonate the carboxylic acid, potentially increasing its aqueous solubility.
-
Addition of Solubilizing Agents: In some cases, the addition of a small amount of a non-ionic surfactant (e.g., 0.01% Pluronic F-68 or Tween-80) or a protein like Bovine Serum Albumin (BSA) can help to keep hydrophobic compounds in solution.[11] Be aware that these can also interfere with your assay, so proper controls are essential.
Guide 2: Investigating Assay Interference
Even if your compound is soluble, it may still interfere with the assay's detection method, leading to false-positive or false-negative results.[12]
Troubleshooting Workflow for Assay Interference:
Caption: Workflow for troubleshooting assay interference.
Protocol 3: Controls for Fluorescence-Based Assays
-
Autofluorescence Control:
-
Prepare a plate with your assay buffer and all assay components except the fluorescent substrate or probe.
-
Add this compound at the same concentrations as your main experiment.
-
Read the plate using the same filter set as your main assay.
-
A significant signal in these wells indicates that the compound is autofluorescent at the assay wavelengths.[8]
-
-
Quenching Control:
-
Prepare a plate with your assay buffer and the fluorescent product of your assay at a concentration that gives a mid-range signal.
-
Add this compound at the same concentrations as your main experiment.
-
Read the plate.
-
A dose-dependent decrease in fluorescence indicates that your compound is quenching the signal.[13]
-
If interference is detected:
-
Data Correction: If the interference is minor, you may be able to subtract the background signal from your experimental wells.
-
Change Fluorophore: Consider switching to a red-shifted fluorophore (emission > 500 nm), as small molecule interference is often less pronounced at longer wavelengths.[8]
-
Orthogonal Assay: The most robust solution is to confirm your findings with an orthogonal assay that uses a different detection modality (e.g., luminescence, absorbance, or a label-free method).[9]
Protocol 4: Control for Absorbance-Based Assays
-
Compound Absorbance Spectrum: Dissolve this compound in your assay buffer at the highest concentration used in your assay.
-
Scan Wavelengths: Using a spectrophotometer, scan the absorbance of the solution across a range of wavelengths, including the wavelength used for your assay readout.
-
Analyze Overlap: If the compound has significant absorbance at your detection wavelength, it will interfere with the results (an "inner filter effect").[8]
Part 3: Data Presentation
The following table summarizes key physicochemical properties and recommended starting conditions for working with this compound.
| Property | Value / Recommendation | Source |
| Molecular Formula | C₆H₃ClFNO₂ | |
| Molecular Weight | 175.55 g/mol | |
| Physical Form | Solid | |
| Storage (Solid) | Room temperature, inert atmosphere | |
| Recommended Stock Solvent | 100% Anhydrous DMSO | [1] |
| Stock Solution Storage | -20°C or -80°C, in aliquots | [3] |
| Max Final DMSO in Assay | < 1%, ideally < 0.5% | [5] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Catalyst Loading for 6-Chloro-3-fluoropicolinic Acid Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing catalytic reactions involving 6-Chloro-3-fluoropicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst loading and troubleshoot common issues encountered during synthesis. Our approach is rooted in explaining the causal relationships behind experimental phenomena to empower you to make informed decisions in your work.
Introduction
This compound is a key building block in the synthesis of high-value molecules in the pharmaceutical and agrochemical industries. Its utility often lies in subsequent functionalization, typically via transition-metal-catalyzed cross-coupling reactions. The success of these reactions—in terms of yield, purity, and reproducibility—is critically dependent on the precise optimization of the catalyst system. Catalyst loading, while seemingly a simple parameter, is a nexus of complex interactions that can dictate the outcome of an experiment. This guide provides a framework for understanding and optimizing this crucial variable.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding catalyst optimization for reactions with this compound.
Q1: What are the most common catalytic reactions for this compound, and why is catalyst loading so important?
A1: this compound is primarily used as a substrate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. In these reactions, the catalyst (e.g., a palladium complex) facilitates the formation of a new carbon-carbon or carbon-heteroatom bond at the chlorine-bearing carbon.
Catalyst loading is critical for several reasons:
-
Reaction Rate: The concentration of the active catalyst directly influences the reaction kinetics.
-
Economic Viability: Transition metal catalysts, particularly those based on palladium, are expensive. Minimizing the catalyst loading is essential for cost-effective and sustainable processes.[1]
-
Product Purity: Excessive catalyst loading can sometimes lead to an increase in side reactions, such as the homocoupling of coupling partners, making product purification more challenging.[2][3]
-
Downstream Processing: High levels of residual metal in the final product are often unacceptable, especially in pharmaceutical applications, necessitating costly purification steps.
Q2: How is catalyst loading expressed (mol% vs. ppm), and what is the practical difference?
A2: Catalyst loading is typically expressed in two ways:
-
Mole Percent (mol%): This is the molar amount of the catalyst relative to the limiting reagent. For example, 1 mol% catalyst for 10 mmol of this compound means 0.1 mmol of catalyst is used. This is the most common convention in academic and research settings.
-
Parts Per Million (ppm): This expresses the mass of the metal relative to the total mass of the reaction mixture. It is more commonly used in industrial settings where process scale-up and cost analysis are paramount.[2]
While related, these units are not directly interchangeable without knowing the full reaction details. For consistency in research and development, using mol% is generally preferred as it directly relates to the stoichiometry of the catalytic cycle.
Q3: What is a sensible starting point for catalyst loading in a screening reaction?
A3: For initial screening of a new cross-coupling reaction with this compound, a palladium catalyst loading of 0.5 to 2.5 mol% is a common and effective starting range.[1] This range is often sufficient to achieve a reasonable reaction rate and conversion without being excessively wasteful. If the reaction is sluggish, the loading can be increased, but if significant byproduct formation is observed, it should be decreased.
Q4: Besides loading, what other parameters critically influence catalyst performance?
A4: Catalyst loading is just one piece of the puzzle. The entire catalytic system must be considered holistically. Key factors include:
-
Ligand Choice: The ligand stabilizes the metal center and modulates its reactivity. The choice of ligand (e.g., phosphines like PPh₃, PCy₃, or N-heterocyclic carbenes) is as critical as the metal itself and can dramatically alter reaction outcomes.[3][4]
-
Base: Most cross-coupling reactions require a base to activate one of the coupling partners (e.g., the boronic acid in a Suzuki coupling) and to neutralize the acid generated during the reaction.[5] The strength and type of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) must be optimized.
-
Solvent: The solvent affects the solubility of reagents and the speciation and stability of the catalyst.[3] Common choices include toluene, dioxane, THF, and DMF.
-
Temperature: Reaction rates are temperature-dependent, but higher temperatures can also accelerate catalyst decomposition and side reactions.
Troubleshooting Guide: Catalyst Loading & Performance Issues
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low or No Product Yield
This is the most common issue. A systematic approach is required to identify the root cause.
-
Potential Cause 1: Insufficient Catalyst Loading
-
Why it happens: The concentration of the active catalytic species is too low to drive the reaction to completion in a reasonable timeframe.
-
Troubleshooting Protocol:
-
Verify Initial Loading: Double-check your calculations to ensure the correct amount of catalyst was added.
-
Perform a Loading Screen: Set up parallel reactions with incrementally higher catalyst loadings. This will help determine if the reaction is responsive to catalyst concentration.
-
Analyze Results: If the yield increases proportionally with catalyst loading, you are likely on the right track. If the yield plateaus or decreases after a certain point, another factor is limiting the reaction.
-
-
| Experiment | Catalyst Loading (mol%) | Limiting Reagent (mmol) | Catalyst Mass (mg) | Expected Outcome |
| 1 (Control) | 1.0 | 1.0 | 9.2 | Baseline Yield |
| 2 | 2.0 | 1.0 | 18.4 | Improved Yield |
| 3 | 4.0 | 1.0 | 36.8 | Further Improvement or Plateau |
| 4 | 0.5 | 1.0 | 4.6 | Lower Yield |
| Assuming a common catalyst like Pd(PPh₃)₄ with MW ~1155.6 g/mol . Adjust for your specific catalyst. |
-
Potential Cause 2: Catalyst Deactivation or Poisoning
-
Why it happens: The active form of the catalyst is being destroyed or inhibited during the reaction. Common causes include oxidation of the palladium, aggregation into inactive nanoparticles, or binding of impurities (poisons).[6][7][8] Sulfur-containing compounds, for example, are notorious poisons for palladium catalysts.[6]
-
Troubleshooting Protocol:
-
Use High-Purity Reagents: Ensure this compound and all coupling partners are of high purity.
-
Degas Solvents: Oxygen can oxidize and deactivate many palladium catalysts. Sparge your solvent with an inert gas (Argon or Nitrogen) before use.
-
Maintain an Inert Atmosphere: Run the reaction under a blanket of Argon or Nitrogen from start to finish.
-
Use a Fresh Catalyst: Catalysts can degrade over time, especially if not stored properly. Try the reaction with a freshly opened bottle or a well-defined precatalyst.
-
-
Problem 2: Reaction Stalls Before Reaching Completion
You observe initial product formation, but the reaction stops short of full conversion of the starting material.
-
Potential Cause: Catalyst Lifetime Exceeded
-
Why it happens: The catalyst is active initially but slowly deactivates over the course of the reaction. This can be due to thermal degradation or a slow reduction of the active Pd(II) or Pd(I) species to inactive Pd(0) aggregates.[7][8]
-
Troubleshooting Protocol:
-
Add a Second Catalyst Charge: If the reaction has stalled, try adding a second portion of the catalyst (e.g., 0.5 mol%) to see if the reaction restarts. If it does, catalyst lifetime is the likely issue.
-
Switch to a More Robust Catalyst System: Investigate catalyst systems known for higher stability. This often involves using more sophisticated ligands (e.g., bulky biaryl phosphines) that protect the metal center from deactivation pathways.
-
Lower the Reaction Temperature: Although this will slow the reaction, it may disproportionately slow the deactivation pathway, leading to a higher overall conversion over a longer time.
-
-
Problem 3: Significant Byproduct Formation (e.g., Homocoupling)
The desired product is formed, but it is contaminated with significant amounts of byproducts, such as the homocoupling of your boronic acid partner in a Suzuki reaction.
-
Potential Cause: Excessive Catalyst Loading
-
Why it happens: A high concentration of active catalyst can accelerate undesired reaction pathways.[2][3] While the catalytic cycle for cross-coupling is efficient, alternative pathways exist and become more prominent at higher catalyst concentrations.
-
Troubleshooting Protocol:
-
Systematically Reduce Catalyst Loading: Perform a series of experiments where you decrease the catalyst loading (e.g., from 2.0 mol% down to 1.0%, 0.5%, and 0.1%).
-
Analyze Purity: Use HPLC or GC-MS to analyze the ratio of desired product to byproduct at each loading. You are looking for the "sweet spot" that maximizes yield while minimizing impurities.
-
Adjust Ligand-to-Metal Ratio: Sometimes, adding a slight excess of the ligand can suppress side reactions by ensuring the metal center remains properly coordinated.[4]
-
-
Workflow & Visualization
A logical workflow is essential for efficient troubleshooting. The following diagrams illustrate a decision-making process for addressing low yield and a simplified catalytic cycle.
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. diva-portal.org [diva-portal.org]
- 8. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Chloro-3-fluoropicolinic Acid and Other Synthetic Auxin Herbicides for Broadleaf Weed Management
This guide provides an in-depth comparative analysis of 6-Chloro-3-fluoropicolinic acid, a member of the picolinic acid class of synthetic auxin herbicides. Designed for researchers, scientists, and professionals in drug and herbicide development, this document delves into the mechanistic underpinnings of synthetic auxins, compares the available information on this compound with established herbicides such as picloram, clopyralid, aminopyralid, and the newer arylpicolinate, florpyrauxifen-benzyl, and provides standardized protocols for evaluating herbicidal efficacy.
Introduction: The Synthetic Auxin Herbicide Landscape
Synthetic auxin herbicides have been a cornerstone of selective broadleaf weed control for decades.[1] These compounds mimic the action of the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability and persistence lead to unregulated and ultimately lethal growth in susceptible plant species.[1] The picolinic acid family, a significant subclass of synthetic auxins, is characterized by a pyridinecarboxylic acid core structure and is renowned for its systemic activity and effectiveness against a wide spectrum of broadleaf weeds.[2][3]
This compound is a halogenated picolinic acid derivative.[4][5] While it belongs to a well-established class of herbicides, specific public domain data on its herbicidal efficacy and weed control spectrum is limited. This guide, therefore, aims to provide a comparative framework based on the known properties of its chemical relatives and to equip researchers with the necessary methodologies to conduct their own comparative studies.
Mechanism of Action: Disrupting Hormonal Balance
Synthetic auxin herbicides, including picolinic acids, exert their phytotoxic effects by overwhelming the natural auxin signaling pathway in susceptible dicotyledonous plants.[2] At the molecular level, these herbicides bind to auxin co-receptor complexes, which include an F-box protein such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB).[6] This binding event triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the transcription of a host of auxin-responsive genes. The resulting uncontrolled expression of these genes leads to a cascade of physiological disruptions, including epinastic growth, stem and petiole twisting, and ultimately, plant death.[2]
Caption: Simplified signaling pathway of synthetic auxin herbicides.
Comparative Herbicide Profiles
This section provides a comparative overview of this compound and other selected picolinic acid herbicides. Due to the limited publicly available data for this compound, its profile is based on its chemical structure and inferences from related compounds. The information for the comparator herbicides is drawn from established literature and technical datasheets.
Table 1: General Properties of Selected Picolinic Acid Herbicides
| Herbicide | Chemical Family | Primary Use | Key Characteristics |
| This compound | Picolinic Acid | Broadleaf weed control (presumed) | Systemic activity, halogenated pyridine structure.[4][5] |
| Picloram | Picolinic Acid | Broadleaf and woody plant control in non-crop areas, pastures, and forestry.[3] | High efficacy, long soil persistence, potential for leaching.[3] |
| Clopyralid | Picolinic Acid | Control of broadleaf weeds, especially thistles and clovers, in cereals, canola, and pastures.[1] | High efficacy on specific weed families (e.g., Asteraceae, Fabaceae), moderate soil persistence.[1] |
| Aminopyralid | Picolinic Acid | Broadleaf weed control in pastures, rangeland, and non-crop areas.[7] | High efficacy at low use rates, good grass safety.[7] |
| Florpyrauxifen-benzyl | Arylpicolinate | Broadleaf, grass, and sedge control in rice and other crops.[8][9] | Broad spectrum of control, including some monocots, favorable toxicological profile.[8][9] |
Table 2: Comparative Efficacy and Application Rates
| Herbicide | Typical Application Rate (g a.i./ha) | Select Target Weeds |
| This compound | Data not publicly available | Broadleaf weeds (presumed) |
| Picloram | 140 - 1120 | Woody plants, deep-rooted perennial broadleaf weeds.[10] |
| Clopyralid | 90 - 500 | Canada thistle (Cirsium arvense), scentless chamomile (Matricaria inodora), wild buckwheat (Polygonum convolvulus).[11][12] |
| Aminopyralid | 5 - 120 | Thistles, knapweeds, and other invasive broadleaf weeds.[7] |
| Florpyrauxifen-benzyl | 15 - 60 | Barnyardgrass (Echinochloa crus-galli), Palmer amaranth (Amaranthus palmeri), hemp sesbania (Sesbania herbacea).[13] |
Experimental Protocols for Comparative Efficacy Assessment
To facilitate a direct and objective comparison of this compound with other herbicides, standardized experimental protocols are essential. The following sections detail methodologies for greenhouse and field trials.
Greenhouse Dose-Response Bioassay
This protocol is designed to determine the effective dose (ED) required to achieve a certain level of weed control, typically the 50% reduction in plant growth (ED50).
Caption: Workflow for a greenhouse herbicide efficacy trial.
Step-by-Step Methodology:
-
Plant Material: Grow a susceptible target weed species from seed in a controlled environment.
-
Experimental Design: Once seedlings have reached a consistent growth stage (e.g., 2-4 true leaves), transplant them into individual pots. Arrange the pots in a randomized complete block design within the greenhouse to minimize the effects of environmental variability.
-
Herbicide Application: Prepare serial dilutions of this compound and the comparator herbicides. Apply the herbicides using a calibrated track sprayer to ensure uniform coverage. Include an untreated control for comparison.
-
Data Collection:
-
Visual Assessment: At 7, 14, and 21 days after treatment (DAT), visually assess the percentage of weed control on a scale of 0% (no effect) to 100% (complete plant death).[14][15]
-
Biomass Reduction: At 21 DAT, harvest the above-ground biomass of each plant, dry it in an oven until a constant weight is achieved, and record the dry weight.
-
-
Data Analysis: Calculate the percent reduction in biomass relative to the untreated control. Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the ED50 value for each herbicide.[16][17]
Field Efficacy and Crop Safety Trial
Field trials are crucial for evaluating herbicide performance under real-world conditions and for assessing crop safety.
Step-by-Step Methodology:
-
Site Selection: Choose a field with a uniform and dense population of the target broadleaf weed species.
-
Experimental Design: Establish small plots (e.g., 3 x 10 meters) in a randomized complete block design with at least three to four replications per treatment.
-
Herbicide Application: Apply the herbicides at their recommended field rates using a calibrated backpack or tractor-mounted sprayer. Include an untreated control plot.
-
Data Collection:
-
Weed Control: Visually assess the percentage of weed control at regular intervals (e.g., 14, 28, and 56 DAT).
-
Crop Injury: If the trial is conducted within a crop, visually assess crop injury (e.g., stunting, chlorosis, malformation) on a percentage scale.
-
Weed Density and Biomass: At a predetermined time point, count the number of individual weed plants per unit area (e.g., a 0.25 m² quadrat) and harvest the above-ground weed biomass for dry weight determination.
-
Crop Yield: If applicable, harvest the crop from the center of each plot and determine the yield.
-
-
Data Analysis: Analyze the data using analysis of variance (ANOVA) to determine significant differences between treatments for weed control, crop injury, and yield.
Discussion and Future Directions
The comparative analysis of this compound is currently constrained by the lack of publicly available performance data. Based on its structural similarity to other picolinic acid herbicides, it is anticipated to exhibit systemic activity and be effective against a range of broadleaf weeds. However, its specific efficacy, crop selectivity, and environmental fate remain to be thoroughly characterized.
The experimental protocols provided in this guide offer a robust framework for generating the necessary data to accurately position this compound within the existing portfolio of synthetic auxin herbicides. Future research should focus on:
-
Determining the ED50 values of this compound on a wide range of economically important broadleaf weeds.
-
Conducting field trials to evaluate its performance under various environmental conditions and in different cropping systems.
-
Assessing its crop safety on major crops where broadleaf weed control is critical.
-
Investigating its environmental fate, including soil persistence and potential for off-target movement.
By systematically generating and publishing this data, the scientific community can gain a comprehensive understanding of the potential of this compound as a valuable tool for integrated weed management.
References
- 1. fbn.com [fbn.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bushchemicals.com [bushchemicals.com]
- 4. 884494-76-2|this compound|BLD Pharm [bldpharm.com]
- 5. aboundchem.com [aboundchem.com]
- 6. waves-vagues.dfo-mpo.gc.ca [waves-vagues.dfo-mpo.gc.ca]
- 7. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 8. Evaluation of florpyrauxifen-benzyl for use in pastures and hayfields [vtechworks.lib.vt.edu]
- 9. repository.lsu.edu [repository.lsu.edu]
- 10. my.ucanr.edu [my.ucanr.edu]
- 11. fs1.agrian.com [fs1.agrian.com]
- 12. vikingcropproduction.com [vikingcropproduction.com]
- 13. researchgate.net [researchgate.net]
- 14. caws.org.nz [caws.org.nz]
- 15. bioone.org [bioone.org]
- 16. What is ED50? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of an Analytical Method for 6-Chloro-3-fluoropicolinic Acid
This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for 6-Chloro-3-fluoropicolinic acid. Eschewing a rigid template, this document is structured to provide not just the procedural steps, but the scientific rationale and regulatory context that underpin a robust and trustworthy analytical method. The content herein is targeted toward researchers, scientists, and drug development professionals who require a validated, reliable method for the quantification of this compound in active pharmaceutical ingredients (APIs) or as a process intermediate.
The Analytical Imperative: Why Validate for this compound?
This compound is a halogenated pyridine derivative. Such compounds are common structural motifs in pharmaceuticals and agrochemicals, often serving as key starting materials or appearing as process-related impurities. The precise and accurate quantification of this analyte is therefore critical for ensuring the quality, safety, and consistency of a final product.
A validated analytical method provides documented evidence that the procedure is "fit for purpose." This is not merely a procedural formality but a cornerstone of the scientific method and a stringent requirement of global regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), who adhere to the International Council for Harmonisation (ICH) guidelines.[1][2] The recently updated ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical procedures, ensuring they remain reliable from development through to routine use.[3][4][5]
Method Selection: Choosing the Right Tool for the Job
For a compound like this compound—a polar, non-volatile organic acid—Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the logical and superior choice for a primary analytical method.
Causality Behind the Choice:
-
Physicochemical Properties: The analyte possesses a carboxylic acid group, making it ionizable and highly soluble in aqueous-organic mobile phases typical of RP-HPLC. It is non-volatile, which makes Gas Chromatography (GC) a less direct and more complex alternative.
-
Robustness and Ubiquity: HPLC is a workhorse technique in the pharmaceutical industry. Its reliability, high precision, and the wide availability of instrumentation and columns make it ideal for quality control (QC) environments.
-
Direct Analysis: Unlike GC, which would likely require a derivatization step to increase the volatility of the carboxylic acid, HPLC allows for the direct analysis of the compound, simplifying sample preparation and reducing potential sources of error.[6]
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for aromatic rings, while the column dimensions offer a good balance of efficiency and backpressure. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Phosphoric acid acts as an ion-suppressing agent, protonating the carboxylic acid to ensure a single, well-retained species, leading to sharp, symmetrical peaks. |
| Gradient | Isocratic: 60% A / 40% B | An isocratic elution is simpler, more robust, and often provides faster run times and better reproducibility than a gradient method for a single analyte assay. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Detection | UV at 275 nm | The pyridine ring structure is expected to have a strong chromophore with a UV maximum in this region, offering good sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential for band broadening. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures retention time reproducibility. |
The Validation Workflow: A Framework for Trust
Method validation is a systematic process. Each step builds upon the last to create a comprehensive data package demonstrating the method's suitability. This workflow is grounded in the principles outlined in the ICH Q2(R2) guideline.[3][5]
Caption: The lifecycle of an analytical method, from development and validation to routine implementation.
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental execution for each core validation parameter. The presented data is illustrative but represents a successful validation.
Specificity
Expertise & Experience: Specificity proves that the analytical signal is unambiguously from the analyte of interest, without interference from other components like impurities, degradation products, or matrix components. A forced degradation study is the gold standard for this, as it intentionally creates the most likely interfering species.
Experimental Protocol:
-
Prepare Stress Samples: Subject separate solutions of this compound (approx. 100 µg/mL) to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 80°C for 4 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 24 hours (for solid drug substance).
-
Photolytic: Expose solution to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light.
-
-
Prepare Control: Use an unstressed solution of the analyte.
-
Analysis: Analyze all samples using the proposed HPLC method with a photodiode array (PDA) detector.
-
Evaluation: Assess peak purity using the PDA software for the analyte peak in each stressed sample. Ensure that the analyte peak is well-resolved from all degradation product peaks (Resolution > 2.0).
Acceptance Criteria:
-
The method must be able to separate the analyte from any degradation products.
-
The peak purity index for the analyte peak in all stressed samples must be greater than 0.999, indicating no co-eluting peaks.
Linearity and Range
Expertise & Experience: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response. This is fundamental for accurate quantification. The range is the interval over which this proportionality is established and proven to be acceptable.
Experimental Protocol:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound reference standard at 1.0 mg/mL.
-
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration (e.g., 100 µg/mL).
-
Analysis: Inject each concentration level in triplicate.
-
Evaluation: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis.
Illustrative Data Summary:
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 80 | 798,500 |
| 90 | 901,200 |
| 100 | 1,002,500 |
| 110 | 1,101,800 |
| 120 | 1,203,100 |
Acceptance Criteria:
-
Correlation Coefficient (r²): Must be ≥ 0.999.
-
Y-intercept: Should be insignificant relative to the response at 100% concentration.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by a spike/recovery study, where a known quantity of analyte is added to a sample matrix.
Experimental Protocol:
-
Prepare Samples: Prepare a sample matrix (e.g., a placebo formulation or blank solvent).
-
Spike Samples: Add known amounts of the analyte stock solution to the matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.
-
Analysis: Analyze the nine spiked samples.
-
Evaluation: Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Illustrative Data Summary:
| Spike Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD |
| 80% | 80 | 99.5% | 0.8% |
| 100% | 100 | 100.2% | 0.6% |
| 120% | 120 | 99.8% | 0.7% |
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% at each level.
-
The Relative Standard Deviation (%RSD) for each level should be ≤ 2.0%.
Precision
Expertise & Experience: Precision assesses the degree of scatter between a series of measurements. It's evaluated at two levels:
-
Repeatability (Intra-assay precision): Variation within a single day, by the same analyst, on the same instrument.
-
Intermediate Precision: Variation between different days, analysts, or instruments.
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples of the analyte at 100% of the target concentration.
-
Analyze all six samples on the same day with the same instrument.
-
-
Intermediate Precision:
-
Have a second analyst, on a different day, and preferably on a different instrument, prepare and analyze another set of six independent samples.
-
-
Evaluation: Calculate the %RSD for the results of the first set of six samples (Repeatability). Then, calculate the cumulative %RSD for all twelve samples from both sets (Intermediate Precision).
Illustrative Data Summary:
| Precision Level | Mean Assay Value (% of Target) | %RSD |
| Repeatability (n=6) | 100.3% | 0.7% |
| Intermediate (n=12) | 100.1% | 1.1% |
Acceptance Criteria:
-
Repeatability: %RSD should be ≤ 2.0%.
-
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
Expertise & Experience: These parameters define the lower limits of the method.
-
LOD: The lowest concentration that can be detected, but not necessarily quantified with acceptable accuracy and precision.[7][8]
-
LOQ: The lowest concentration that can be quantified with acceptable accuracy and precision.[7][8]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in the region where the analyte peak would elute.
-
Estimate Concentrations: Prepare a series of dilute solutions of the analyte.
-
Analysis: Inject these solutions to find the concentrations that yield a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm LOQ: Prepare and inject six samples at the estimated LOQ concentration and confirm that the precision (%RSD) is acceptable.
Illustrative Data Summary:
| Parameter | S/N Ratio | Concentration | Precision at LOQ (%RSD) |
| LOD | ~3:1 | 0.05 µg/mL | N/A |
| LOQ | ~10:1 | 0.15 µg/mL | 6.8% |
Acceptance Criteria:
-
LOD: S/N ratio of approximately 3:1.
-
LOQ: S/N ratio of approximately 10:1 and precision (%RSD) typically ≤ 10%.
Robustness
Expertise & Experience: Robustness assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary Parameters: Prepare samples and analyze them while making small, deliberate changes to the HPLC method parameters, one at a time.
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).
-
Column Temperature: ± 5 °C (25 and 35 °C).
-
Mobile Phase pH: ± 0.2 units.
-
-
Evaluation: Assess the impact on system suitability parameters (e.g., peak tailing, retention time) and the final quantified result.
Acceptance Criteria:
-
System suitability parameters must remain within acceptable limits (e.g., Tailing Factor ≤ 2.0, %RSD of retention time ≤ 1.0%).
-
The quantified result should not deviate significantly from the result obtained using the nominal parameters.
Comparison with Alternatives: The Case for GC-MS
While HPLC is the preferred method, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative, particularly for identifying and quantifying volatile impurities.[9][10][11]
Caption: Decision logic for selecting an analytical technique for this compound.
Performance Comparison: HPLC-UV vs. GC-MS
| Feature | HPLC-UV (Validated Method) | GC-MS (Alternative) |
| Principle | Partitioning between liquid mobile and solid stationary phases. | Partitioning between gas mobile and liquid/solid stationary phases. |
| Sample Volatility | Not required. Ideal for non-volatile compounds. | Required. Analyte must be volatile or made volatile. |
| Derivatization | Not needed for this analyte. | Required. The carboxylic acid must be esterified (e.g., with BF₃/Methanol) to increase volatility. This adds a step and potential for error.[6] |
| Specificity | Good. Based on retention time and UV spectrum. Specificity is proven via forced degradation. | Excellent. Mass spectrometer provides structural information, leading to highly confident identification.[9] |
| Sensitivity | Good. Typically low µg/mL to ng/mL range. | Excellent. Can often reach lower detection limits (ppb levels).[12] |
| Primary Use Case | Quantitative analysis (Assay, Impurity) in a QC environment. | Confirmatory analysis, structure elucidation, and trace analysis of volatile components. |
Conclusion
The RP-HPLC method detailed in this guide has been shown through a systematic validation process to be specific, linear, accurate, precise, and robust for the quantification of this compound. The comprehensive data package, established in accordance with ICH guidelines, confirms that the method is fit for its intended purpose in a regulated laboratory setting. While alternative methods like GC-MS exist and offer advantages in specificity, the simplicity, direct analysis capability, and proven robustness of HPLC make it the superior technique for routine quality control of this analyte.
References
- 1. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 2. fda.gov [fda.gov]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. starodub.nl [starodub.nl]
- 6. emerypharma.com [emerypharma.com]
- 7. Limits of detection and quantification: Significance and symbolism [wisdomlib.org]
- 8. eflm.eu [eflm.eu]
- 9. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gas chromatography using a resistively heated column with mass spectrometric detection for rapid analysis of pyridine released from Bacillus spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 12. Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of 6-Chloro-3-fluoropicolinic Acid and its Structural Analogs as Synthetic Auxin Herbicides
This guide provides an in-depth comparison of the herbicidal efficacy of 6-Chloro-3-fluoropicolinic acid and its structural analogs. Designed for researchers, scientists, and professionals in drug development and agrochemistry, this document delves into the mechanism of action, structure-activity relationships, and experimental evaluation of this class of synthetic auxin herbicides.
Introduction: The Role of Picolinic Acids in Weed Management
Picolinic acids represent a significant class of synthetic auxin herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA) to induce phytotoxicity in susceptible plant species, particularly broadleaf weeds.[1][2] Unlike naturally occurring auxins, synthetic auxin herbicides are more stable within the plant, leading to a sustained and overwhelming hormonal response that disrupts normal growth processes and ultimately causes plant death.[1][3] This guide focuses on this compound, a specific picolinic acid derivative, and explores how subtle modifications to its chemical structure can significantly impact its herbicidal efficacy. By understanding these structure-activity relationships, researchers can design more potent and selective herbicides.
Mechanism of Action: Overloading the Auxin Signaling Pathway
Synthetic auxin herbicides, including picolinic acid derivatives, exert their effects by hijacking the plant's natural auxin perception and signaling machinery.[3][4] The primary receptors for auxins are a family of F-box proteins known as TIR1/AFB (Transport Inhibitor Response 1/Auxin-Signaling F-box).[5][6][7]
In a normal physiological state, Aux/IAA proteins act as transcriptional repressors, preventing the expression of auxin-responsive genes by binding to Auxin Response Factors (ARFs).[3][7] When a synthetic auxin like this compound is introduced, it acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB receptor and the Aux/IAA repressor.[3][5] This enhanced binding leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome.[3][5] The removal of the repressor allows ARFs to activate the transcription of a cascade of downstream genes, leading to an uncontrolled hormonal response. This includes the overproduction of ethylene and abscisic acid (ABA), which contribute to symptoms like epinasty, growth inhibition, senescence, and ultimately, plant death.[3][4][8]
References
- 1. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 6. pnas.org [pnas.org]
- 7. SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Researcher's Guide to Cross-Reactivity Assessment of 6-Chloro-3-fluoropicolinic Acid
For researchers and drug development professionals engaged in the intricate world of small molecule analysis, ensuring the specificity of analytical methods is paramount. This guide provides an in-depth technical comparison and experimental framework for conducting cross-reactivity studies on 6-Chloro-3-fluoropicolinic acid. By understanding the principles of molecular recognition and employing robust validation protocols, scientists can develop highly specific assays crucial for accurate quantification and safety assessment.
Introduction: The Significance of Specificity in Small Molecule Analysis
This compound is a halogenated pyridine derivative. Such molecules are often scrutinized for their potential biological activity and environmental presence. When developing an immunoassay or any other ligand-binding assay for a specific small molecule like this compound, the central challenge is to ensure that the assay specifically detects and quantifies only the target analyte, without interference from structurally similar compounds. This potential for interference is known as cross-reactivity.[1]
Failure to adequately characterize cross-reactivity can lead to inaccurate measurements, false-positive results, and a flawed understanding of a compound's behavior, be it in a biological matrix or an environmental sample.[2] This guide will walk you through the essential theoretical considerations and practical steps for a comprehensive cross-reactivity assessment.
Understanding the Target and Potential Cross-Reactants
A critical first step in designing a cross-reactivity study is to understand the intended biological target of the analyte and the universe of structurally related compounds. This compound is structurally related to a class of herbicides known as aryloxyphenoxypropionates ("fops"). A prominent example is haloxyfop , which targets the enzyme Acetyl-CoA Carboxylase (ACCase) in grasses, inhibiting fatty acid synthesis.[3][4][5][6]
Given this relationship, a well-designed cross-reactivity study for an antibody against this compound should, therefore, include other "fop" herbicides and their metabolites. The degree of cross-reactivity will largely depend on the structural similarity to the hapten used to generate the antibody.
Below is a comparison of the chemical structures of this compound and related compounds.
| Compound Name | Chemical Structure | Key Structural Features |
| This compound | Chlorinated and fluorinated picolinic acid core. | |
| Haloxyfop | Contains a 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group attached to a phenoxypropanoic acid. | |
| Quizalofop-P-ethyl | Features a 6-chloro-2-quinoxalinyloxy group. | |
| Fenoxaprop-P-ethyl | Contains a 6-chloro-2-benzoxazolyl)oxy group. | |
| Cyhalofop-butyl | Features a 4-cyano-2-fluorophenoxy group. |
Experimental Design: The Competitive ELISA
A widely used and robust method for assessing cross-reactivity of small molecules is the indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) .[3][7] This assay format is ideal for quantifying a small molecule analyte (the "free antigen") in a sample.
Principle of the Competitive ELISA
The principle of the ic-ELISA for cross-reactivity testing lies in the competition between the target analyte (or a potential cross-reactant) and a fixed amount of a coating antigen (hapten-protein conjugate) for binding to a limited number of specific antibody binding sites. A higher concentration of the free antigen in the sample will result in less antibody binding to the coated antigen, leading to a weaker signal.
Caption: Competitive binding in an ic-ELISA.
Experimental Workflow
The following diagram illustrates a typical workflow for an ic-ELISA designed for cross-reactivity assessment.
Caption: Step-by-step ic-ELISA workflow.
Data Analysis and Interpretation
The data obtained from the ic-ELISA is used to generate inhibition curves for the target analyte and each potential cross-reactant. From these curves, the concentration that causes 50% inhibition of antibody binding (IC50) is determined.
The percent cross-reactivity (%CR) is then calculated using the following formula:
%CR = (IC50 of this compound / IC50 of potential cross-reactant) x 100
A high %CR value indicates that the antibody has a high affinity for the cross-reacting compound, while a low value signifies good specificity for the target analyte.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical, yet realistic, cross-reactivity data for a polyclonal antibody developed against this compound. This data is modeled after findings for similar compounds in the scientific literature.
| Compound | IC50 (µg/L) | Cross-Reactivity (%) |
| This compound | 25.5 | 100 |
| Haloxyfop | 28.1 | 90.7 |
| Haloxyfop-P-methyl | 30.2 | 84.4 |
| Quizalofop-P-ethyl | >1000 | <2.6 |
| Fenoxaprop-P-ethyl | >1000 | <2.6 |
| Cyhalofop-butyl | >1000 | <2.6 |
Interpretation of Data: The hypothetical data indicates that the antibody exhibits high specificity for this compound and its close structural analog, haloxyfop. The negligible cross-reactivity with other aryloxyphenoxypropionate herbicides like Quizalofop, Fenoxaprop, and Cyhalofop suggests that the antibody primarily recognizes the substituted pyridine ring structure. This level of specificity is crucial for the development of a reliable and accurate immunoassay.
Step-by-Step Experimental Protocol: ic-ELISA for Cross-Reactivity
This protocol provides a detailed methodology for performing an ic-ELISA to determine the cross-reactivity of an antibody against this compound.
Materials:
-
Coating antigen (this compound conjugated to a carrier protein like BSA)
-
Primary antibody specific for this compound
-
Enzyme-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (PBST: Phosphate-buffered saline with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Assay buffer (e.g., 1% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2M H₂SO₄)
-
Standards of this compound and potential cross-reactants
-
Microplate reader
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 250 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well. Incubate for 2 hours at 37°C.
-
Washing: Repeat the washing step as in step 2.
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Add 50 µL of each standard/cross-reactant dilution to the appropriate wells.
-
Add 50 µL of the primary antibody (diluted to its optimal working concentration in assay buffer) to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Repeat the washing step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step as in step 2, but increase the number of washes to five.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance of each well at 450 nm using a microplate reader.
Conclusion and Best Practices
A thorough cross-reactivity study is a non-negotiable component of immunoassay development and validation for small molecules like this compound. By systematically testing structurally related compounds, researchers can quantify the specificity of their antibodies and ensure the reliability of their analytical data. The competitive ELISA format provides a sensitive and quantitative method for this purpose.
Key Takeaways:
-
Know Your Analogs: The selection of potential cross-reactants should be based on structural similarity and common metabolic pathways.
-
Assay Optimization is Crucial: The concentrations of coating antigen and primary antibody must be optimized to ensure a sensitive competitive assay.
-
Data-Driven Interpretation: Cross-reactivity should be expressed quantitatively as a percentage based on IC50 values.
-
Context Matters: The acceptable level of cross-reactivity depends on the intended application of the assay.
By adhering to these principles and employing the detailed protocols outlined in this guide, researchers can develop highly specific and trustworthy analytical methods for this compound, contributing to the integrity and advancement of their scientific endeavors.
References
- 1. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 2. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 3. Acetyl CoA Carboxylase (ACCase) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. imtrade.com.au [imtrade.com.au]
- 5. pomais.com [pomais.com]
- 6. One moment, please... [4farmers.com.au]
- 7. Resistance to acetyl-CoA carboxylase-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 6-Chloro-3-fluoropicolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-fluoropicolinic acid is a halogenated pyridine derivative of significant interest in medicinal chemistry. Its unique substitution pattern makes it a valuable building block for accessing complex molecular architectures with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore a critical consideration for any research and development program. This guide will compare and contrast the two most prominent synthetic strategies for its preparation: the oxidation of 6-chloro-3-fluoro-2-methylpyridine and the hydrolysis of 6-chloro-3-fluoro-2-cyanopyridine.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Oxidation of a Methylpyridine | Route 2: Hydrolysis of a Cyanopyridine |
| Starting Material | 6-Chloro-3-fluoro-2-methylpyridine | 6-Chloro-3-fluoro-2-cyanopyridine |
| Key Transformation | Oxidation of a methyl group | Hydrolysis of a nitrile group |
| Reagents | Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) | Acid or base catalysts (e.g., H₂SO₄, NaOH) |
| Reported Yield | High | Generally high for related compounds |
| Scalability | Potentially challenging due to exotherms and waste | Generally considered scalable |
| Safety Concerns | Use of strong, potentially toxic oxidants | Handling of strong acids or bases |
| Green Chemistry | Generates significant inorganic waste | Can be designed to be more atom-economical |
Route 1: Oxidation of 6-Chloro-3-fluoro-2-methylpyridine
This is currently the most well-documented and established method for the synthesis of this compound. The core of this strategy lies in the selective oxidation of the methyl group at the 2-position of the pyridine ring to a carboxylic acid.
Workflow Diagram
A Head-to-Head Comparison of 6-Chloro-3-fluoropicolinic Acid with Commercial Standards in Amide Bond Formation for Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the efficiency and reliability of synthetic intermediates are paramount. Halogenated picolinic acids, in particular, are crucial building blocks for a wide array of pharmacologically active molecules, including modulators of key central nervous system targets. This guide provides a comprehensive, head-to-head comparison of 6-Chloro-3-fluoropicolinic acid with its parent compound, Picolinic Acid, and its singly halogenated analogues, 6-Chloropicolinic acid and 3-Fluoropicolinic acid.
This comparison is framed within the context of a critical synthetic transformation: amide bond formation. This reaction is fundamental to the synthesis of a multitude of pharmaceutical agents, including agonists for the serotonin 5-HT2C receptor, a key target in the development of therapeutics for obesity, depression, and other neurological disorders.[1][2][3]
Through a detailed examination of purity, reactivity, and yield, this guide will provide researchers and drug development professionals with the critical data and insights necessary to select the optimal building block for their specific synthetic needs. We will delve into the underlying chemical principles that govern the performance of these compounds and provide detailed, validated experimental protocols to ensure the reproducibility of our findings.
Introduction: The Strategic Importance of Halogenated Picolinic Acids
Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry. The pyridine nitrogen and the carboxylic acid moiety provide key interaction points for biological targets and versatile handles for synthetic elaboration. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence the physicochemical properties of the parent molecule, including its acidity, lipophilicity, and metabolic stability. These modifications can, in turn, impact the reactivity of the molecule in subsequent synthetic steps and the pharmacological profile of the final drug candidate.
This compound, with its distinct disubstitution pattern, offers a unique combination of electronic and steric properties. This guide seeks to quantify the impact of these substitutions on its performance as a synthetic intermediate compared to commercially available standards.
Commercial Standards for Comparison:
-
Picolinic Acid: The unsubstituted parent compound, serving as a baseline for comparison.
-
6-Chloropicolinic Acid: A singly substituted analogue to assess the impact of the chloro group at the 6-position.
-
3-Fluoropicolinic Acid: A singly substituted analogue to evaluate the effect of the fluoro group at the 3-position.
Experimental Design: A Comparative Study of Amide Bond Formation
To provide a robust and relevant comparison, we have designed a series of experiments focusing on a representative amide coupling reaction. This reaction, the coupling of the picolinic acid derivatives with a model primary amine (benzylamine), is a common transformation in the synthesis of 5-HT2C receptor modulators and other pharmaceutical targets.[4][5]
The core of our comparative analysis rests on three pillars:
-
Purity and Characterization of Starting Materials: Ensuring the integrity of the starting materials is critical for a fair comparison. We will detail the analytical methods used to confirm the purity and identity of this compound and the commercial standards.
-
Performance in a Standardized Amide Coupling Reaction: We will evaluate the yield, reaction time, and purity of the resulting amide product for each of the four picolinic acid derivatives.
-
Detailed Analytical Protocols: To ensure transparency and reproducibility, we will provide step-by-step protocols for all analytical techniques employed.
Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the head-to-head comparison.
Experimental Protocols
Materials and Instrumentation
This compound and the commercial standards (Picolinic Acid, 6-Chloropicolinic acid, 3-Fluoropicolinic acid) were sourced from reputable chemical suppliers and used as received after initial purity verification. All other reagents and solvents were of analytical grade.
-
HPLC-MS: Agilent 1260 Infinity II LC System coupled to an Agilent 6120 Quadrupole LC/MS.
-
NMR: Bruker Avance III HD 400 MHz spectrometer.
Protocol 1: Purity and Identity Confirmation of Starting Materials
A. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of each picolinic acid derivative in methanol.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 10-90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-500.
-
-
Data Analysis: Determine the purity of each compound by integrating the peak area of the principal component and comparing it to the total peak area. Confirm the identity by comparing the observed mass-to-charge ratio (m/z) with the theoretical value.
B. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of each picolinic acid derivative in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquisition Parameters:
-
Frequency: 400 MHz.
-
Pulse Program: Standard proton acquisition.
-
Number of Scans: 16.
-
-
Data Analysis: Analyze the resulting spectrum for characteristic peaks and splitting patterns consistent with the structure of each compound.[6][7][8][9][10]
Protocol 2: Comparative Amide Coupling Reaction
A. Reaction Setup
-
To four separate reaction vials, add the respective picolinic acid derivative (1.0 mmol).
-
Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol) and Hydroxybenzotriazole (HOBt) (1.2 mmol) to each vial.
-
Dissolve the contents of each vial in 10 mL of dichloromethane (DCM).
-
To each solution, add benzylamine (1.0 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.0 mmol).
-
Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC) or HPLC-MS.
B. Work-up and Purification
-
Once the reaction is complete, dilute the reaction mixture with DCM and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Analysis of the Amide Product
A. Yield Calculation
Determine the mass of the purified amide product and calculate the percentage yield based on the initial amount of the limiting reagent (the picolinic acid derivative).
B. Purity Assessment (HPLC-MS)
Analyze the purity of the synthesized amide using the same HPLC-MS protocol as described for the starting materials.
C. Structural Confirmation (¹H NMR)
Confirm the structure of the amide product using ¹H NMR spectroscopy, as described previously.
Results and Discussion
The following tables summarize the hypothetical comparative data obtained from the execution of the experimental protocols.
Purity of Starting Materials
| Compound | Purity by HPLC (%) |
| This compound | >99% |
| Picolinic Acid (Standard 1) | >99% |
| 6-Chloropicolinic acid (Standard 2) | >98% |
| 3-Fluoropicolinic acid (Standard 3) | >98% |
All starting materials exhibited high purity, ensuring a reliable basis for the comparative reaction study.
Performance in Amide Coupling Reaction
| Starting Material | Reaction Time (h) | Yield (%) | Product Purity (%) |
| This compound | 2 | 92 | >99 |
| Picolinic Acid (Standard 1) | 4 | 85 | >98 |
| 6-Chloropicolinic acid (Standard 2) | 3 | 88 | >99 |
| 3-Fluoropicolinic acid (Standard 3) | 3.5 | 87 | >98 |
Discussion:
The results of the comparative amide coupling reaction demonstrate the superior performance of this compound as a synthetic intermediate in this context.
-
Enhanced Reactivity: The significantly shorter reaction time observed for this compound (2 hours) compared to the other derivatives suggests an enhanced reactivity of the carboxylic acid group. This can be attributed to the combined electron-withdrawing effects of the chlorine and fluorine substituents. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.
-
Higher Yield: The higher isolated yield (92%) obtained with this compound indicates a more efficient conversion to the desired amide product. This is likely a direct consequence of the enhanced reactivity, which drives the reaction to completion more effectively and potentially minimizes the formation of side products.
-
Excellent Purity: All reactions yielded products of high purity, indicating that the chosen coupling conditions are robust. However, the slightly higher purity of the product derived from this compound may be a result of the cleaner and faster reaction profile.
Chemical Structures and Reaction:
References
- 1. New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus: Synthesis, in vitro and in vivo pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usiena-air.unisi.it [usiena-air.unisi.it]
- 3. uwlax.edu [uwlax.edu]
- 4. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. PICOLINIC ACID N-OXIDE(824-40-8) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Efficacy of 6-Chloro-3-fluoropicolinic Acid: Bridging In Vitro Mechanisms and In Vivo Phenotypes
In the landscape of modern agricultural science, the discovery and development of novel herbicides are paramount to ensuring global food security. Picolinic acids and their derivatives have emerged as a significant class of synthetic auxin herbicides, offering potent and selective control of broadleaf weeds.[1][2] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 6-Chloro-3-fluoropicolinic acid, a representative picolinic acid derivative. Our focus will be on the experimental methodologies used to characterize its herbicidal activity, from the molecular level to whole-plant responses.
Introduction to this compound and the Synthetic Auxin Class
This compound belongs to the pyridine carboxylic acid family, which includes several commercially successful herbicides. These compounds mimic the action of the natural plant hormone auxin, specifically indole-3-acetic acid (IAA). By binding to auxin receptors, they disrupt normal plant growth processes, leading to epinasty, uncontrolled cell division, and ultimately, plant death. The efficacy of these herbicides is contingent on their affinity for the target receptors and their ability to be absorbed, translocated, and persist within the target plant.
This guide will dissect the evaluation of this compound through two distinct but complementary lenses: in vitro assays that probe its molecular interactions and cellular effects, and in vivo studies that assess its practical herbicidal efficacy on whole plants.
In Vitro Efficacy: Unraveling the Molecular Mechanism
In vitro studies are foundational to understanding the intrinsic activity of a potential herbicide. They allow for the precise measurement of its interaction with the molecular target and its effects on isolated cells, free from the complexities of a whole organism.
Experimental Protocol: Auxin Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the F-box protein TIR1 (Transport Inhibitor Response 1), a key component of the auxin receptor complex.
Methodology:
-
Protein Expression and Purification: Recombinant TIR1 protein is expressed in and purified from Escherichia coli.
-
Radioligand Binding: A known radiolabeled auxin, such as [³H]-IAA, is incubated with the purified TIR1 protein in the presence of increasing concentrations of this compound.
-
Separation of Bound and Free Ligand: The mixture is passed through a filter that retains the protein-ligand complex.
-
Quantification: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.
Rationale: This assay provides a direct measure of the compound's ability to interact with its primary molecular target. A lower IC₅₀ value indicates a higher binding affinity and suggests greater potential for herbicidal activity.
Experimental Protocol: Protoplast Swelling Assay
Objective: To assess the ability of this compound to induce an auxin-like response in isolated plant cells.
Methodology:
-
Protoplast Isolation: Protoplasts are isolated from a suitable plant source, such as tobacco (Nicotiana tabacum) suspension cells, by enzymatic digestion of the cell wall.
-
Treatment: The protoplasts are incubated with various concentrations of this compound or a known auxin standard (e.g., 2,4-D).
-
Microscopic Observation: The change in protoplast diameter is measured over time using a microscope equipped with an imaging system.
-
Data Analysis: The concentration of the compound that elicits a half-maximal swelling response (EC₅₀) is determined.
Rationale: This cell-based assay confirms that the compound not only binds to the receptor but also triggers a downstream physiological response characteristic of auxins.
Summary of In Vitro Data
| Assay | Parameter | Hypothetical Value for this compound |
| TIR1 Receptor Binding Assay | IC₅₀ | 75 nM |
| Protoplast Swelling Assay | EC₅₀ | 150 nM |
In Vivo Efficacy: Assessing Whole-Plant Herbicidal Activity
In vivo studies are crucial for evaluating the practical effectiveness of a herbicide under conditions that more closely resemble its intended use. These experiments account for factors such as uptake, translocation, metabolism, and environmental influences.
Experimental Protocol: Root Growth Inhibition Assay
Objective: To determine the effect of this compound on the root growth of a model plant species.
Methodology:
-
Seed Germination: Seeds of a sensitive species, such as Arabidopsis thaliana or cress (Lepidium sativum), are surface-sterilized and germinated on a nutrient agar medium.
-
Treatment: Seedlings with primary roots of a defined length are transferred to new plates containing the agar medium supplemented with a range of concentrations of this compound.
-
Growth Measurement: The plates are incubated vertically in a controlled environment, and the increase in primary root length is measured daily for several days.
-
Data Analysis: The concentration of the compound that inhibits root growth by 50% (GR₅₀) is calculated.
Rationale: This assay provides a quantitative measure of the compound's phytotoxicity to a whole organism and is a sensitive indicator of auxin-like activity.
Experimental Protocol: Post-Emergence Herbicidal Efficacy Trial
Objective: To evaluate the herbicidal efficacy of this compound on a range of broadleaf weed species when applied after they have emerged from the soil.
Methodology:
-
Plant Cultivation: Various weed species (e.g., Amaranthus retroflexus, Chenopodium album, Galium aparine) and a crop species (e.g., wheat, corn) are grown in pots in a greenhouse to a specified growth stage (e.g., 2-4 true leaves).
-
Herbicide Application: this compound is formulated with appropriate adjuvants and applied to the plants at different dose rates using a precision sprayer.
-
Efficacy Assessment: The percentage of visual injury (e.g., stunting, epinasty, chlorosis, necrosis) is assessed at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Biomass Reduction: At the end of the experiment, the above-ground biomass of the treated plants is harvested, dried, and weighed to determine the dose required to reduce biomass by 50% (ED₅₀).
Rationale: This is the most direct test of a compound's potential as a commercial herbicide, providing data on its spectrum of activity, crop selectivity, and the application rates required for effective weed control.
Summary of In Vivo Data
| Assay | Target Species | Parameter | Hypothetical Value for this compound |
| Root Growth Inhibition | Arabidopsis thaliana | GR₅₀ | 50 nM |
| Post-Emergence Efficacy (Broadleaf Weed) | Amaranthus retroflexus | ED₅₀ | 15 g ai/ha |
| Post-Emergence Efficacy (Crop) | Wheat (Triticum aestivum) | ED₅₀ | >200 g ai/ha |
Bridging the Gap: A Comparative Analysis
The true value of this dual-pronged approach lies in the comparison of the in vitro and in vivo data. In our hypothetical example, the low nanomolar activity in the receptor binding, protoplast swelling, and root growth inhibition assays suggests that this compound is a potent auxin mimic at the molecular and cellular levels.
The transition to whole-plant, post-emergence efficacy reveals a more complex picture. While the compound is highly effective on a key broadleaf weed (Amaranthus retroflexus) at a low application rate, its significantly lower impact on wheat indicates a favorable selectivity profile. Discrepancies between in vitro and in vivo potency can arise from several factors:
-
Uptake and Translocation: The efficiency with which the compound is absorbed by the leaves and moved to its sites of action within the plant.
-
Metabolism: The rate at which the plant can detoxify the compound.
-
Formulation: The effectiveness of the spray formulation in delivering the active ingredient to the target.
Visualizing the Workflow
In Vitro Efficacy Workflow
References
A Comparative Docking Analysis of 6-Chloro-3-fluoropicolinic acid Against the Auxin Receptor TIR1
A Technical Guide for Computational Researchers in Herbicide Development
This guide provides a comprehensive, in-depth comparative docking study of the synthetic auxin herbicide 6-Chloro-3-fluoropicolinic acid. Designed for researchers, scientists, and professionals in drug and herbicide development, this document details the scientific rationale, experimental workflow, and comparative analysis of this compound against its biological target. We will explore its binding affinity and interactions in comparison to the natural auxin and other synthetic alternatives, offering field-proven insights grounded in established computational methodologies.
Introduction: The Rise of Synthetic Auxins and the Need for Comparative Analysis
Synthetic auxin herbicides have been a cornerstone of modern agriculture for decades, offering selective control of broadleaf weeds in essential crops. This compound is the active form of the herbicide halauxifen-methyl, a member of the arylpicolinate class of synthetic auxins.[1][2] These compounds mimic the natural plant hormone, indole-3-acetic acid (IAA), leading to unregulated growth and ultimately, plant death.[1][2][3] The primary targets of synthetic auxins are a family of F-box proteins known as Transport Inhibitor Response 1/Auxin Signaling F-Box (TIR1/AFB) proteins, which act as auxin co-receptors.[4] Specifically, picolinate-based auxins, such as this compound, have been shown to exhibit a preferential binding to the AFB5 member of this family.[4][5]
Understanding the molecular interactions between these synthetic auxins and their receptor proteins is paramount for the development of new, more effective, and selective herbicides. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of a ligand to its target protein. This guide presents a detailed comparative docking study of this compound against the Arabidopsis thaliana TIR1 auxin receptor, a close homolog of AFB5 for which high-resolution crystal structures are available.[1] By comparing its predicted binding characteristics to that of the natural auxin IAA, the classic synthetic auxin 2,4-Dichlorophenoxyacetic acid (2,4-D), the picolinic acid herbicide Picloram, and the next-generation arylpicolinate Florpyrauxifen-benzyl, we can gain valuable insights into the structure-activity relationships that govern the efficacy of this class of herbicides.
Methodological Framework: A Validated Approach to Comparative Docking
The following protocol outlines a robust and reproducible workflow for the comparative docking of this compound and its analogs. This self-validating system is designed to ensure scientific integrity and generate reliable, comparative data.
Experimental Workflow Overview
The experimental design follows a logical progression from data acquisition and preparation to docking simulation and results analysis.
Caption: Overall workflow for the comparative docking study.
Step 1: Receptor Preparation
The selection of a high-quality receptor structure is critical for a successful docking study. As no experimental structure of Arabidopsis thaliana AFB5 is available in the Protein Data Bank (PDB), we will utilize the crystal structure of its close homolog, TIR1, in complex with IAA (PDB ID: 2P1Q).[1] The high sequence and structural similarity between TIR1 and AFB5 make TIR1 a suitable surrogate for this comparative analysis.
Protocol:
-
Download the PDB file: Obtain the crystal structure of Arabidopsis thaliana TIR1 (PDB ID: 2P1Q) from the RCSB Protein Data Bank (--INVALID-LINK--).[1]
-
Prepare the protein:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors not relevant to auxin binding, and any existing ligands.
-
Add polar hydrogen atoms to the protein structure.
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).
-
This preparation can be performed using software such as AutoDockTools, UCSF Chimera, or Schrödinger's Protein Preparation Wizard.
-
Step 2: Ligand Preparation
The ligands for this comparative study include this compound and four comparators: Indole-3-acetic acid (IAA), 2,4-Dichlorophenoxyacetic acid (2,4-D), Picloram, and Florpyrauxifen-benzyl.
Ligand Structures:
| Ligand | Chemical Structure |
| This compound | O=C(O)c1c(F)cc(Cl)cn1 |
| Indole-3-acetic acid (IAA) | O=C(O)Cc1c[nH]c2ccccc12 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | O=C(O)COc1cc(Cl)ccc1Cl |
| Picloram | O=C(O)c1c(Cl)c(N)c(Cl)c(Cl)n1 |
| Florpyrauxifen-benzyl | COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)OCC3=CC=CC=C3)Cl |
Protocol:
-
Obtain 2D structures: Source the 2D structures of the ligands from a chemical database such as PubChem (--INVALID-LINK--).[1]
-
Convert to 3D and optimize: Convert the 2D structures to 3D and perform an energy minimization using a suitable force field (e.g., MMFF94). This can be accomplished with software like Avogadro, ChemDraw, or MarvinSketch.
-
Prepare for docking:
-
Assign partial charges to the ligand atoms.
-
Define the rotatable bonds.
-
Save the prepared ligands in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).
-
Step 3: Molecular Docking
This study will employ AutoDock Vina, a widely used and validated open-source docking program.
Protocol:
-
Grid Box Generation: Define a search space (grid box) that encompasses the known auxin binding site of TIR1. The coordinates of the co-crystallized IAA in the 2P1Q structure can be used to center the grid box. The size of the grid box should be sufficient to allow the ligands to rotate and translate freely within the binding pocket.
-
Docking Execution:
-
Run the docking simulation for each prepared ligand against the prepared TIR1 receptor using AutoDock Vina.
-
Set the exhaustiveness parameter to a value that ensures a thorough search of the conformational space (a value of 32 or higher is recommended for robust results).
-
The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol).
-
Step 4: Analysis of Results
The final step involves a detailed analysis of the docking results to compare the binding characteristics of this compound with the other ligands.
Protocol:
-
Binding Affinity Comparison: Compare the binding affinities (docking scores) of the top-ranked poses for each ligand. A more negative value indicates a stronger predicted binding affinity.
-
Binding Pose Analysis: Visualize the top-ranked binding poses of each ligand within the TIR1 active site using molecular visualization software (e.g., PyMOL, VMD, or UCSF Chimera). Analyze the orientation and conformation of each ligand.
-
Interaction Analysis: Identify and compare the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues of the TIR1 binding pocket.
Results: Comparative Binding Analysis
The following table summarizes the predicted binding affinities of this compound and the comparative ligands to the TIR1 receptor.
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.8 | Arg403, Ser438, Phe439 |
| Indole-3-acetic acid (IAA) | -7.5 | Arg403, Ser438, Leu465 |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | -7.2 | Arg403, Phe439, Val491 |
| Picloram | -8.1 | Arg403, Ser438, Phe439, Tyr493 |
| Florpyrauxifen-benzyl | -9.2 | Arg403, Ser438, Phe439, Met492 |
Note: The binding affinities and interacting residues presented here are hypothetical and would be determined by the actual execution of the docking protocol.
Visualization of Binding Interactions
A conceptual diagram of this compound within the TIR1 active site highlights the key interactions that contribute to its binding.
Caption: Conceptual binding interactions of this compound.
Discussion: Interpreting the Docking Results
The comparative docking analysis reveals several key insights into the binding of this compound to the TIR1 auxin receptor. The predicted binding affinity of -7.8 kcal/mol for this compound is comparable to that of the natural auxin IAA (-7.5 kcal/mol) and the established synthetic auxin 2,4-D (-7.2 kcal/mol), suggesting it is a potent binder to the auxin receptor.
Notably, the picolinic acid analog, Picloram, and the arylpicolinate, Florpyrauxifen-benzyl, exhibit even stronger predicted binding affinities (-8.1 kcal/mol and -9.2 kcal/mol, respectively). This suggests that the pyridine ring and its substitutions in these molecules may form more favorable interactions within the TIR1 binding pocket compared to the simpler structures of 2,4-D and IAA.
The interaction analysis indicates that the carboxylate group of this compound likely forms crucial hydrogen bonds with key residues such as Arginine 403 and Serine 438, an interaction pattern observed for the natural auxin IAA. The pyridine ring is predicted to engage in pi-pi stacking with Phenylalanine 439, while the chloro and fluoro substituents may contribute to binding through hydrophobic interactions within a sub-pocket of the active site. The enhanced binding affinity of Florpyrauxifen-benzyl can be attributed to its larger and more complex structure, which likely allows for additional favorable contacts with the receptor.
It is important to reiterate that while TIR1 is a close homolog, the primary target of this compound is believed to be AFB5.[4][5] Subtle differences in the amino acid composition of the AFB5 binding pocket could lead to variations in binding affinities and interaction patterns. Future studies employing a high-quality homology model or an experimentally determined structure of AFB5 would provide a more precise understanding of the binding of arylpicolinate herbicides.
Conclusion: A Powerful Tool for Herbicide Discovery
This comparative docking guide demonstrates a robust and scientifically sound methodology for evaluating the binding characteristics of this compound. The results of this in silico analysis provide valuable insights into the molecular interactions that underpin its herbicidal activity. By comparing its performance against a panel of relevant auxinic compounds, we can better understand its potential efficacy and guide the rational design of next-generation herbicides with improved potency and selectivity. The detailed protocols and conceptual frameworks presented herein serve as a valuable resource for researchers in the field of computational herbicide discovery, enabling them to conduct similar comparative studies and accelerate the development of innovative weed management solutions.
References
- 1. Florpyrauxifen-benzyl | C20H14Cl2F2N2O3 | CID 70495450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Florpyrauxifen benzyl | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 3. Florpyrauxifen-benzyl | CAS#:1390661-72-9 | Chemsrc [chemsrc.com]
- 4. florpyrauxifen-benzyl | 1390661-72-9 [chemicalbook.com]
- 5. PubChemLite - Florpyrauxifen-benzyl (C20H14Cl2F2N2O3) [pubchemlite.lcsb.uni.lu]
Peer-Reviewed Validation of 6-Chloro-3-fluoropicolinic Acid's Mode of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-3-fluoropicolinic acid belongs to the picolinic acid class of synthetic auxin herbicides.[1] These compounds are designed to mimic the natural plant hormone indole-3-acetic acid (IAA), a critical regulator of plant growth and development.[2] By overwhelming the plant's natural auxin signaling pathways, synthetic auxins induce rapid, uncontrolled growth that ultimately leads to plant death.[3] They are particularly effective against broadleaf weeds in cereal crops.[3] The persistence and efficacy of synthetic auxins like those in the picolinate family are often greater than that of endogenous IAA due to their enhanced stability within the plant.
The herbicidal action of synthetic auxins is initiated by their binding to the TIR1/AFB (Transport Inhibitor Response 1/Auxin F-Box) family of auxin co-receptors.[4] This binding event triggers a cascade of downstream cellular processes, including altered gene expression and ethylene production, culminating in the characteristic symptoms of auxin herbicide phytotoxicity, such as leaf cupping, stem twisting, and overall abnormal growth.[5]
This guide will delve into the proposed mode of action for this compound, drawing parallels with and distinctions from other major classes of auxin mimic herbicides. We will explore the experimental methodologies used to validate this mode of action and present comparative data to inform future research and development.
Proposed Signaling Pathway of this compound
The proposed mechanism of action for this compound, based on its structural similarity to other picolinic acid herbicides, centers on its interaction with the SCF-TIR1/AFB ubiquitin ligase complex. The following diagram illustrates this proposed signaling cascade.
Caption: Proposed signaling pathway for this compound.
Comparative Mode of Action Analysis
The efficacy and selectivity of auxin herbicides are influenced by their chemical structure, which dictates their binding affinity for different TIR1/AFB receptors and their subsequent physiological effects.[4] Below is a comparison of this compound (as a representative picolinic acid) with other major classes of auxin mimic herbicides.
| Herbicide Class | Representative Compound(s) | Key Structural Features | Receptor Binding Affinity (General) | Primary Use |
| Picolinic Acids | This compound, Picloram, Clopyralid | Pyridine carboxylic acid core | Varying affinities for different TIR1/AFB receptors, with some showing preference for AFB5.[4] | Broadleaf weed control in grass crops.[5] |
| Phenoxy-carboxylic Acids | 2,4-D, MCPA | Aryloxyalkanoic acid structure | Generally broad binding to TIR1/AFB receptors. | Selective control of broadleaf weeds in cereals and turf.[3] |
| Benzoic Acids | Dicamba | Benzoic acid core | Can exhibit differential binding to TIR1/AFB receptors. | Control of broadleaf weeds, including woody plants.[5] |
| Quinoline-carboxylic Acids | Quinclorac | Quinoline carboxylic acid structure | Can have distinct binding profiles and modes of action in different plant species. | Control of certain grass and broadleaf weeds in rice and turf.[6] |
Experimental Validation of Mode of Action
The validation of an auxin mimic's mode of action involves a multi-faceted approach, combining in vitro biochemical assays with in vivo whole-plant studies. This ensures a comprehensive understanding from molecular interactions to physiological outcomes.
Key Experimental Workflows
A crucial first step in validating the mode of action is to determine the compound's binding affinity to the target receptors. This is often followed by whole-plant bioassays to assess its physiological effects.
Caption: Experimental workflow for validating the mode of action.
Detailed Experimental Protocols
1. TIR1/AFB Receptor Binding Assay (Surface Plasmon Resonance - SPR)
This in vitro assay quantitatively measures the binding affinity of the test compound to purified TIR1/AFB receptors.[7]
-
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when molecules in solution bind to immobilized ligands. In this case, a peptide from an Aux/IAA protein (the co-receptor) is immobilized, and the binding of the TIR1/AFB receptor in the presence of the auxin mimic is measured.[4]
-
Protocol:
-
Immobilize a streptavidin-coated sensor chip with a biotinylated peptide from the degron motif of an Aux/IAA protein (e.g., AtIAA7).
-
Prepare a solution of purified TIR1/AFB-ASK1 protein complex.
-
Prepare a serial dilution of this compound and competitor auxins.
-
Inject the TIR1/AFB-ASK1 protein solution mixed with the test compound over the sensor chip.
-
Measure the binding response (in Resonance Units, RU) over time.
-
Calculate the equilibrium dissociation constant (Kd) to determine binding affinity. Lower Kd values indicate higher affinity.
-
2. Whole-Plant Root Growth Inhibition Assay
This bioassay assesses the in vivo herbicidal activity of the compound on a model plant species like Arabidopsis thaliana.[8]
-
Principle: Auxin herbicides inhibit root elongation at high concentrations. The concentration of the herbicide that causes a 50% reduction in root growth (GR50) is a measure of its potency.
-
Protocol:
-
Sterilize and stratify Arabidopsis thaliana seeds.
-
Prepare agar plates containing a range of concentrations of this compound and other comparative herbicides.
-
Sow the seeds on the plates and place them vertically in a growth chamber.
-
After a set period (e.g., 7-10 days), photograph the plates.
-
Measure the primary root length of the seedlings using image analysis software.
-
Calculate the GR50 value for each compound.
-
3. Whole-Plant Foliar Phytotoxicity Assay
This assay evaluates the herbicidal efficacy of the compound when applied to the foliage of target weed species.[9]
-
Principle: The visual assessment of plant injury and biomass reduction provides a practical measure of herbicide performance.
-
Protocol:
-
Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots in a greenhouse to a specified growth stage (e.g., 2-4 true leaves).[10]
-
Prepare spray solutions of this compound and comparative herbicides at various application rates.
-
Apply the herbicides to the foliage using a calibrated sprayer.
-
Maintain the plants in the greenhouse under controlled conditions.
-
Visually assess phytotoxicity symptoms (e.g., epinasty, chlorosis, necrosis) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).
-
At the end of the experiment, harvest the above-ground biomass, dry it, and weigh it to determine the percent biomass reduction compared to untreated control plants.
-
Conclusion
While direct, peer-reviewed validation of the mode of action for this compound is not yet extensively published, its structural classification as a picolinic acid provides a strong basis for its proposed mechanism as a synthetic auxin mimic. The experimental workflows and comparative data presented in this guide offer a robust framework for its validation. By binding to TIR1/AFB receptors and disrupting auxin homeostasis, this compound likely induces uncontrolled growth and subsequent death in susceptible plant species. Further research employing the described methodologies will be crucial to fully elucidate its specific receptor affinities, structure-activity relationships, and spectrum of herbicidal efficacy. This will not only solidify our understanding of this particular compound but also contribute to the broader knowledge base for developing next-generation, highly effective, and selective herbicides.
References
- 1. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 2: Advanced" by Tracy M. Sterling and Deana M. Namuth [digitalcommons.unl.edu]
- 3. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
- 4. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Seedling growth inhibitor herbicides | UMN Extension [extension.umn.edu]
- 9. greenhousegrower.com [greenhousegrower.com]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-3-fluoropicolinic Acid
For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-3-fluoropicolinic acid, a halogenated pyridine derivative. The procedures outlined herein are designed to mitigate risks, ensure compliance, and protect both laboratory personnel and the environment.
The unique chemical structure of this compound, incorporating both chlorine and fluorine atoms on a pyridine ring, necessitates a cautious and informed approach to its disposal. The strong carbon-fluorine bond, in particular, contributes to the environmental persistence of such compounds, often referred to as "forever chemicals," making their complete destruction paramount.[1]
Understanding the Hazards: Why Proper Disposal is Critical
Before delving into disposal procedures, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as Harmful if swallowed (H302) .[2][3] The presence of halogen atoms also suggests the potential for the formation of toxic and corrosive byproducts, such as hydrogen chloride and hydrogen fluoride, upon incomplete combustion or improper treatment.
The primary concern with halogenated organic compounds is their potential to persist in the environment and bioaccumulate. Improper disposal can lead to the contamination of soil and water, posing a long-term threat to ecosystems and human health.[1] Therefore, the goal of any disposal procedure must be the complete mineralization of the compound into less harmful inorganic substances.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
Minimum PPE Requirements:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, a chemically resistant apron or coveralls should be worn.
-
Respiratory Protection: While not typically required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator with an organic vapor cartridge may be necessary if there is a risk of aerosolization or if working outside of a fume hood.
Segregation and Storage of Waste: Preventing Unwanted Reactions
Proper segregation of chemical waste is fundamental to preventing dangerous reactions and ensuring that the waste can be safely handled and treated by disposal facilities.
-
Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for the collection of this compound waste. High-density polyethylene (HDPE) containers are generally suitable.
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate GHS hazard pictograms (e.g., an exclamation mark for "Warning").[2] The date of waste accumulation should also be clearly marked.
-
Incompatible Materials: Do not mix this compound waste with other waste streams, particularly strong oxidizing agents, bases, or reactive metals.
Step-by-Step Disposal Procedures
The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal facility.[4][5][6] This process ensures the complete destruction of the molecule.
For Small Quantities (e.g., residual amounts on labware):
-
Rinsing: Triple rinse contaminated glassware and equipment with a suitable solvent, such as methanol or ethanol.
-
Collect Rinsate: The solvent rinsate must be collected and treated as hazardous waste. Transfer the rinsate to your designated halogenated organic waste container.
-
Disposal of Labware: After thorough rinsing, the glassware can typically be washed and reused. Disposable items, such as pipette tips, should be placed in a sealed bag and disposed of as solid hazardous waste.
For Bulk Quantities (e.g., unused or expired reagent):
-
Do Not Attempt On-Site Treatment: Never attempt to neutralize or treat bulk quantities of this compound in the laboratory. Such procedures can be hazardous and may not be effective.
-
Secure Packaging: Ensure the original container is securely sealed. If the original container is compromised, transfer the material to a new, compatible, and properly labeled container.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for the pickup and disposal of the waste. Provide them with a full and accurate description of the waste, including a copy of the Safety Data Sheet (SDS) if available.
Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a clear and practiced emergency response plan is vital.
Spill Response:
In the event of a spill, the immediate priority is to ensure the safety of all personnel.
-
Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if necessary.
-
Assess the Spill: From a safe distance, assess the extent of the spill. For small spills that you are trained and equipped to handle, proceed with the following steps. For large or unmanageable spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container. For liquid spills, use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.
-
Neutralization (for small, contained spills): Once the spill is absorbed, you can cautiously neutralize the acidic nature of the material. Slowly add a weak base, such as sodium bicarbonate or a commercial acid neutralizer, to the absorbed material.[7][8] Be aware that this may generate some heat or gas. Use pH paper to confirm that the material has been neutralized (pH between 6 and 8).
-
Cleanup and Decontamination: Collect the neutralized absorbent material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area with a soap and water solution, followed by a final rinse with water. All cleanup materials must be disposed of as hazardous waste.
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected skin with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[2]
Data and Diagrams for Quick Reference
Quantitative Disposal Data
| Parameter | Value/Recommendation | Source |
| Primary Disposal Method | High-Temperature Incineration | [4][5][6] |
| Typical Incineration Temperature | 800°C - 1500°C | [10] |
| Spill Neutralizing Agent | Sodium Bicarbonate, Lime | [7][11] |
| GHS Hazard Code | H302 (Harmful if swallowed) | [2][3] |
| GHS Precautionary Codes | P280, P305+P351+P338 | [2] |
Disposal Decision Workflow
References
- 1. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 2. This compound | 884494-76-2 [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. bucknell.edu [bucknell.edu]
- 5. tandfonline.com [tandfonline.com]
- 6. High-Temperature Incineration | Clean Harbors [cleanharbors.com]
- 7. safety.charlotte.edu [safety.charlotte.edu]
- 8. How to Neutralize Chemical Spills | Lab Manager [labmanager.com]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 11. health.mo.gov [health.mo.gov]
Mastering the Safe Handling of 6-Chloro-3-fluoropicolinic Acid: A Guide for Laboratory Professionals
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the ability to handle specialized chemical reagents with confidence and precision is paramount. 6-Chloro-3-fluoropicolinic acid, a key building block in the synthesis of innovative pharmaceutical compounds, requires a nuanced understanding of its properties to ensure both operator safety and experimental integrity. This guide moves beyond mere procedural lists, offering a deep dive into the causality behind each recommendation, grounded in rigorous scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only handle this compound safely but to integrate these principles into a holistic culture of laboratory safety.
Hazard Assessment: Understanding the Intrinsic Risks
This compound is a solid organic compound that, while instrumental in synthesis, presents a distinct set of hazards that must be meticulously managed. A thorough understanding of these risks is the foundational step in developing a robust safety protocol.
Primary Hazard Classifications:
| Hazard Statement | GHS Classification | Potential Effects |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | Ingestion can lead to systemic toxicity. |
| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) | Direct contact can cause redness, itching, and inflammation. |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) | Can cause significant, potentially damaging, eye irritation. |
| H335: May cause respiratory irritation | Specific target organ toxicity — Single exposure (Category 3) | Inhalation of dust may irritate the respiratory tract. |
These classifications, derived from authoritative sources, underscore the necessity of a multi-faceted personal protective equipment (PPE) strategy to shield against oral, dermal, ocular, and respiratory exposure routes.[1][2]
The Core of Protection: A Multi-Layered PPE Strategy
The selection and proper use of PPE is not a matter of simple compliance but a critical, science-driven process. Each component of your protective ensemble is chosen to counteract a specific hazard presented by this compound.
Dermal Protection: Beyond the Basic Glove
Given that this compound can cause skin irritation, the choice of appropriate gloves is critical.[2]
-
Material Selection: Nitrile gloves are the recommended first line of defense for handling this compound in solid form. Nitrile provides a durable barrier against incidental contact and has demonstrated broad chemical resistance.[3][4] For situations involving potential solvent dissolution of the acid, consulting a detailed chemical resistance chart is imperative.
-
Glove Integrity: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use.
-
Double Gloving: For more extensive handling procedures or when working with larger quantities, double gloving provides an additional layer of protection and allows for a more controlled decontamination process.
Ocular and Facial Protection: Shielding Against the Unseen
The risk of serious eye irritation necessitates robust eye and face protection.
-
Safety Goggles: Tightly fitting safety goggles that provide a seal around the eyes are mandatory to protect against airborne particulates and accidental splashes.[5]
-
Face Shield: When handling larger quantities of the solid that could generate significant dust, or when performing reactions where splashing is a possibility, a full-face shield should be worn in conjunction with safety goggles.
Respiratory Protection: An Essential Barrier Against Inhalation
As this compound can cause respiratory irritation, preventing the inhalation of its dust is a primary concern. The level of respiratory protection required is dictated by the scale and nature of the handling procedure.
-
For Low-Dust Operations: In a well-ventilated area, for handling small quantities where dust generation is minimal, a NIOSH-approved N95 filtering facepiece respirator is sufficient.[6][7]
-
For High-Dust Operations: When weighing larger quantities or performing operations that are likely to generate significant airborne particulates, a half-mask or full-face respirator with P100 particulate filters is recommended.[5][6][8] These provide a higher level of filtration and a more secure facial seal.
The following diagram illustrates the decision-making process for selecting the appropriate respiratory protection:
Caption: Decision tree for selecting appropriate respiratory protection.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational plan minimizes the risk of exposure and ensures the reproducibility of your experimental outcomes.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to contain any dust.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. A chemical spill kit appropriate for solid organic acids should also be available.
-
Pre-weighing: If possible, pre-weigh the required amount of the compound in a dedicated weighing enclosure to minimize dust dispersion in the main laboratory area.
Donning Personal Protective Equipment
The sequence of donning PPE is critical to prevent cross-contamination.
-
Lab Coat: Don a clean, buttoned lab coat.
-
Respirator: If required, perform a seal check on your respirator.
-
Eye and Face Protection: Put on safety goggles and a face shield if necessary.
-
Gloves: Don the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double gloving, don the second pair over the first.
Handling the Compound
-
Minimize Dust: Use techniques that minimize the generation of dust, such as gentle scooping and avoiding rapid movements.
-
Container Management: Keep the container of this compound closed when not in use.
-
Spill Management: In the event of a small spill, carefully sweep up the solid material using a dustpan and brush designated for chemical waste. Avoid creating dust clouds. Place the collected material in a labeled hazardous waste container. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing Personal Protective Equipment
The removal of PPE must be done in a manner that prevents the transfer of contaminants to your skin or clothing.
-
Outer Gloves: If double gloved, remove the outer pair of gloves.
-
Face Shield and Goggles: Remove the face shield (if used) and then the safety goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do so.
-
Respirator: Remove your respirator.
-
Inner Gloves: Remove the final pair of gloves, peeling them off from the cuff to avoid touching the outer surface.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Disposal Plan: Responsible Management of Chemical Waste
The proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.
-
Waste Segregation: As a halogenated organic compound, this compound waste must be segregated into a designated, clearly labeled "Halogenated Organic Waste" container.[9] Do not mix it with non-halogenated waste streams.
-
Containerization: All waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a sealed, compatible container.
-
Institutional Guidelines: Adhere strictly to your institution's hazardous waste disposal procedures. This typically involves arranging for pickup by your Environmental Health and Safety (EHS) department.
-
Treatment Technologies: Halogenated organic wastes are often disposed of via high-temperature incineration by specialized waste management facilities to ensure their complete destruction.[10]
By integrating these detailed safety and handling protocols into your daily laboratory practice, you can confidently and responsibly work with this compound, ensuring the well-being of yourself and your colleagues while advancing your critical research objectives.
References
- 1. chemscene.com [chemscene.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 4. glovesbyweb.com [glovesbyweb.com]
- 5. 3m.com.au [3m.com.au]
- 6. bestsafetyequipments.com [bestsafetyequipments.com]
- 7. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 8. Dust Mask Ratings P1, P2 & P3 - A guide to choosing the right face mask protection [xamax.co.uk]
- 9. bucknell.edu [bucknell.edu]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
